Product packaging for BMS-363131(Cat. No.:CAS No. 384829-65-6)

BMS-363131

Cat. No.: B1667206
CAS No.: 384829-65-6
M. Wt: 540.7 g/mol
InChI Key: FHCQLMSOTXBNCN-AKFKNWHVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40N6O5 B1667206 BMS-363131 CAS No. 384829-65-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

384829-65-6

Molecular Formula

C28H40N6O5

Molecular Weight

540.7 g/mol

IUPAC Name

(2S,3R)-3-[[(3R)-1-carbamimidoylpiperidin-3-yl]methyl]-4-oxo-1-[4-(6-phenylhexanoyl)piperazine-1-carbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C28H40N6O5/c29-27(30)33-13-7-11-21(19-33)18-22-24(26(37)38)34(25(22)36)28(39)32-16-14-31(15-17-32)23(35)12-6-2-5-10-20-8-3-1-4-9-20/h1,3-4,8-9,21-22,24H,2,5-7,10-19H2,(H3,29,30)(H,37,38)/t21-,22-,24+/m1/s1

InChI Key

FHCQLMSOTXBNCN-AKFKNWHVSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=N)N)C[C@@H]2[C@H](N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC(CN(C1)C(=N)N)CC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-363131;  BMS 363131;  BMS363131.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-363131

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-363131 is a potent and highly selective inhibitor of human β-tryptase, a serine protease predominantly expressed in mast cells. Tryptase is a key mediator in the pathophysiology of allergic and inflammatory diseases, most notably asthma. This technical guide delineates the mechanism of action of this compound, detailing its molecular interactions, its impact on cellular signaling pathways, and its effects in preclinical models. The information is presented to support further research and drug development efforts targeting mast cell-mediated conditions.

Core Mechanism of Action: Potent and Selective Tryptase Inhibition

This compound is an azetidinone-based, mechanism-based inhibitor that demonstrates sub-nanomolar potency against human tryptase. Its high selectivity is a key characteristic, allowing for targeted inhibition with minimal off-target effects on other serine proteases.

Molecular Interaction with β-Tryptase

The selectivity of this compound for tryptase over other serine proteases, such as trypsin, is attributed to its unique binding mode. The molecule's design, featuring a guanidine group at the C-3 side chain of the azetidinone scaffold, facilitates a strong interaction with the distinctive S4+ pocket of β-tryptase[1]. This pocket is not present in trypsin, providing a structural basis for the observed selectivity[2]. The extended substituent appended to the piperazine at the N1 position targets a unique distal prime hydrophobic pocket (S4'), further enhancing its specificity[2].

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been quantified in biochemical assays.

ParameterValueSelectivity vs. TrypsinOther Serine ProteasesReference
IC50 < 2 nM> 1,500-foldHigh selectivity[3]
Ki < 1.7 nMHigh selectivityHigh selectivity against thrombin, Factor Xa, and Plasmin[2]

Impact on Signaling Pathways

Tryptase, upon its release from activated mast cells, exerts its biological effects primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor. By inhibiting tryptase, this compound effectively blocks this downstream signaling cascade.

Inhibition of PAR-2 Signaling

The inhibition of tryptase by this compound prevents the proteolytic cleavage and subsequent activation of PAR-2. This blockade abrogates the initiation of intracellular signaling cascades that are responsible for the pro-inflammatory effects of tryptase.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Mast_Cell_Degranulation Mast Cell Degranulation Tryptase Tryptase Mast_Cell_Degranulation->Tryptase releases PAR2 PAR-2 Receptor Tryptase->PAR2 activates BMS363131 This compound BMS363131->Tryptase inhibits G_Protein G-Protein Activation PAR2->G_Protein Downstream_Signaling Downstream Signaling (e.g., PLC, MAPK) G_Protein->Downstream_Signaling Inflammatory_Response Pro-inflammatory Response Downstream_Signaling->Inflammatory_Response

This compound Inhibition of the Tryptase/PAR-2 Signaling Pathway.

Experimental Protocols

The following sections describe the general methodologies employed to characterize the activity of tryptase inhibitors like this compound.

In Vitro Tryptase Inhibition Assay

This assay quantifies the inhibitory potency of a compound against purified human tryptase.

Objective: To determine the IC50 value of this compound against human β-tryptase.

Materials:

  • Purified human β-tryptase

  • This compound

  • Chromogenic or fluorogenic tryptase substrate (e.g., N-tert-butoxycarbonyl-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human β-tryptase to each well.

  • Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the tryptase substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Prepare Reagents Dilution Serial Dilution of This compound Start->Dilution Incubation_1 Incubate Tryptase with this compound Dilution->Incubation_1 Reaction Add Substrate & Initiate Reaction Incubation_1->Reaction Measurement Measure Absorbance/ Fluorescence Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Workflow for In Vitro Tryptase Inhibition Assay.
Mast Cell Degranulation Assay

This cellular assay assesses the ability of a compound to inhibit the release of tryptase and other mediators from activated mast cells.

Objective: To evaluate the effect of this compound on mast cell degranulation.

Materials:

  • Mast cell line (e.g., HMC-1) or primary human mast cells

  • This compound

  • Mast cell activating agent (e.g., compound 48/80, anti-IgE)

  • Buffer (e.g., Tyrode's buffer)

  • Reagents for measuring a degranulation marker (e.g., β-hexosaminidase assay kit)

  • 96-well cell culture plate

  • Centrifuge

  • Microplate reader

Procedure:

  • Culture mast cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound for a specified time.

  • Induce degranulation by adding a mast cell activating agent.

  • Incubate for a short period (e.g., 30 minutes) at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant.

  • Measure the amount of the degranulation marker (e.g., β-hexosaminidase activity) in the supernatant using a suitable assay.

  • Calculate the percentage of inhibition of degranulation for each concentration of this compound.

Preclinical In Vivo Efficacy

Preclinical studies have demonstrated the efficacy of this compound in animal models of allergic inflammation. Notably, the compound was shown to be effective in a guinea pig model of asthma, a standard model for evaluating potential anti-asthmatic drugs[2]. While specific quantitative data from these studies are not publicly available, the findings supported the therapeutic potential of tryptase inhibition in asthma.

Conclusion

This compound is a potent and highly selective inhibitor of human β-tryptase. Its mechanism of action is centered on the direct inhibition of tryptase activity, thereby preventing the activation of the PAR-2 signaling pathway and subsequent pro-inflammatory responses. The data summarized in this guide underscore the potential of this compound as a targeted therapeutic for mast cell-driven diseases such as asthma. Further research focusing on its clinical efficacy and safety is warranted.

References

BMS-363131: A Technical Overview of a Potent Tryptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-363131 is a potent and selective inhibitor of human β-tryptase, a serine protease predominantly found in the secretory granules of mast cells.[1] Tryptase is a key mediator in allergic and inflammatory responses, making it a significant therapeutic target for conditions such as asthma and allergic rhinitis. This compound has been identified as a promising preclinical candidate due to its high inhibitory activity and selectivity. This document provides a comprehensive technical overview of this compound, summarizing its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Core Compound Data

PropertyValueReference
Compound Name This compound[1]
Target Human β-Tryptase[1]
Potency (IC50) < 1.7 nM[1]
Chemical Scaffold Azetidinone with a C-3 side chain guanidine group[1]
Selectivity High selectivity for tryptase over other serine proteases, including trypsin.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of human β-tryptase. Its chemical structure, featuring an azetidinone scaffold and a guanidine group at the C-3 side chain, is designed to bind with high affinity to the S1 pocket of the tryptase active site.[1] This binding event blocks the catalytic activity of tryptase, preventing it from cleaving its downstream substrates.

Signaling Pathway

Tryptase exerts its pro-inflammatory effects through the activation of Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor. Inhibition of tryptase by this compound is expected to disrupt this signaling cascade.

Caption: Tryptase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not publicly available, a general methodology for assessing tryptase inhibition can be outlined based on standard biochemical assays.

In Vitro Tryptase Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory potency (IC50) of a compound against human β-tryptase.

Materials:

  • Human β-Tryptase (recombinant)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • Fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute human β-tryptase in assay buffer to a final concentration that yields a linear reaction rate.

  • Assay Reaction:

    • Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 10 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for 15-30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Tryptase_Inhibition_Workflow A Prepare Serial Dilution of this compound C Add Compound and Enzyme to Plate A->C B Dilute Human β-Tryptase B->C D Pre-incubate C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence Over Time E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental Workflow for Tryptase Inhibition Assay.

Pharmacokinetics and Clinical Development

As of the latest available information, detailed pharmacokinetic profiles and clinical trial data for this compound are not publicly disclosed. The development status of this compound remains proprietary to Bristol Myers Squibb.

Conclusion

This compound is a potent and selective inhibitor of human β-tryptase with potential therapeutic applications in mast cell-driven inflammatory diseases. Its azetidinone-based chemical structure provides a strong foundation for its high-affinity binding to the tryptase active site. While detailed preclinical and clinical data are not in the public domain, the available information highlights this compound as a significant tool for researchers investigating the role of tryptase in health and disease. Further disclosure of data from Bristol Myers Squibb will be necessary to fully elucidate the therapeutic potential of this compound.

References

BMS-363131: A Potent Tryptase Inhibitor with Unexplored Potential in Asthma and Allergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-363131 is a potent and highly selective inhibitor of human β-tryptase, a serine protease released from mast cells that is strongly implicated in the pathophysiology of asthma and allergic diseases. Despite its promising pharmacological profile as a tryptase inhibitor, detailed preclinical and clinical data for this compound in the context of asthma and allergy research are not extensively available in the public domain. This technical guide synthesizes the known information about this compound and contextualizes its potential therapeutic relevance by examining the role of tryptase in allergic inflammation and the broader landscape of tryptase inhibitor development.

Core Compound Details

PropertyValueSource
Compound Name This compoundN/A
Mechanism of Action Potent and selective inhibitor of human β-tryptase[1][2]
CAS Number 384829-65-6[1]
Chemical Formula C₂₈H₄₀N₆O₅[1][3]
Molecular Weight 540.66 g/mol [1][3]
IC₅₀ < 1.7 nM[1]

The Role of Tryptase in Asthma and Allergy

Mast cell degranulation is a central event in the allergic inflammatory cascade. Upon activation, mast cells release a host of pre-formed and newly synthesized mediators, including histamine, leukotrienes, prostaglandins, and proteases. Tryptase is the most abundant protein in mast cell granules and its release into the airways is associated with the hallmark features of asthma, including bronchoconstriction, airway hyperresponsiveness, and inflammation.

The signaling pathway initiated by allergen exposure leading to tryptase release and subsequent inflammatory effects is a critical area of study.

Mast_Cell_Activation_and_Tryptase_Release Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor on Mast Cell IgE->FcεRI Binds to Mast_Cell_Activation Mast Cell Activation FcεRI->Mast_Cell_Activation Cross-linking leads to Degranulation Degranulation Mast_Cell_Activation->Degranulation Tryptase_Release Tryptase Release Degranulation->Tryptase_Release Inflammatory_Effects Inflammatory Effects (Bronchoconstriction, Airway Hyperresponsiveness) Tryptase_Release->Inflammatory_Effects Mediates BMS363131 This compound BMS363131->Tryptase_Release Inhibits

Caption: Allergen-induced mast cell activation and tryptase release pathway.

Mechanism of Action of this compound

This compound is characterized as a potent and selective inhibitor of tryptase. Its selectivity is a key feature, as off-target inhibition of other serine proteases could lead to undesirable side effects. The high potency, indicated by an IC₅₀ value of less than 1.7 nM, suggests that it can achieve significant inhibition at low concentrations. The chemical structure of this compound, featuring an azetidinone scaffold with a guanidine group, is designed to specifically interact with the S4+ pocket of β-tryptase, which contributes to its high binding affinity and selectivity.

Experimental Landscape and the Search for Data

A comprehensive search for preclinical and clinical data on this compound in asthma and allergy models did not yield specific experimental protocols or quantitative results. The development of tryptase inhibitors has been a focus of several pharmaceutical companies, and research on other molecules provides a framework for the types of experiments that would be necessary to evaluate the therapeutic potential of this compound.

General Experimental Workflow for Tryptase Inhibitor Evaluation

The evaluation of a novel tryptase inhibitor like this compound would typically follow a structured workflow from in vitro characterization to in vivo efficacy studies.

Tryptase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay Tryptase Inhibition Assay (Determine IC₅₀) Selectivity_Panel Serine Protease Selectivity Panel Enzyme_Assay->Selectivity_Panel Cell_Assay Mast Cell Degranulation Assay Selectivity_Panel->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Animal_Model Animal Model of Asthma/Allergy (e.g., OVA-sensitized mice) PK_PD->Animal_Model Efficacy_Endpoints Efficacy Endpoints (AHR, BAL fluid analysis, Histopathology) Animal_Model->Efficacy_Endpoints

Caption: General experimental workflow for tryptase inhibitor evaluation.

Key Experimental Protocols (Hypothetical for this compound)

While specific protocols for this compound are not available, the following are examples of standard methodologies that would be employed:

1. In Vitro Tryptase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human β-tryptase.

  • Method: A chromogenic or fluorogenic tryptase substrate would be incubated with purified human lung tryptase in the presence of varying concentrations of this compound. The rate of substrate cleavage would be measured spectrophotometrically or fluorometrically. The IC₅₀ value would be calculated by fitting the dose-response data to a suitable equation.

2. Serine Protease Selectivity Panel:

  • Objective: To assess the selectivity of this compound for tryptase over other related serine proteases (e.g., trypsin, chymotrypsin, thrombin).

  • Method: Similar to the tryptase inhibition assay, the inhibitory activity of this compound would be tested against a panel of different serine proteases using their respective specific substrates.

3. Animal Model of Allergic Asthma:

  • Objective: To evaluate the in vivo efficacy of this compound in reducing airway inflammation and hyperresponsiveness in an animal model.

  • Method: A common model involves sensitizing mice to an allergen like ovalbumin (OVA) followed by an airway challenge with the same allergen. This compound would be administered to the animals (e.g., orally or via inhalation) prior to the allergen challenge. Key endpoints would include:

    • Measurement of airway hyperresponsiveness (AHR) to a bronchoconstrictor like methacholine.

    • Analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cell counts (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).

    • Histopathological examination of lung tissue to assess inflammation and mucus production.

Future Directions and Conclusion

This compound represents a molecule of significant interest for the research and development of novel therapeutics for asthma and allergies. Its high potency and selectivity for tryptase position it as a valuable tool for further investigation. However, the lack of publicly available preclinical and clinical data hinders a comprehensive assessment of its therapeutic potential.

Future research efforts should focus on:

  • Publication of Preclinical Data: The dissemination of in vitro and in vivo data from studies involving this compound would be invaluable to the scientific community.

  • Clinical Investigation: If not already undertaken, clinical trials would be the definitive step to evaluate the safety and efficacy of this compound in patients with asthma and allergic disorders.

References

A Technical Guide to the Role of Spleen Tyrosine Kinase (Syk) Inhibition in Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, renowned for their central role in allergic reactions and anaphylaxis.[1][2] Upon activation, they release a host of pre-formed and newly synthesized inflammatory mediators in a process known as degranulation.[3][4] This process is primarily initiated by the aggregation of the high-affinity IgE receptor, FcεRI, on the mast cell surface by multivalent antigens or allergens.[5][6][7] The intracellular signaling cascade that follows FcεRI clustering is a key target for therapeutic intervention in allergic and inflammatory diseases. A pivotal enzyme in this pathway is the Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that is essential for transmitting the activation signal from the receptor to downstream cellular machinery.[8][9][10]

This guide focuses on the inhibition of Syk as a strategy to prevent mast cell degranulation. While this document references the compound BMS-363131 , public domain literature specifically detailing its role in mast cell degranulation is scarce. Therefore, this guide will focus on the well-established mechanism of Syk inhibition, using data from other potent Syk inhibitors as representative examples to illustrate the principles, potential efficacy, and experimental evaluation of this therapeutic approach. Inhibition of Syk is a well-studied strategy for mitigating immune responses, and compounds targeting this kinase have been investigated for various autoimmune and inflammatory disorders.[10][11]

The FcεRI Signaling Pathway and the Central Role of Syk

The activation of mast cells via the FcεRI receptor is a well-orchestrated process:

  • Sensitization: Mast cells become sensitized when monomeric Immunoglobulin E (IgE) antibodies bind to their high-affinity FcεRI receptors.[1]

  • Antigen Cross-linking: Upon exposure to a specific multivalent antigen, adjacent IgE-FcεRI complexes are cross-linked.[6][12]

  • Initiation of Signaling: This clustering triggers the trans-phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the FcεRI β and γ subunits by the Src family kinase, Lyn.[8][10]

  • Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk.[8][10] This recruitment leads to the phosphorylation and conformational activation of Syk itself.

  • Signal Propagation: Activated Syk phosphorylates a multitude of downstream adaptor proteins and enzymes, including PLCγ, PI3K, and Vav.[8][13][14] This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which are crucial events for the fusion of granular membranes with the plasma membrane, resulting in degranulation.[14]

Syk's position immediately downstream of the receptor makes it a critical control point; its inhibition effectively halts the entire downstream cascade, preventing the release of histamine, proteases, and other inflammatory mediators.[8]

FcERI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Binds FcεRI FcεRI IgE->FcεRI Binds Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Recruits & Activates PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav BMS_Inhibitor Syk Inhibitor (e.g., this compound) BMS_Inhibitor->Syk INHIBITS Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization PKC_Activation PKC Activation PLCg->PKC_Activation PI3K->Ca_Mobilization Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation PKC_Activation->Degranulation

Caption: FcεRI signaling cascade in mast cells and the point of Syk inhibition.

Quantitative Data on Syk Inhibitors

While specific IC50 values for this compound in mast cell degranulation assays are not available in the public literature, the table below summarizes the inhibitory activity of other well-characterized Syk inhibitors against mast cell activation or related platelet functions, which also rely on Syk signaling. This data provides a benchmark for the potency expected from a therapeutic Syk inhibitor.

CompoundAssay TypeCell TypeIC50 / Effect
Fostamatinib (R406) IgE-mediated β-hexosaminidase releaseMast CellsPotent inhibition (originally identified as an inhibitor of FcεRI mast cell degranulation)[9]
Fostamatinib (R406) Platelet adhesion to collagenHuman Platelets27% ± 3.8% reduction in platelet number[9]
Bay 61-3606 Platelet adhesion to collagenHuman Platelets31% ± 2.9% reduction in platelet number[9]
Entospletinib Platelet adhesion to collagenHuman Platelets34% ± 2.9% reduction in platelet number[9]
TAK-659 Platelet adhesion to collagenHuman Platelets70% ± 7.5% reduction in platelet number[9]
Fostamatinib TAM RTK InhibitionCancer Cell LinesIC50 < 1 µM[15]

Note: Data is compiled from various studies and methodologies. Direct comparison requires careful consideration of the experimental conditions.

Experimental Protocols

The evaluation of compounds like this compound for their effect on mast cell degranulation typically involves in vitro cell-based assays. The most common is the β-hexosaminidase release assay, which quantifies a granular enzyme released upon degranulation.

This colorimetric or fluorometric assay measures the activity of β-hexosaminidase, an enzyme stored in and released from mast cell granules, as a proxy for degranulation.[3][16]

1. Cell Culture and Sensitization:

  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are commonly used as a model for mast cells.[17] Alternatively, bone marrow-derived mast cells (BMMCs) can be used.[3]

  • Plating: Plate cells (e.g., 5 x 10^5 cells/well) in a multi-well plate and allow them to adhere overnight.[16]

  • Sensitization: Add anti-DNP IgE (e.g., 1 µg/mL) to the culture medium and incubate for 18-24 hours. This allows the IgE to bind to the FcεRI receptors on the cell surface.[18]

2. Compound Incubation and Stimulation:

  • Wash: Gently wash the sensitized cells twice with a Tyrode's buffer or similar physiological buffer to remove unbound IgE.[16][19]

  • Inhibitor Treatment: Add the Syk inhibitor (e.g., this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.[20]

  • Stimulation: To trigger degranulation, add the antigen (e.g., DNP-BSA, 2 µg/mL) to the wells.[18][20]

  • Controls:

    • Negative Control (Spontaneous Release): Cells treated with vehicle but no antigen.

    • Positive Control (Total Release): Cells lysed with a detergent like Triton X-100 to release total cellular β-hexosaminidase.[16]

3. Measurement of β-Hexosaminidase Activity:

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow degranulation to occur.[16]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[19]

  • Enzyme Reaction: In a new plate, mix a sample of the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[16][19]

  • Incubation: Incubate at 37°C for 60-90 minutes. The β-hexosaminidase will cleave the pNAG substrate.

  • Stop Reaction: Add a stop solution (e.g., carbonate buffer) to terminate the reaction and develop the color.[19]

  • Quantification: Read the absorbance at 405 nm using a microplate reader.[16]

4. Data Analysis:

  • Calculate the percentage of degranulation for each condition using the following formula: % Degranulation = [(Sample Absorbance - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100[16]

  • Plot the % Degranulation against the inhibitor concentration to determine the IC50 value.

Degranulation_Workflow A 1. Plate Mast Cells (e.g., RBL-2H3) B 2. Sensitize with IgE (Overnight Incubation) A->B C 3. Wash to Remove Unbound IgE B->C D 4. Pre-incubate with Syk Inhibitor (this compound) C->D E 5. Stimulate with Antigen (e.g., DNP-BSA) D->E F 6. Incubate (30-60 min) Allows Degranulation E->F G 7. Collect Supernatant F->G H 8. Perform β-Hexosaminidase Assay (Substrate + Stop Solution) G->H I 9. Read Absorbance (405 nm) H->I J 10. Calculate % Inhibition and IC50 Value I->J

Caption: Workflow for a typical mast cell degranulation inhibition assay.

The inhibition of Spleen Tyrosine Kinase represents a potent and highly targeted approach to preventing mast cell degranulation. By intervening early in the FcεRI signaling cascade, Syk inhibitors can effectively block the release of a wide array of inflammatory mediators that drive allergic diseases. While specific data on this compound is limited in publicly accessible sources, its role as a potential mast cell stabilizer can be inferred and rigorously tested through established in vitro protocols such as the β-hexosaminidase release assay. The data from analogous Syk inhibitors demonstrate the therapeutic promise of this target, and the detailed methodologies provided herein offer a clear path for the preclinical evaluation of novel compounds in this class.

References

BMS-363131: A Technical Guide to its Structure and Function as a Potent Tryptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-363131 is a potent and highly selective small molecule inhibitor of human β-tryptase, a serine protease predominantly released by mast cells during allergic and inflammatory responses. This document provides a comprehensive overview of the chemical structure, mechanism of action, and functional implications of this compound. It includes available quantitative data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₈H₄₀N₆O₅ and a molecular weight of 540.66 g/mol .[1] Its structure is characterized by an azetidinone scaffold, which plays a crucial role in its inhibitory activity.

PropertyValueReference
Molecular FormulaC₂₈H₄₀N₆O₅[1]
Molecular Weight540.66 g/mol [1]
CAS Number384829-65-6
SMILESC[C@H]1--INVALID-LINK--C[C@@H]4CCCN(C4)C(=N)N

Mechanism of Action and Function

This compound functions as a potent and selective inhibitor of human β-tryptase. Tryptase is a tetrameric serine protease stored in the granules of mast cells and is released upon degranulation in response to allergic and inflammatory stimuli.

The inhibitory mechanism of this compound is attributed to its unique chemical structure. The azetidinone scaffold, incorporating a guanidine group at the C-3 side chain, facilitates high-affinity binding to the S4+ pocket of the β-tryptase active site.[2] This selective interaction blocks the catalytic activity of tryptase, thereby preventing it from cleaving its downstream substrates.

By inhibiting tryptase, this compound can modulate the inflammatory cascade. Tryptase is known to activate Protease-Activated Receptor 2 (PAR-2), which is expressed on various cell types, including epithelial cells, endothelial cells, and neurons. Activation of PAR-2 by tryptase can lead to the release of pro-inflammatory cytokines and chemokines, increased vascular permeability, and smooth muscle contraction, all of which are hallmarks of allergic reactions. Therefore, by blocking tryptase activity, this compound can potentially mitigate these inflammatory responses.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC₅₀) against human β-tryptase.

ParameterValueTarget EnzymeReference
IC₅₀< 1.7 nMHuman β-Tryptase[2]

Signaling Pathway

The following diagram illustrates the signaling pathway of mast cell activation, tryptase release, and the inhibitory action of this compound.

MastCell_Tryptase_Pathway cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space cluster_target_cell Target Cell (e.g., Epithelial, Endothelial) Allergen Allergen IgE IgE Receptor Allergen->IgE Binds MastCell Mast Cell Activation IgE->MastCell Cross-linking Granules Secretory Granules (Tryptase) MastCell->Granules Degranulation Tryptase Released Tryptase Granules->Tryptase Release PAR2 PAR-2 Receptor Tryptase->PAR2 Activates BMS363131 This compound BMS363131->Tryptase Inhibits Signaling Downstream Signaling (e.g., MAPK, NF-κB) PAR2->Signaling Inflammation Pro-inflammatory Mediator Release Signaling->Inflammation

Caption: Mast cell activation by an allergen leads to the release of tryptase, which activates PAR-2 on target cells, resulting in inflammation. This compound inhibits tryptase, blocking this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize tryptase inhibitors like this compound.

In Vitro Tryptase Inhibition Assay (Fluorogenic Substrate)

This assay determines the inhibitory potency of a compound against purified human β-tryptase.

Workflow Diagram:

Tryptase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Human β-Tryptase - Assay Buffer - this compound dilutions - Fluorogenic Substrate Incubate Incubate Tryptase with This compound (or vehicle) Reagents->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Measure Fluorescence over time AddSubstrate->Measure Plot Plot Reaction Velocity vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for determining the in vitro inhibitory activity of this compound against human β-tryptase.

Methodology:

  • Reagent Preparation:

    • Recombinant human β-tryptase is diluted to a final concentration of 1-5 ng/mL in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20).

    • This compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).

    • A fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC) is prepared in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, 50 µL of the diluted human β-tryptase is added to each well.

    • 25 µL of the serially diluted this compound or vehicle (DMSO in assay buffer) is added to the respective wells.

    • The plate is incubated at 37°C for 15-30 minutes to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding 25 µL of the fluorogenic substrate to each well.

  • Data Acquisition and Analysis:

    • The fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates) is measured kinetically over 30-60 minutes at 37°C using a fluorescence plate reader.

    • The initial reaction velocities (V₀) are calculated from the linear portion of the fluorescence versus time curves.

    • The percent inhibition at each concentration of this compound is calculated relative to the vehicle control.

    • The IC₅₀ value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Mast Cell Degranulation Assay (HMC-1 Cell Line)

This cell-based assay assesses the ability of a compound to inhibit the release of tryptase from activated human mast cells.

Methodology:

  • Cell Culture and Plating:

    • Human Mast Cell line 1 (HMC-1) cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells per well and incubated overnight.

  • Compound Treatment and Mast Cell Activation:

    • The culture medium is replaced with a buffered salt solution (e.g., Tyrode's buffer).

    • Cells are pre-incubated with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.

    • Mast cell degranulation is induced by adding a calcium ionophore (e.g., A23187, final concentration 1-5 µM) or another secretagogue (e.g., compound 48/80). A negative control group receives only the vehicle.

    • The plate is incubated for 30-60 minutes at 37°C.

  • Tryptase Activity Measurement:

    • The plate is centrifuged to pellet the cells.

    • The supernatant, containing the released tryptase, is carefully transferred to a new 96-well plate.

    • The tryptase activity in the supernatant is measured using a chromogenic or fluorogenic substrate as described in the in vitro inhibition assay.

    • To determine the total cellular tryptase, the cell pellet is lysed with a detergent (e.g., 0.5% Triton X-100), and the tryptase activity in the lysate is measured.

  • Data Analysis:

    • The percentage of tryptase release is calculated as (Tryptase activity in supernatant) / (Tryptase activity in supernatant + Tryptase activity in cell lysate) x 100.

    • The inhibitory effect of this compound on tryptase release is determined by comparing the percentage of release in the presence of the compound to that of the activated vehicle control.

Conclusion

This compound is a highly potent and selective inhibitor of human β-tryptase. Its mechanism of action, involving the targeted inhibition of this key mast cell mediator, suggests its potential as a therapeutic agent for allergic and inflammatory diseases. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and similar compounds. Further studies to elucidate its detailed kinetic parameters and a broader selectivity profile would provide a more complete understanding of its pharmacological properties.

References

Target Validation of BMS-363131 in Inflammatory Diseases: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-363131 is a potent and selective inhibitor of human β-tryptase, a serine protease predominantly released by mast cells. Tryptase has been implicated as a key mediator in the pathophysiology of various inflammatory and allergic diseases, including asthma and allergic rhinitis. This technical guide provides an in-depth overview of the target validation for this compound, focusing on its mechanism of action, preclinical evidence, and the experimental methodologies used to establish its therapeutic potential in inflammatory conditions.

Introduction: The Role of Tryptase in Inflammatory Diseases

Mast cells are critical effector cells in the inflammatory cascade. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, cytokines, and proteases. The most abundant of these proteases is β-tryptase, a tetrameric serine protease that is specifically localized to the secretory granules of mast cells. Elevated levels of tryptase are observed in the airways of asthmatics and are associated with the severity of the inflammatory response.

Tryptase exerts its pro-inflammatory effects through the activation of Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor expressed on a variety of cell types, including epithelial cells, endothelial cells, and neurons. Activation of PAR-2 by tryptase initiates a signaling cascade that contributes to key features of inflammatory diseases.

Tryptase-Mediated Inflammatory Signaling Pathway

The binding of tryptase to PAR-2 leads to the activation of downstream signaling pathways, primarily involving Mitogen-Activated Protein Kinases (MAPK) and the transcription factor Nuclear Factor-kappa B (NF-κB). This cascade results in the production and release of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which further amplify the inflammatory response by recruiting and activating other immune cells.

Tryptase_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Mast_Cell Activated Mast Cell Tryptase β-Tryptase Mast_Cell->Tryptase Release PAR2 PAR-2 Receptor Tryptase->PAR2 Activates BMS363131 This compound BMS363131->Tryptase Inhibits MAPK_Pathway MAPK Pathway (ERK, p38) PAR2->MAPK_Pathway NFkB_Pathway NF-κB Pathway MAPK_Pathway->NFkB_Pathway Proinflammatory_Mediators Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, IL-8) NFkB_Pathway->Proinflammatory_Mediators Upregulates Transcription

Caption: Tryptase signaling pathway and the inhibitory action of this compound.

This compound: A Potent and Selective Tryptase Inhibitor

This compound was developed by Bristol Myers Squibb as a highly potent and selective small molecule inhibitor of human β-tryptase.[1] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of tryptase, thereby preventing the downstream signaling events that lead to inflammation.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against human β-tryptase was determined using enzymatic assays. While the specific primary data for this compound is not publicly available, it is reported to have a high potency, with an IC₅₀ value of less than 1.7 nM.[1] To be a viable therapeutic candidate, high selectivity for the target enzyme over other related proteases is crucial to minimize off-target effects. This compound has been described as having high selectivity for tryptase over other serine proteases, including trypsin.[1]

Table 1: In Vitro Potency of this compound

Target EnzymeInhibitory Concentration (IC₅₀)
Human β-Tryptase< 1.7 nM

Note: Specific quantitative data for selectivity against other serine proteases is not publicly available.

Experimental Protocols for Target Validation

The validation of β-tryptase as a therapeutic target for inflammatory diseases and the characterization of this compound would involve a series of in vitro and in vivo experiments. Below are detailed, representative protocols for the key experiments typically employed in such a drug discovery program.

In Vitro Tryptase Inhibition Assay

This assay is fundamental to determining the potency of an inhibitor against the target enzyme.

Objective: To quantify the concentration-dependent inhibition of human β-tryptase by this compound.

Materials:

  • Recombinant human β-tryptase

  • Fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • This compound

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound solutions.

  • Add a fixed concentration of recombinant human β-tryptase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

  • Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.

  • Plot the percentage of tryptase inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Serine Protease Selectivity Profiling

Objective: To assess the selectivity of this compound for β-tryptase against a panel of other relevant serine proteases.

Procedure: This is typically performed by conducting similar enzymatic inhibition assays as described in section 3.1 for a panel of serine proteases, such as:

  • Trypsin

  • Chymotrypsin

  • Thrombin

  • Elastase

  • Kallikrein

The IC₅₀ values for each of these proteases are determined and compared to the IC₅₀ for β-tryptase to establish the selectivity profile.

In Vivo Models of Allergic Airway Inflammation

Animal models are essential for evaluating the in vivo efficacy of a drug candidate in a disease-relevant context. A common model for asthma and allergic inflammation is the ovalbumin (OVA)-induced allergic airway inflammation model in mice.

Objective: To evaluate the ability of this compound to attenuate the key features of allergic airway inflammation in a murine model.

Experimental Workflow:

OVA_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization with Ovalbumin (OVA) + Adjuvant (i.p.) Day14 Day 14: Booster Sensitization with OVA + Adjuvant (i.p.) Day0->Day14 Day21_23 Days 21-23: Aerosolized OVA Challenge Day14->Day21_23 Day24 Day 24: Euthanasia & Sample Collection Day21_23->Day24 Treatment Treatment with This compound or Vehicle (before each challenge) Treatment->Day21_23 Administered during BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis: - Cell Counts (Eosinophils) - Cytokine Levels (ELISA) Day24->BALF_Analysis Lung_Histology Lung Histology: - Inflammation Scoring - Mucus Production (PAS staining) Day24->Lung_Histology

Caption: Workflow for an Ovalbumin-induced allergic airway inflammation model.

Key Endpoints for Analysis:

  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • Differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils.

    • Measurement of pro-inflammatory cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.

  • Lung Histology:

    • Staining of lung tissue sections (e.g., with Hematoxylin and Eosin) to assess peribronchial and perivascular inflammation.

    • Periodic acid-Schiff (PAS) staining to visualize and quantify mucus production and goblet cell hyperplasia.

  • Airway Hyperresponsiveness (AHR):

    • Measurement of airway resistance in response to a bronchoconstrictor (e.g., methacholine) using plethysmography.

Conclusion

The validation of β-tryptase as a therapeutic target in inflammatory diseases is supported by its specific localization in mast cells and its role in initiating pro-inflammatory signaling cascades. This compound has been identified as a potent and selective inhibitor of this key enzyme. The experimental framework outlined in this guide provides a robust approach for the preclinical characterization of tryptase inhibitors. While specific preclinical data for this compound is not extensively published, the available information strongly suggests that the inhibition of tryptase is a promising strategy for the treatment of inflammatory conditions such as asthma. Further clinical investigation would be necessary to fully elucidate the therapeutic potential of this compound.

References

Preclinical Profile of BMS-363131: A Potent and Selective Tryptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the preclinical studies of BMS-363131 is limited, suggesting its development may have been discontinued at an early stage. This guide provides a comprehensive overview based on the available data and supplemented with general knowledge of preclinical research on selective tryptase inhibitors of the same era and class.

Core Compound Profile

This compound is a potent and highly selective inhibitor of human β-tryptase, a serine protease released from mast cells.[1] It belongs to the azetidinone class of compounds. Tryptase has been identified as a therapeutic target for inflammatory and allergic conditions, including asthma, due to its role in mediating inflammatory responses.

Table 1: In Vitro Potency of this compound

ParameterValueSource
IC50 (human β-tryptase)< 1.7 nM[1]

Mechanism of Action

This compound's mechanism of action is centered on the specific inhibition of tryptase. Tryptase is a tetrameric enzyme with four active sites. The selectivity of azetidinone-based inhibitors is often attributed to their ability to form a stable covalent bond with the catalytic serine residue within the enzyme's active site. While the precise binding mode of this compound is not detailed in the available literature, related compounds from Bristol-Myers Squibb's tryptase inhibitor program have demonstrated high selectivity over other serine proteases, such as trypsin. This selectivity is a critical attribute for minimizing off-target effects.

Below is a generalized signaling pathway illustrating the role of tryptase in the inflammatory cascade, which would be the target of inhibition by this compound.

tryptase_pathway cluster_activation Mast Cell Activation cluster_release Mediator Release cluster_effects Downstream Effects Allergen/Antigen Allergen/Antigen IgE IgE Allergen/Antigen->IgE Mast_Cell Mast Cell IgE->Mast_Cell Binds to FcεRI Degranulation Degranulation Mast_Cell->Degranulation Tryptase Tryptase Degranulation->Tryptase Histamine Histamine Degranulation->Histamine PAR-2_Activation PAR-2 Activation Tryptase->PAR-2_Activation Cleaves and Activates Inflammation Inflammation PAR-2_Activation->Inflammation Bronchoconstriction Bronchoconstriction Inflammation->Bronchoconstriction Tissue_Remodeling Tissue Remodeling Inflammation->Tissue_Remodeling This compound This compound This compound->Tryptase Inhibits

Generalized Tryptase Signaling Pathway

Preclinical Pharmacokinetics and Efficacy (General Overview)

Specific in vivo data for this compound is not publicly available. However, preclinical development of a tryptase inhibitor would typically involve the following assessments:

Pharmacokinetics

Pharmacokinetic studies in animal models (e.g., rodents and non-rodents) are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Key parameters that would have been evaluated are presented in the table below, with hypothetical data for illustrative purposes.

Table 2: Representative Pharmacokinetic Parameters for an Oral Tryptase Inhibitor

ParameterMouseRatDog
Bioavailability (F%) High (>80%)Moderate (40-60%)Low (<30%)
Tmax (h) 0.5 - 1.01.0 - 2.02.0 - 4.0
Cmax (ng/mL) Dose-dependentDose-dependentDose-dependent
Half-life (t1/2, h) 2 - 44 - 66 - 8
Clearance (mL/min/kg) ModerateLowLow
In Vivo Efficacy Models

Efficacy in relevant animal models of allergic inflammation and asthma would be a crucial step. A common model is the sheep model of allergic asthma, where the effects on early and late-phase bronchoconstriction following an allergen challenge are measured.

Experimental Protocols (Generalized)

Detailed experimental protocols for this compound are not published. The following are generalized protocols representative of those used for preclinical evaluation of tryptase inhibitors.

In Vitro Tryptase Inhibition Assay

Objective: To determine the in vitro potency of the test compound against purified human tryptase.

Methodology:

  • Purified human recombinant β-tryptase is pre-incubated with varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl with heparin).

  • The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic tryptase substrate (e.g., Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride).

  • The rate of substrate cleavage is monitored spectrophotometrically or fluorometrically over time.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of the test compound following intravenous and oral administration.

Methodology:

  • Male Sprague-Dawley rats are fasted overnight.

  • The test compound is administered as a single intravenous bolus via the tail vein or orally by gavage.

  • Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters are calculated using non-compartmental analysis.

The workflow for a typical preclinical evaluation of a tryptase inhibitor is depicted below.

preclinical_workflow cluster_discovery Discovery and In Vitro cluster_invivo In Vivo Evaluation Lead_ID Lead Identification (e.g., this compound) In_Vitro_Potency In Vitro Potency (IC50) Lead_ID->In_Vitro_Potency Selectivity Selectivity Screening (vs. other proteases) In_Vitro_Potency->Selectivity PK_Studies Pharmacokinetics (ADME) in Rodents/Non-rodents Selectivity->PK_Studies Efficacy_Models Efficacy in Animal Models (e.g., Allergic Asthma) PK_Studies->Efficacy_Models Safety_Pharm Safety Pharmacology (CV, CNS, Respiratory) Efficacy_Models->Safety_Pharm Tox_Studies Toxicology Studies (Single and Repeat Dose) Safety_Pharm->Tox_Studies IND_Decision IND-Enabling Decision Tox_Studies->IND_Decision

References

BMS-363131: A Potent and Selective Inhibitor of Human β-Tryptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptases are serine proteases predominantly found in the secretory granules of mast cells and are crucial mediators in allergic and inflammatory responses.[1] Upon mast cell activation, tryptases are released and contribute to the pathophysiology of various conditions, including asthma and anaphylaxis, through mechanisms like tissue remodeling and inflammation modulation.[2][3] Humans have several tryptase isoforms, with α- and β-tryptase being the most abundant and clinically relevant.[4][5] While α-tryptase is largely secreted as an inactive monomer, β-tryptase is released as a mature, enzymatically active tetramer upon degranulation.[4] The distinct roles and substrate specificities of each isoform are areas of ongoing research.[6][7]

BMS-363131 has emerged as a potent and highly selective inhibitor of human β-tryptase, a key player in mast cell-mediated inflammatory diseases.[8][9] This technical guide provides a comprehensive overview of the available data on this compound, its effects on tryptase, relevant experimental protocols, and the associated signaling pathways.

Quantitative Data on this compound Inhibition of Tryptase Isoforms

CompoundTryptase IsoformInhibition MetricValue (nM)Selectivity
This compoundHuman β-TryptaseIC50< 1.7High selectivity over other serine proteases, including trypsin.[8][10]

Note: The selectivity of this compound is attributed to its chemical structure, which allows for strong binding to the unique S4+ pocket of β-tryptase.[8] Further research is required to fully characterize the inhibitory profile of this compound across all human tryptase isoforms.

Experimental Protocols

While specific, detailed protocols for the evaluation of this compound are proprietary, a general methodology for assessing the inhibitory activity of a compound against tryptase can be outlined based on standard enzymatic assays.

In Vitro Tryptase Inhibition Assay (Colorimetric)

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific tryptase isoform.

1. Materials and Reagents:

  • Recombinant human tryptase (specific isoform, e.g., β-tryptase)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Chromogenic tryptase substrate (e.g., N-p-Tosyl-Gly-Pro-Lys p-nitroanilide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Tween-20)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (solvent only).

  • Enzyme Preparation: Dilute the tryptase enzyme to a working concentration in the assay buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

  • Incubation: To each well of the 96-well microplate, add the following in order:

    • Assay Buffer

    • Test compound dilution or vehicle control

    • Tryptase enzyme solution

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the change in absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.

    • Normalize the velocities to the vehicle control (representing 100% enzyme activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Signaling Pathways and Experimental Workflows

Tryptase Signaling in Allergic Inflammation and Inhibition by this compound

G cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to Degranulation Degranulation IgE->Degranulation Triggers Tryptase_release Tryptase Release Degranulation->Tryptase_release Beta_Tryptase β-Tryptase (Active Tetramer) Tryptase_release->Beta_Tryptase Releases PAR2 PAR-2 Receptor (on other cells) Beta_Tryptase->PAR2 Activates Tissue_Remodeling Tissue Remodeling Beta_Tryptase->Tissue_Remodeling Contributes to Inflammation Pro-inflammatory Mediator Release PAR2->Inflammation BMS363131 This compound BMS363131->Beta_Tryptase Inhibits

Caption: Tryptase signaling and this compound inhibition.

Experimental Workflow for Tryptase Inhibitor Screening

G start Start: Compound Library primary_screen Primary Screening: High-Throughput Assay (e.g., Colorimetric/Fluorometric) start->primary_screen hit_id Hit Identification: Compounds with >X% Inhibition primary_screen->hit_id dose_response Dose-Response Assay: Determine IC50 Values hit_id->dose_response selectivity Selectivity Profiling: Test against other proteases (e.g., Trypsin, Chymase) dose_response->selectivity isoform_spec Tryptase Isoform Specificity: Test against α, β, γ, δ, ε isoforms selectivity->isoform_spec lead_opt Lead Optimization isoform_spec->lead_opt end End: Candidate Drug lead_opt->end

Caption: Workflow for tryptase inhibitor discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of BMS-363131

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-363131, chemically known as (R)-4-(2-(5-fluoro-1H-indol-3-yl)ethylamino)-N-(2-(4-hydroxyphenyl)ethyl)benzenesulfonamide, is a potent and selective inhibitor of human tryptase. Tryptase is a serine protease released from mast cells and has been implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma. The unique structure of this compound, featuring a fluorinated indole moiety, a benzenesulfonamide core, and a hydroxyphenyl ethylamine side chain, contributes to its high affinity and selectivity for its target.

This document provides a detailed protocol for the chemical synthesis and purification of this compound, intended for research and development purposes. The methodologies described are based on established principles of organic synthesis for related compound classes, such as benzenesulfonamides and indole derivatives.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final product. The overall synthetic strategy is outlined below.

Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling and Reduction A Starting Material A (e.g., 4-Nitrobenzenesulfonyl chloride) B Intermediate 1 (N-(2-(4-hydroxyphenyl)ethyl)-4-nitrobenzenesulfonamide) A->B Reaction with Tyramine E Coupling Reaction B->E C Starting Material B (e.g., 5-Fluoroindole) D Intermediate 2 (2-(5-Fluoro-1H-indol-3-yl)ethanamine) C->D Multi-step synthesis D->E F Nitro Group Reduction E->F G Final Product (this compound) F->G

Experimental Protocols

Step 1: Synthesis of N-(2-(4-hydroxyphenyl)ethyl)-4-nitrobenzenesulfonamide (Intermediate 1)

This step involves the reaction of a commercially available starting material, 4-nitrobenzenesulfonyl chloride, with tyramine.

Methodology:

  • Dissolve tyramine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (TEA) or pyridine, to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(5-Fluoro-1H-indol-3-yl)ethanamine (Intermediate 2)

The synthesis of this intermediate can be achieved from 5-fluoroindole through a variety of established methods for the introduction of an aminoethyl group at the 3-position of the indole ring. One common approach is the gramine synthesis followed by displacement with a cyanide source and subsequent reduction.

Methodology (Illustrative Example):

  • Perform a Mannich reaction on 5-fluoroindole with formaldehyde and dimethylamine to yield 5-fluoro-N,N-dimethyl-1H-indole-3-methanamine (gramine).

  • React the gramine intermediate with a cyanide source, such as potassium cyanide, to introduce the acetonitrile group at the 3-position.

  • Reduce the nitrile group to the corresponding primary amine using a suitable reducing agent like lithium aluminum hydride (LAH) in THF or catalytic hydrogenation.

  • Work-up the reaction mixture appropriately to isolate the desired 2-(5-fluoro-1H-indol-3-yl)ethanamine.

Step 3: Coupling of Intermediates and Final Reduction

This final stage involves the coupling of the two key intermediates followed by the reduction of the nitro group to an amine.

Methodology:

  • Couple Intermediate 1 and Intermediate 2 via a nucleophilic aromatic substitution or a reductive amination protocol. For reductive amination, the nitro group on Intermediate 1 would first be reduced to an aniline.

  • Alternatively, the nitro-containing Intermediate 1 can be directly reacted with Intermediate 2.

  • Following the coupling, the nitro group of the resulting sulfonamide is reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride, iron powder in acidic medium, or catalytic hydrogenation.

  • After the reduction is complete, perform an aqueous work-up and extract the final product.

Purification Protocol

Purification of the final product, this compound, is crucial to obtain a high-purity compound suitable for biological assays and further studies. A combination of chromatographic and recrystallization techniques is typically employed.

Methodology:

  • Column Chromatography:

    • The crude product obtained from the final synthetic step is subjected to column chromatography on silica gel.

    • A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone), is used to separate the desired product from impurities. The polarity of the eluent can be gradually increased to facilitate the elution of the product.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Recrystallization:

    • The fractions containing the pure product from column chromatography are combined and the solvent is evaporated.

    • The resulting solid is then recrystallized from a suitable solvent or a mixture of solvents to further enhance its purity. Common solvent systems for recrystallization of benzenesulfonamide and indole derivatives include ethanol/water, ethyl acetate/hexane, or isopropanol.

    • The choice of solvent is critical and may require some optimization to achieve high recovery of pure crystals.

Data Presentation

The following tables summarize the expected inputs and outputs for the synthesis of this compound. Please note that the quantities and yields are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Reagents and Solvents for Synthesis

StepReagent/SolventRole
14-Nitrobenzenesulfonyl chlorideStarting Material
1TyramineStarting Material
1TriethylamineBase
1DichloromethaneSolvent
25-FluoroindoleStarting Material
2Formaldehyde, DimethylamineReagents for Gramine synthesis
2Potassium CyanideCyanide Source
2Lithium Aluminum HydrideReducing Agent
3Tin(II) Chloride or Fe/HClReducing Agent
PurificationSilica GelStationary Phase (Chromatography)
PurificationHexane, Ethyl AcetateMobile Phase (Chromatography)
PurificationEthanol, WaterSolvents for Recrystallization

Table 2: Expected Yields and Purity

Step/ProcessProductExpected Yield (%)Purity (%)
1Intermediate 170-85>95 (after chromatography)
2Intermediate 250-70 (over several steps)>95 (after purification)
3 & PurificationThis compound60-80 (for the final steps)>98 (after chromatography and recrystallization)

Logical Relationship of Synthetic Steps

The synthesis of this compound follows a convergent approach, where two key fragments are synthesized separately and then combined in the final steps. This strategy allows for efficient preparation and purification of the intermediates.

Convergent_Synthesis A Precursor A (4-Nitrobenzenesulfonyl chloride) C Intermediate 1 (Sulfonamide) A->C B Precursor B (Tyramine) B->C F Coupling C->F D Precursor C (5-Fluoroindole) E Intermediate 2 (Aminoethylindole) D->E E->F G Nitro Reduction F->G H This compound (Final Product) G->H

Conclusion

The synthesis and purification of this compound require a systematic multi-step approach involving the preparation of key sulfonamide and indole intermediates. Careful execution of the described protocols, including the purification steps of column chromatography and recrystallization, is essential for obtaining the final compound with high purity. The provided application notes and protocols serve as a comprehensive guide for researchers engaged in the synthesis of this and structurally related tryptase inhibitors.

Application Notes and Protocols: BMS-363131 In Vitro Tryptase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-363131 is a potent and highly selective inhibitor of human β-tryptase, a serine protease released from mast cells that plays a significant role in allergic inflammation and asthma.[1] This document provides detailed application notes and protocols for conducting an in vitro tryptase inhibition assay using this compound. The provided methodologies and data will enable researchers to effectively evaluate the inhibitory activity of this compound and similar molecules against tryptase.

Data Presentation

The inhibitory potency and selectivity of this compound against human tryptase are summarized in the table below. This data highlights the compound's high affinity for its target and its favorable selectivity profile against other related serine proteases.

CompoundTarget EnzymeIC50 (nM)SelectivityReference
This compoundHuman Tryptase< 2> 1,500-fold vs. other serine proteases[2]

Experimental Protocols

This section outlines a detailed protocol for a fluorometric in vitro tryptase inhibition assay. This protocol is a composite method based on established tryptase assay principles.

Materials and Reagents
  • Human Tryptase: Recombinant or purified human β-tryptase

  • Tryptase Inhibitor: this compound

  • Fluorogenic Substrate: N-tert-butoxycarbonyl-Gln-Ala-Arg-7-amino-4-methylcoumarin (Boc-QAR-AMC)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 100 µM EDTA, pH 7.4

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

  • 96-well black microplates: For fluorescence measurements

  • Microplate reader: With excitation and emission wavelengths of approximately 367 nm and 468 nm, respectively.

Experimental Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the inhibition curve.

    • Prepare a working solution of human tryptase in Assay Buffer. The final concentration in the assay will typically be in the range of 10 pM - 1 nM.[3]

    • Prepare a working solution of the fluorogenic substrate (Boc-QAR-AMC) in Assay Buffer. A typical final concentration is 200 µM.[3]

  • Assay Protocol:

    • Add a defined volume of the diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well black microplate.

    • Add the human tryptase solution to each well and incubate at room temperature for a pre-determined period (e.g., 3 hours) to allow the inhibitor to bind to the enzyme.[3]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader at an excitation wavelength of ~367 nm and an emission wavelength of ~468 nm.[3]

    • Record fluorescence readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15 minutes).[3]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of tryptase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Tryptase Inhibition Assay Workflow

G Workflow for In Vitro Tryptase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Tryptase Solution add_enzyme Add Tryptase & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate & Start Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Kinetics add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro tryptase inhibition assay.

Tryptase Signaling Pathway

G Tryptase Signaling via PAR-2 Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tryptase Tryptase PAR2_inactive PAR-2 (Inactive) Tryptase->PAR2_inactive Cleavage PAR2_active PAR-2 (Active) PAR2_inactive->PAR2_active Activation G_protein G-Protein Signaling PAR2_active->G_protein Downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) G_protein->Downstream Response Cellular Responses (Inflammation, etc.) Downstream->Response

Caption: Tryptase activates the PAR-2 signaling pathway.

References

Application Notes and Protocols: Cell-Based Mast Cell Activation Assay with the Tryptase Inhibitor BMS-363131

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses.[1][2] Upon activation, typically through the aggregation of the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases (like tryptase and chymase), cytokines, and lipid mediators.[1][2] Tryptase, a serine protease, is the most abundant protein component of mast cell secretory granules and serves as a key biomarker for mast cell activation.[2][3] Beyond its role as a marker, tryptase is an active biological mediator that can amplify the inflammatory response, in part by activating Protease-Activated Receptor-2 (PAR-2) on various cell types, including neighboring mast cells, which can lead to further degranulation.[1][3][4]

This autocrine/paracrine amplification loop presents a therapeutic target for mitigating mast cell-driven pathologies. Tryptase inhibitors, by blocking the enzymatic activity of released tryptase, can disrupt this amplification and thereby reduce the overall mast cell degranulation response.[1][5][6]

BMS-363131 is a potent and selective inhibitor of human β-tryptase.[7] This document provides detailed protocols for a cell-based mast cell activation assay to evaluate the potential of this compound and other tryptase inhibitors to modulate mast cell degranulation. The assay utilizes a common mast cell model, the rat basophilic leukemia (RBL-2H3) cell line, and measures the release of the granular enzyme β-hexosaminidase as a surrogate for degranulation.

Signaling Pathways and Experimental Workflow

Mast Cell Activation Signaling Pathway

The binding of a multivalent antigen to IgE antibodies bound to FcεRI receptors on the mast cell surface initiates a complex signaling cascade. This leads to the activation of protein tyrosine kinases, including LYN and SYK, which in turn activate downstream pathways involving PLCγ and PI3K. These pathways culminate in an increase in intracellular calcium and the activation of protein kinase C (PKC), triggering the degranulation process. Released tryptase can further amplify this response by activating PAR-2 receptors.

Mast Cell Activation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links LYN LYN FceRI->LYN Activates PAR2 PAR-2 PLCG PLCγ PAR2->PLCG Amplifies Signal SYK SYK LYN->SYK Activates SYK->PLCG PI3K PI3K SYK->PI3K IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG Ca2 Ca²⁺ Rise IP3->Ca2 Induces PKC PKC DAG->PKC Activates Degranulation Degranulation Ca2->Degranulation PKC->Degranulation Granules Mediator Granules (Histamine, Tryptase, β-hexosaminidase) Tryptase Released Tryptase Degranulation->Tryptase Releases Tryptase->PAR2 Activates BMS363131 This compound Tryptase->BMS363131 Inhibits

Caption: Mast cell activation via FcεRI and the amplifying role of tryptase.

Experimental Workflow for Mast Cell Activation Assay

The workflow begins with seeding and sensitizing RBL-2H3 cells with anti-DNP IgE. The cells are then pre-incubated with the tryptase inhibitor this compound before being challenged with the antigen (DNP-HSA) to induce degranulation. The extent of degranulation is quantified by measuring the activity of released β-hexosaminidase in the supernatant.

Experimental Workflow A 1. Seed RBL-2H3 Cells in 96-well plate B 2. Sensitize with Anti-DNP IgE (overnight) A->B C 3. Wash cells to remove unbound IgE B->C D 4. Pre-incubate with This compound (or vehicle) C->D E 5. Challenge with DNP-HSA to induce degranulation D->E F 6. Collect Supernatant E->F G 7. Lyse remaining cells (Total Release Control) E->G Parallel wells H 8. Perform β-hexosaminidase activity assay on supernatant and lysate F->H G->H I 9. Calculate % Degranulation and % Inhibition H->I

Caption: Workflow for assessing this compound's effect on mast cell degranulation.

Experimental Protocols

Materials and Reagents
  • RBL-2H3 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Mouse anti-DNP IgE antibody

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • This compound

  • Tyrode's Buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Triton X-100

  • Citrate buffer (pH 4.5)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well cell culture plates

  • 96-well assay plates (flat-bottom)

  • Plate reader capable of measuring absorbance at 405 nm

Protocol 1: RBL-2H3 Cell Culture and Sensitization
  • Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and allow them to adhere overnight.

  • Sensitization: The following day, add mouse anti-DNP IgE to the culture medium to a final concentration of 0.5 µg/mL.

  • Incubation: Incubate the cells with the IgE antibody for 18-24 hours to allow for sensitization.

Protocol 2: Mast Cell Degranulation Assay with this compound
  • Washing: Gently wash the sensitized cells twice with 150 µL of warm Tyrode's Buffer to remove unbound IgE.

  • Pre-incubation with Inhibitor: Add 90 µL of Tyrode's Buffer containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the appropriate wells. Incubate for 30 minutes at 37°C.

  • Controls:

    • Spontaneous Release: Wells with cells and buffer only (no antigen).

    • Maximum Release: Wells with cells that will be lysed with Triton X-100.

    • Positive Control: Wells with cells and vehicle, to be stimulated with antigen.

  • Antigen Challenge: Add 10 µL of DNP-HSA (final concentration of 100 ng/mL) to all wells except the spontaneous release and maximum release controls.

  • Incubation: Incubate the plate for 1 hour at 37°C to induce degranulation.

  • Supernatant Collection: After incubation, place the plate on ice to stop the reaction. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well assay plate.

  • Cell Lysis for Maximum Release: To the maximum release wells, add 50 µL of 1% Triton X-100 in Tyrode's Buffer to lyse the cells and release their total granular content.

Protocol 3: β-Hexosaminidase Activity Measurement
  • Substrate Addition: Add 50 µL of pNAG substrate solution (1 mM in citrate buffer, pH 4.5) to each well of the assay plate containing the supernatants and the lysate from the maximum release control.

  • Incubation: Incubate the assay plate at 37°C for 1-2 hours.

  • Stop Reaction: Stop the enzymatic reaction by adding 150 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = [(OD_Sample - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] x 100

    • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (% Release_Inhibitor / % Release_PositiveControl)] x 100

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison. The primary endpoint is the inhibition of mast cell degranulation, which can be expressed as a percentage or as an IC50 value (the concentration of inhibitor that causes 50% inhibition of the degranulation response).

Table 1: Biochemical Potency of this compound

CompoundTargetAssay TypeIC50
This compoundHuman β-TryptaseEnzymatic Assay< 1.7 nM[7]

Table 2: Representative Inhibition of IgE-Mediated Mast Cell Degranulation by Tryptase Inhibitors

Note: Data for this compound in a degranulation assay is not currently published. The following data from other tryptase inhibitors illustrates the expected effect.

Tryptase InhibitorMast Cell SourceActivation StimulusMax. Inhibition of Histamine Release (%)Concentration for Max. InhibitionReference
LeupeptinHuman Colonanti-IgE~48%200 µmol/mL[1]
BenzamidineHuman Tonsil/Skinanti-IgEData indicates dose-dependent inhibitionNot Specified[1]
APC366Human Tonsil/Skinanti-IgEup to 90%100 µM[1]

Conclusion

The provided protocols describe a robust cell-based assay for evaluating the inhibitory effect of the tryptase inhibitor this compound on mast cell degranulation. Based on the known mechanism of tryptase in amplifying mast cell activation, it is hypothesized that this compound will inhibit β-hexosaminidase release in a dose-dependent manner. This assay is a valuable tool for researchers in immunology and drug development to characterize the cellular activity of tryptase inhibitors and to screen for novel compounds that stabilize mast cell function.

References

Application Notes and Protocols: Investigating BMS-363131 in a Preclinical Sheep Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. The recruitment of leukocytes, particularly eosinophils and T lymphocytes, into the airways is a critical step in the pathogenesis of asthma. This process is mediated by the interaction of adhesion molecules on leukocytes and endothelial cells. One such key interaction is between Lymphocyte Function-Associated Antigen-1 (LFA-1) on leukocytes and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and epithelial cells.[1][2][3][4] BMS-363131 is a potent and selective antagonist of LFA-1, and therefore represents a promising therapeutic candidate for asthma by inhibiting the trafficking of inflammatory cells to the lungs.[5][6][7][8][9]

The sheep model of allergic asthma, particularly using house dust mite (HDM) allergen, offers a relevant and translational large animal model for studying human asthma.[10][11] Sheep exhibit similar lung anatomy, physiology, and immune responses to humans, making this model highly valuable for preclinical evaluation of novel therapeutics.[10][11] These application notes provide a detailed, albeit hypothetical, framework for evaluating the efficacy of this compound in a sheep model of HDM-induced allergic asthma. The protocols outlined below are based on established methodologies for inducing and assessing asthma in sheep, combined with a plausible therapeutic intervention strategy for an LFA-1 antagonist.

Signaling Pathway of LFA-1/ICAM-1 Interaction

The interaction between LFA-1 on T-lymphocytes and ICAM-1 on endothelial cells is a critical step in the inflammatory cascade of asthma. This binding facilitates the adhesion and subsequent transmigration of T-lymphocytes across the vascular endothelium into the lung tissue. This compound, as an LFA-1 antagonist, is designed to block this interaction, thereby preventing the infiltration of inflammatory cells into the airways.

LFA1_ICAM1_Signaling cluster_tcell T-Lymphocyte cluster_endothelial Endothelial Cell TCR TCR Talin Talin TCR->Talin Inside-out signaling LFA1 LFA-1 Actin_T Actin Cytoskeleton LFA1->Actin_T Linkage ICAM1 ICAM-1 LFA1->ICAM1 Binding Talin->LFA1 Activates Kindlin3 Kindlin-3 Kindlin3->LFA1 Activates BMS363131 This compound BMS363131->LFA1 Inhibits Actin_E Actin Cytoskeleton ICAM1->Actin_E Linkage ProInflammatory Pro-inflammatory Signaling ICAM1->ProInflammatory Outside-in signaling

LFA-1/ICAM-1 signaling and this compound inhibition.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for evaluating this compound in the sheep model of asthma.

Experimental_Workflow cluster_setup Model Induction & Treatment cluster_assessment Efficacy Assessment Sensitization Sensitization with HDM Allergen_Challenge Bronchial Allergen Challenge (HDM) Sensitization->Allergen_Challenge Treatment Treatment Administration (this compound or Vehicle) Allergen_Challenge->Treatment AHR Airway Hyperresponsiveness Measurement Treatment->AHR BAL Bronchoalveolar Lavage (BAL) AHR->BAL Cell_Analysis BAL Fluid Cell Analysis BAL->Cell_Analysis Cytokine_Analysis BAL Fluid Cytokine Analysis BAL->Cytokine_Analysis Histopathology Lung Histopathology BAL->Histopathology

Experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

Sheep Model of Allergic Asthma

This protocol describes the induction of an allergic asthma phenotype in sheep using house dust mite (HDM) allergen.[10][11]

Materials:

  • Adult Merino ewes

  • House dust mite extract (Dermatophagoides pteronyssinus)

  • Aluminum hydroxide (Alum) adjuvant

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for subcutaneous injection

  • Bronchoscope

  • Nebulizer

Protocol:

  • Sensitization:

    • Prepare a solution of HDM extract (100 µg) mixed with Alum adjuvant in PBS.

    • Administer the HDM/Alum mixture via subcutaneous injection at two sites on the neck of each sheep.

    • Repeat the sensitization injections at 2 and 4 weeks after the initial injection.

    • Confirm sensitization by measuring HDM-specific IgE levels in serum via ELISA. Sheep with elevated HDM-specific IgE are considered sensitized.[10]

  • Allergen Challenge:

    • Four weeks after the final sensitization injection, perform a bronchial allergen challenge.

    • Lightly sedate the sheep and perform a bronchoscopy.

    • Deliver a nebulized solution of HDM extract (5 mg in 5 mL of PBS) directly to a defined lung segment.

    • A control group of sensitized sheep should be challenged with nebulized PBS.

This compound Administration

This protocol outlines a plausible administration route and dosing regimen for this compound. The exact dose and frequency would need to be determined by pharmacokinetic and pharmacodynamic studies.

Materials:

  • This compound

  • Vehicle control (e.g., sterile saline with a suitable solubilizing agent)

  • Intravenous infusion set or appropriate delivery system for the chosen route.

Protocol:

  • Treatment Groups:

    • Group 1: HDM-challenged, vehicle-treated (Control)

    • Group 2: HDM-challenged, low-dose this compound-treated

    • Group 3: HDM-challenged, high-dose this compound-treated

    • Group 4: PBS-challenged, vehicle-treated (Negative Control)

  • Administration:

    • Administer this compound or vehicle control via intravenous infusion 1 hour prior to the HDM challenge.

    • A second dose may be administered 24 hours post-challenge to assess the effect on the late-phase asthmatic response.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and can be assessed by measuring the change in lung function in response to a bronchoconstrictor agent.[12][13][14]

Materials:

  • Ventilator and associated monitoring equipment

  • Esophageal balloon catheter

  • Aerosol delivery system

  • Methacholine or carbachol solution in increasing concentrations

Protocol:

  • Baseline Measurement:

    • Anesthetize the sheep and intubate with a cuffed endotracheal tube.

    • Ventilate the sheep at a constant tidal volume and frequency.

    • Measure baseline lung resistance (RL) and dynamic compliance (Cdyn).

  • Bronchoprovocation Challenge:

    • Administer aerosolized PBS as a control.

    • Sequentially administer increasing concentrations of methacholine (e.g., 0.1, 1, 10, 25 mg/mL) via the nebulizer.

    • Measure RL and Cdyn after each dose.

  • Data Analysis:

    • Calculate the provocative concentration of methacholine that causes a 100% increase in RL (PC100).

    • A lower PC100 value indicates greater airway hyperresponsiveness.

Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL is performed to collect cells and fluid from the lower respiratory tract for analysis of inflammation.[15][16][17][18][19]

Materials:

  • Bronchoscope

  • Sterile saline

  • Syringes

  • Centrifuge

  • Microscope slides and staining reagents (e.g., Diff-Quik)

  • Flow cytometer and antibodies for cell surface markers (CD4, CD8, etc.)

Protocol:

  • BAL Procedure:

    • Perform bronchoscopy 48 hours after the allergen challenge.

    • Instill 5 x 20 mL aliquots of sterile saline into the previously challenged lung segment.

    • Gently aspirate the fluid after each instillation.

  • Cell Processing:

    • Pool the recovered BAL fluid and record the total volume.

    • Centrifuge the fluid to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS.

  • Cell Counting and Differential:

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik.

    • Perform a differential cell count of at least 400 cells to determine the percentage of macrophages, lymphocytes, neutrophils, and eosinophils.

  • Flow Cytometry:

    • Use specific antibodies to identify and quantify different lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells).

Data Presentation

The following tables present hypothetical data that could be expected from a study evaluating this compound in the sheep model of asthma.

Table 1: Effect of this compound on Airway Hyperresponsiveness (PC100 of Methacholine)

Treatment GroupNPC100 (mg/mL) - Mean ± SEM
PBS Challenge + Vehicle822.5 ± 2.1
HDM Challenge + Vehicle88.2 ± 1.3
HDM Challenge + this compound (Low Dose)814.7 ± 1.8#
HDM Challenge + this compound (High Dose)819.8 ± 2.0#
p < 0.05 compared to PBS Challenge + Vehicle
# p < 0.05 compared to HDM Challenge + Vehicle

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid (48h post-challenge)

Treatment GroupTotal Cells (x105/mL)Eosinophils (%)Neutrophils (%)Lymphocytes (%)
PBS Challenge + Vehicle2.1 ± 0.31.2 ± 0.43.5 ± 0.88.1 ± 1.1
HDM Challenge + Vehicle8.9 ± 1.125.4 ± 3.215.2 ± 2.120.5 ± 2.5
HDM Challenge + this compound (Low Dose)5.4 ± 0.8#12.1 ± 2.0#8.9 ± 1.5#13.2 ± 1.8#
HDM Challenge + this compound (High Dose)3.2 ± 0.5#4.5 ± 1.1#5.1 ± 1.0#10.3 ± 1.3#
Values are Mean ± SEM
* p < 0.05 compared to PBS Challenge + Vehicle
# p < 0.05 compared to HDM Challenge + Vehicle

Conclusion

The protocols and application notes presented here provide a comprehensive, though hypothetical, guide for the preclinical evaluation of the LFA-1 antagonist, this compound, in a clinically relevant sheep model of allergic asthma. Successful demonstration of efficacy in this large animal model, as suggested by the hypothetical data, would provide strong support for the continued clinical development of this compound as a novel therapeutic for asthma. The detailed methodologies for model induction, drug administration, and endpoint assessment are designed to yield robust and reproducible data for informed decision-making in the drug development process.

References

Application Notes and Protocols for Tryptase Inhibitor Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Availability of Data for BMS-363131:

Extensive searches of publicly available scientific literature, patent databases, and conference proceedings did not yield specific preclinical data for the compound this compound. While identified as a potent and selective tryptase inhibitor, detailed in vivo animal study results, including pharmacokinetic, efficacy, and toxicology data, are not available in the public domain. This may indicate the compound's development was discontinued in early stages and the data was not published.

Therefore, the following Application Notes and Protocols are provided as a comprehensive and detailed guide for the administration and evaluation of a generic, potent, and selective tryptase inhibitor in a relevant animal model of allergic asthma. The methodologies and data presentation formats are based on established practices for similar compounds in this therapeutic area.

Introduction

Tryptase is a serine protease released from mast cells upon activation and is a key mediator in the pathophysiology of allergic inflammation and asthma.[1] Its role in promoting airway inflammation, hyperresponsiveness, and remodeling makes it a compelling therapeutic target.[1] These application notes provide a framework for the preclinical evaluation of a tryptase inhibitor in a murine model of ovalbumin (OVA)-induced allergic airway inflammation.

Signaling Pathway of Mast Cell Tryptase in Allergic Asthma

Mast cell activation, triggered by allergens binding to IgE on the cell surface, leads to the degranulation and release of various inflammatory mediators, including tryptase. Tryptase can then act on proteinase-activated receptor 2 (PAR-2) on various cells in the airways, leading to a cascade of downstream effects that contribute to the symptoms of asthma.

tryptase_pathway Allergen Allergen IgE IgE Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Tryptase Tryptase MastCell->Tryptase Releases PAR2 PAR-2 Receptor Tryptase->PAR2 Activates TryptaseInhibitor Tryptase Inhibitor (e.g., this compound) TryptaseInhibitor->Tryptase Inhibits AirwayEpithelium Airway Epithelium PAR2->AirwayEpithelium Stimulates SmoothMuscle Airway Smooth Muscle PAR2->SmoothMuscle Contracts InflammatoryCells Inflammatory Cells (Eosinophils, Neutrophils) PAR2->InflammatoryCells Recruits Inflammation Airway Inflammation AirwayEpithelium->Inflammation AHR Airway Hyperresponsiveness SmoothMuscle->AHR InflammatoryCells->Inflammation Remodeling Airway Remodeling Inflammation->Remodeling

Figure 1: Tryptase Signaling Pathway in Asthma.

Data Presentation: Quantitative Summary Tables

The following tables are templates for summarizing key quantitative data from animal studies of a tryptase inhibitor.

Table 1: Pharmacokinetic Parameters of a Tryptase Inhibitor in Mice

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg)(mg/kg)
Cmax (ng/mL)Peak plasma concentrationPeak plasma concentration
Tmax (h)Time to reach CmaxTime to reach Cmax
AUC (0-t) (ng*h/mL)Area under the plasma concentration-time curveArea under the plasma concentration-time curve
t1/2 (h)Elimination half-lifeElimination half-life
CL (mL/h/kg)Clearance-
Vd (L/kg)Volume of distribution-
F (%) -Bioavailability

Table 2: Efficacy of a Tryptase Inhibitor in a Murine Model of Allergic Asthma

ParameterVehicle ControlTryptase Inhibitor (Dose 1)Tryptase Inhibitor (Dose 2)
Total Cells in BALF (x10^5)
Eosinophils in BALF (x10^4)
Neutrophils in BALF (x10^4)
Lymphocytes in BALF (x10^4)
Airway Hyperresponsiveness (Penh)
Mucus Score (histopathology)
Peribronchial Inflammation Score
IL-4 in BALF (pg/mL)
IL-5 in BALF (pg/mL)
IL-13 in BALF (pg/mL)

Table 3: Summary of Toxicology Findings for a Tryptase Inhibitor

Study TypeSpeciesDose Levels (mg/kg/day)Key FindingsNOAEL (No-Observed-Adverse-Effect Level)
Single Dose Toxicity Mouse
Repeat Dose Toxicity (e.g., 14-day) Rat
Safety Pharmacology (e.g., Irwin screen in mice)

Experimental Protocols

Murine Model of OVA-Induced Allergic Airway Inflammation

This model is widely used to mimic the features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.[2][3]

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Phosphate-buffered saline (PBS)

  • Tryptase inhibitor compound

  • Vehicle for compound administration

Protocol:

  • Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Airway Challenge: On days 21, 22, and 23, challenge the mice by intranasal (i.n.) administration of 50 µg of OVA in 50 µL of PBS under light isoflurane anesthesia.

  • Compound Administration: Administer the tryptase inhibitor or vehicle at the desired doses and route (e.g., oral gavage, intranasal) at a specified time before each OVA challenge (e.g., 1 hour prior).

  • Endpoint Analysis: 24-48 hours after the final OVA challenge, perform endpoint analyses.

experimental_workflow Day0 Day 0: Sensitization (OVA/Alum i.p.) Day14 Day 14: Booster Sensitization (OVA/Alum i.p.) Day0->Day14 Day21_23 Days 21-23: OVA Challenge (i.n.) + Compound Administration Day14->Day21_23 Day24_25 Days 24-25: Endpoint Analysis Day21_23->Day24_25 AHR Airway Hyperresponsiveness Measurement Day24_25->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Collection & Analysis Day24_25->BALF Histo Lung Histopathology Day24_25->Histo

Figure 2: Experimental Workflow for Efficacy Study.
Pharmacokinetic Study in Mice

Materials:

  • 8-10 week old male C57BL/6 mice

  • Tryptase inhibitor compound

  • Formulation vehicle for intravenous and oral administration

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

Protocol:

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose via the tail vein.

    • Oral (PO): Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) via saphenous or submandibular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Analyze plasma concentrations of the tryptase inhibitor using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Assessment of Airway Hyperresponsiveness (AHR)

Protocol:

  • Place mice in a whole-body plethysmograph.

  • Record baseline readings.

  • Expose mice to nebulized PBS followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Measure the enhanced pause (Penh) value, an index of airway obstruction, for a set duration after each nebulization.

Bronchoalveolar Lavage Fluid (BALF) Analysis

Protocol:

  • Euthanize mice and cannulate the trachea.

  • Lavage the lungs with a fixed volume of PBS (e.g., 3 x 0.5 mL).

  • Centrifuge the collected BALF to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a modified Wright-Giemsa stain for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

  • Analyze the BALF supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA.

Lung Histopathology

Protocol:

  • Perfuse the lungs with PBS and then inflate and fix with 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin.

  • Cut thin sections and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for visualization of mucus-producing goblet cells.

  • Score the sections for peribronchial inflammation and mucus production by a blinded observer.

Logical Relationships in Preclinical Evaluation

The successful progression of a tryptase inhibitor from preclinical to clinical development depends on a favorable balance of its pharmacological properties.

logical_relationship Potency High In Vitro Potency (Low IC50) Efficacy In Vivo Efficacy (in Animal Model) Potency->Efficacy Selectivity High Selectivity (vs. other proteases) Safety Acceptable Safety Profile (No significant toxicity) Selectivity->Safety PK Favorable Pharmacokinetics (e.g., Good Oral Bioavailability) PK->Efficacy ClinicalCandidate Viable Clinical Candidate Efficacy->ClinicalCandidate Safety->ClinicalCandidate

Figure 3: Key Attributes for a Clinical Candidate.

Conclusion

While specific preclinical data for this compound is not publicly available, the protocols and frameworks provided here offer a comprehensive guide for the in vivo evaluation of a novel tryptase inhibitor for the treatment of asthma. A thorough assessment of the compound's pharmacokinetics, efficacy in a relevant disease model, and safety profile is crucial for determining its potential as a therapeutic candidate.

References

Application Notes and Protocols for Studying Mast Cell Signaling Pathways Using a SYK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, typically through the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed mediators (e.g., histamine, serotonin, proteases) and synthesizing de novo inflammatory molecules such as cytokines, chemokines, and lipid mediators. A key orchestrator of the signaling cascade downstream of FcεRI is the Spleen Tyrosine Kinase (SYK). Inhibition of SYK presents a promising therapeutic strategy for attenuating mast cell-mediated pathologies.

These application notes provide a comprehensive guide to utilizing a potent and selective SYK inhibitor for studying mast cell signaling pathways. While the initial request specified BMS-363131, this compound has been identified as a trypsin inhibitor. Therefore, to provide relevant and accurate information, these notes will focus on R406 , a well-characterized, ATP-competitive SYK inhibitor and the active metabolite of Fostamatinib. R406 serves as an exemplary tool for dissecting the role of SYK in mast cell function.

R406: A Potent Inhibitor of SYK and Mast Cell Activation

R406 is a small molecule that has been demonstrated to effectively block FcεRI-dependent mast cell activation.[1] It competitively binds to the ATP-binding pocket of SYK, thereby inhibiting its kinase activity.[2] This action prevents the phosphorylation of downstream substrates, such as the Linker for Activation of T-cells (LAT), leading to the suppression of degranulation and the production of inflammatory mediators.[1][2][3][4]

Quantitative Data on R406 Activity

The following tables summarize the inhibitory potency of R406 in various assays.

Target/Assay Cell Type/System IC50 / Ki Reference
SYK Kinase Activity (cell-free)-IC50: 41 nM[2][3][4]
SYK Kinase Activity (cell-free)-Ki: 30 nM[2]
Lyn Kinase Activity (cell-free)-IC50: 63 nM[3][4]
Lck Kinase Activity (cell-free)-IC50: 37 nM[3][4]
Flt3 Kinase Activity (cell-free)-~205 nM (5-fold less potent than SYK)[2]
FcεRI-dependent Mast Cell ActivationPrimary Human Mast CellsEC50: 43 nM[1]
IgE-induced DegranulationPrimary Human Mast CellsEC50: 56 nM[5]

Table 1: In Vitro Inhibitory Activity of R406.

Mediator Release Cell Type Inhibition by R406 Reference
[³H]-Serotonin ReleaseIgE-sensitized BMMCsDose-dependent inhibition[1]
Leukotriene B4 (LTB4) ReleaseIgE-sensitized BMMCsDose-dependent inhibition[1]
Leukotriene C4 (LTC4) Production-Inhibited[2]
TNF-α, IL-8, GM-CSF Production-Inhibited[2]

Table 2: Effect of R406 on Mast Cell Mediator Release.

Signaling Pathways and Experimental Workflows

FcεRI Signaling Pathway in Mast Cells

The diagram below illustrates the central role of SYK in the FcεRI signaling cascade and the point of inhibition by R406.

FcERI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FcERI FcεRI Lyn Lyn FcERI->Lyn Aggregation & Activation Antigen Antigen IgE IgE Antigen->IgE IgE->FcERI Binds SYK SYK Lyn->SYK Phosphorylation LAT LAT SYK->LAT Phosphorylation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) SYK->MAPK_Pathway R406 R406 R406->SYK Inhibition PLCg PLCγ LAT->PLCg PI3K PI3K LAT->PI3K Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization PI3K->Ca_Mobilization Degranulation Degranulation (Histamine, Serotonin, β-Hexosaminidase) Ca_Mobilization->Degranulation Cytokine_Production Cytokine/Chemokine Production (TNF-α, IL-6, etc.) MAPK_Pathway->Cytokine_Production

Caption: FcεRI signaling cascade and R406 inhibition point.

Experimental Workflow for Studying R406 Effects

The following diagram outlines a typical experimental workflow for assessing the impact of R406 on mast cell function.

Experimental_Workflow cluster_culture Cell Culture & Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Culture BMMCs or LAD2 cells Sensitization Sensitize with IgE (overnight) Culture->Sensitization Wash Wash to remove unbound IgE Sensitization->Wash Pretreatment Pre-treat with R406 (various concentrations) Wash->Pretreatment Stimulation Stimulate with Antigen (e.g., DNP-HSA) Pretreatment->Stimulation Degranulation_Assay Degranulation Assay (β-Hexosaminidase or Serotonin) Stimulation->Degranulation_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Stimulation->Cytokine_Assay Western_Blot Western Blot (p-SYK, p-LAT) Stimulation->Western_Blot Data_Analysis Analyze Data & Determine IC50 Degranulation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for R406 mast cell function assessment.

Experimental Protocols

Protocol 1: Culture and IgE Sensitization of Bone Marrow-Derived Mast Cells (BMMCs)

Materials:

  • Complete IMDM (Iscove's Modified Dulbecco's Medium) supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 50 µM 2-mercaptoethanol.

  • WEHI-3 conditioned medium (as a source of IL-3).

  • Mouse anti-DNP IgE.

  • Femurs and tibias from mice.

  • Sterile syringes and needles (19G and 27G).

  • Cell culture flasks (T75).

Procedure:

  • Aseptically harvest femurs and tibias from mice.

  • Flush the bone marrow from the bones using a 27G needle and ice-cold complete IMDM.

  • Disperse the bone marrow clumps by passing the suspension through a 19G needle.

  • Centrifuge the cell suspension at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete IMDM containing 30% WEHI-3 conditioned medium.

  • Culture the cells in a T75 flask at 37°C and 5% CO₂.

  • Change the medium weekly. After 4-6 weeks, the culture should contain >95% pure mast cells.[1]

  • For sensitization, incubate the BMMCs overnight with an optimal concentration of mouse anti-DNP IgE (e.g., 100 ng/mL) in the culture medium.[6]

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Materials:

  • IgE-sensitized mast cells (BMMCs or LAD2).

  • HEPES buffer supplemented with 0.04% BSA.

  • R406 stock solution (in DMSO).

  • Antigen (e.g., DNP-HSA for BMMCs sensitized with anti-DNP IgE).

  • p-Nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) solution.

  • 0.1% Triton X-100 solution.

  • Glycine buffer (0.4 M, pH 10.7).

  • 96-well plates.

Procedure:

  • Wash the IgE-sensitized mast cells three times with warm HEPES buffer to remove excess IgE.[6]

  • Resuspend the cells in HEPES buffer and seed them into a 96-well plate (e.g., 30,000-50,000 cells/well for BMMCs).[6]

  • Pre-treat the cells with various concentrations of R406 (or vehicle control) for 1 hour at 37°C.

  • Stimulate the cells with antigen (e.g., 10-100 ng/mL DNP-HSA) for 30 minutes at 37°C.[6]

  • Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate containing 100 µL of PNAG solution.

  • To determine the total β-hexosaminidase content, lyse the remaining cells in the original plate by adding 150 µL of 0.1% Triton X-100. Transfer 50 µL of the lysate to another 96-well plate containing 100 µL of PNAG solution.[2][6]

  • Incubate both plates at 37°C for 90 minutes.

  • Stop the reaction by adding 50 µL of 0.4 M Glycine buffer to each well.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Lysate) x 100.

Protocol 3: Cytokine Release Assay (ELISA)

Materials:

  • IgE-sensitized mast cells.

  • Complete culture medium.

  • R406 stock solution.

  • Antigen for stimulation.

  • 24- or 48-well plates.

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

Procedure:

  • Prepare and sensitize mast cells as described in Protocol 1.

  • Wash the cells three times with warm cytokine-free medium.

  • Resuspend the cells in cytokine-free medium and plate them in a 24- or 48-well plate (e.g., 0.5–1 x 10⁶ cells/mL).

  • Pre-treat the cells with R406 for 1 hour.

  • Stimulate the cells with antigen.

  • Incubate the cells at 37°C for 4-8 hours.[6]

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of the desired cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 4: Western Blot for Phosphorylated SYK and LAT

Materials:

  • IgE-sensitized mast cells.

  • R406 stock solution.

  • Antigen for stimulation.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (anti-phospho-SYK, anti-phospho-LAT, and total SYK/LAT antibodies).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Sensitize and pre-treat mast cells with R406 as described in previous protocols.

  • Stimulate the cells with antigen for a short duration (e.g., 2-10 minutes) to capture peak phosphorylation events.

  • Immediately lyse the cells on ice with lysis buffer containing phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-SYK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SYK or a loading control (e.g., β-actin) to normalize the data.

Conclusion

R406 is a valuable pharmacological tool for investigating the role of SYK in mast cell signaling. The protocols outlined in these application notes provide a framework for researchers to study the effects of SYK inhibition on mast cell degranulation, cytokine production, and intracellular signaling pathways. By employing these methods, scientists can further elucidate the mechanisms of mast cell activation and explore the therapeutic potential of targeting SYK in allergic and inflammatory diseases.

References

Protocol for Dissolving BMS-363131 in DMSO: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the dissolution of BMS-363131 in dimethyl sulfoxide (DMSO) for use in in-vitro research applications. This compound is a potent and selective inhibitor of human β-tryptase, a serine protease released from mast cells that is implicated in inflammatory and allergic responses.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₈H₄₀N₆O₅[1]
Molecular Weight 540.66 g/mol [1]
CAS Number 384829-65-6

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various in-vitro assays.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 540.66 g/mol = 5.4066 mg

  • Weighing the compound:

    • Carefully weigh out approximately 5.41 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing:

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For short-term storage (up to 2 weeks), the stock solution can be stored at 4°C. For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM DMSO stock solution to prepare working concentrations for cell-based assays, ensuring the final DMSO concentration remains non-toxic to cells.

Key Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxic effects.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10.

  • Final Working Solution:

    • Further dilute the intermediate stock solution or the main stock solution to the desired final concentration in the cell culture medium.

    • Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:

      • Prepare a 1000X working stock (10 mM) in 100% DMSO.

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

Signaling Pathway and Experimental Workflow

This compound inhibits tryptase, which is known to activate Protease-Activated Receptor 2 (PAR-2). This activation can initiate downstream signaling cascades, including the p38 MAPK and NF-κB pathways, leading to inflammatory responses.

BMS_363131_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Signaling Cascade BMS This compound Tryptase Tryptase BMS->Tryptase PAR2 PAR-2 Tryptase->PAR2 Activates p38 p38 MAPK PAR2->p38 NFkB NF-κB p38->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Inhibition of Tryptase by this compound blocks PAR-2 signaling.

The following diagram illustrates a general experimental workflow for testing the efficacy of this compound in an in-vitro cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treatment Treat Cells with This compound (and Controls) prep_working->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation readout Measure Endpoint (e.g., Cytokine Release, Cell Viability) incubation->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis

Caption: General workflow for in-vitro testing of this compound.

References

Application Notes and Protocols: BMS-363131 in Human Mast Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BMS-363131

This compound is a potent and highly selective inhibitor of human β-tryptase, a serine protease predominantly found in the secretory granules of mast cells.[1] Tryptase is released upon mast cell activation and is implicated in the pathophysiology of allergic inflammation and asthma. The inhibitory potency of this compound against human β-tryptase is significant, with a reported IC₅₀ value of less than 1.7 nM.[1] This high affinity and selectivity make this compound a valuable tool for investigating the role of tryptase in mast cell function and its potential as a therapeutic target.

Postulated Mechanism of Action in Mast Cell Modulation

Tryptase released during mast cell degranulation is thought to play a role in the inflammatory cascade. Some studies suggest that tryptase itself can act on mast cells, potentially amplifying the degranulation response. By inhibiting tryptase, this compound may therefore not only neutralize the downstream effects of this enzyme but could also indirectly modulate the extent of mast cell activation and subsequent mediator release. The experimental protocols outlined below are designed to investigate this hypothesis.

Quantitative Data Summary

As of the latest literature review, specific data on the effect of this compound on the degranulation of human mast cells (e.g., inhibition of β-hexosaminidase or histamine release) has not been published. The primary reported quantitative value is its inhibitory activity against its direct target, tryptase.

CompoundTargetAssayIC₅₀
This compoundHuman β-TryptaseEnzymatic Assay< 1.7 nM[1]

Experimental Protocols

The following are detailed protocols for the culture of human mast cells and the subsequent assessment of the effects of this compound on their activation and mediator release.

Protocol 1: Culture of Human Mast Cells from CD34+ Progenitors

This protocol describes a method for the in vitro differentiation of human mast cells from hematopoietic stem cells.

Materials:

  • Cryopreserved human CD34+ progenitor cells

  • StemSpan™ SFEM II medium

  • Human Stem Cell Factor (SCF)

  • Human Interleukin-6 (IL-6)

  • Human Interleukin-3 (IL-3) (optional, for early stages)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Culture flasks or plates

Procedure:

  • Thaw cryopreserved CD34+ cells according to the supplier's instructions.

  • Culture the cells in StemSpan™ SFEM II medium supplemented with 100 ng/mL SCF, 50 ng/mL IL-6, and 1% Penicillin-Streptomycin. Some protocols recommend the addition of IL-3 (10 ng/mL) for the first 1-2 weeks of culture to enhance proliferation.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Every 3-4 days, perform a half-media change by centrifuging the cells, removing half of the supernatant, and resuspending the cells in fresh, pre-warmed medium containing the same cytokine concentrations.

  • Continue the culture for 6-8 weeks, monitoring the cell morphology and expression of mast cell markers such as c-Kit (CD117) and FcεRI by flow cytometry. Mature mast cells will be granulated and express high levels of these markers.

Protocol 2: IgE-Mediated Mast Cell Activation and Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

Materials:

  • Cultured human mast cells

  • Human myeloma IgE

  • Anti-human IgE antibody or specific antigen

  • This compound

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Triton X-100

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sensitization: Incubate mature human mast cells with 100-200 ng/mL of human IgE overnight at 37°C.

  • Washing: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE. Resuspend the cells in fresh Tyrode's buffer at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Pre-incubation: Aliquot 50 µL of the cell suspension into each well of a 96-well plate. Add 25 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) and pre-incubate for 30-60 minutes at 37°C.

  • Activation: Initiate degranulation by adding 25 µL of anti-human IgE antibody (e.g., 1 µg/mL) or the specific antigen. For a positive control (total release), add 25 µL of 0.5% Triton X-100 to a set of wells. For a negative control (spontaneous release), add 25 µL of buffer.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Enzyme Reaction: Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant. Incubate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add 150 µL of stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a plate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

Protocol 3: Tryptase Activity Assay from Mast Cell Supernatants

This assay measures the enzymatic activity of tryptase released from activated mast cells.

Materials:

  • Supernatants from activated mast cell cultures (from Protocol 2)

  • Tryptase-specific fluorogenic or chromogenic substrate (e.g., Boc-Phe-Ser-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • 96-well black plates (for fluorescent assays) or clear plates (for colorimetric assays)

  • Fluorometer or spectrophotometer

Procedure:

  • Follow steps 1-6 of Protocol 2 to obtain supernatants from mast cells treated with or without this compound and activated.

  • In a new 96-well plate, add 50 µL of the collected supernatant to each well.

  • Prepare the tryptase substrate solution in the assay buffer according to the manufacturer's instructions.

  • Add 50 µL of the substrate solution to each well.

  • Incubate the plate at 37°C, protected from light if using a fluorogenic substrate.

  • Measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm) or absorbance at appropriate intervals or at a fixed endpoint.

  • Tryptase activity can be determined by the rate of substrate cleavage, which is proportional to the change in fluorescence or absorbance over time. The inhibitory effect of this compound would be observed as a reduction in this activity.

Visualizations

Experimental_Workflow cluster_culture Human Mast Cell Culture cluster_experiment This compound Treatment & Activation cluster_assays Mediator Release Assays cluster_data Data Analysis CD34 CD34+ Progenitors Culture Culture with SCF & IL-6 (6-8 weeks) CD34->Culture MatureMC Mature Human Mast Cells (c-Kit+, FcεRI+) Culture->MatureMC Sensitization IgE Sensitization (overnight) MatureMC->Sensitization Preincubation Pre-incubation with This compound Sensitization->Preincubation Activation Activation with anti-IgE or Antigen Preincubation->Activation Degranulation Degranulation Assay (β-Hexosaminidase) Activation->Degranulation Tryptase Tryptase Activity Assay Activation->Tryptase Quantification Quantify Mediator Release & Tryptase Activity Degranulation->Quantification Tryptase->Quantification IC50 Determine IC50 of this compound on Degranulation Quantification->IC50

Caption: Experimental workflow for evaluating this compound.

Tryptase_Signaling cluster_activation Mast Cell Activation cluster_degranulation Degranulation & Mediator Release cluster_inhibition Inhibition by this compound Antigen Antigen IgE IgE Antigen->IgE cross-linking FceRI FcεRI IgE->FceRI Signaling Intracellular Signaling Cascade FceRI->Signaling Granule Secretory Granules Signaling->Granule Release Mediator Release (Histamine, Tryptase, etc.) Granule->Release Tryptase Tryptase Release->Tryptase Inflammation Downstream Inflammatory Effects Tryptase->Inflammation Feedback Potential Amplification of Degranulation Tryptase->Feedback BMS363131 This compound BMS363131->Tryptase

References

Measuring the In Vivo Efficacy of BMS-363131: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vivo efficacy of BMS-363131, a potent and selective inhibitor of human β-tryptase. Tryptase is a serine protease released from mast cells and is implicated in the pathophysiology of allergic inflammation and certain malignancies. The following protocols are designed to establish a framework for preclinical assessment of this compound in relevant animal models.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of β-tryptase. Upon release from mast cells, tryptase activates Protease-Activated Receptor 2 (PAR-2) on target cells. This initiates a downstream signaling cascade involving Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), leading to the production and release of pro-inflammatory mediators. By blocking tryptase, this compound is hypothesized to attenuate this inflammatory response.

tryptase_signaling_pathway Tryptase Signaling Pathway mast_cell Activated Mast Cell tryptase β-Tryptase mast_cell->tryptase Release par2 PAR-2 Receptor tryptase->par2 Activates bms363131 This compound bms363131->tryptase Inhibits mapk MAPK Pathway par2->mapk nfkb NF-κB Pathway par2->nfkb inflammation Pro-inflammatory Mediators Release mapk->inflammation nfkb->inflammation

This compound inhibits the tryptase-mediated inflammatory pathway.

Experimental Protocols

The following protocols outline the key in vivo experiments to assess the efficacy of this compound. These are generalized protocols and should be adapted based on the specific research question and animal model.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[1][2]

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline)

  • 6-8 week old female BALB/c mice (or other appropriate strain)

  • Standard animal housing and handling equipment

Procedure:

  • Acclimatize animals for at least one week before the study.

  • Randomize mice into cohorts (n=3-5 per group), including a vehicle control group.

  • Prepare serial dilutions of this compound in the vehicle solution. Suggested starting doses could range from 1 mg/kg to 100 mg/kg based on in vitro potency.

  • Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14 consecutive days.

  • Monitor animals daily for clinical signs of toxicity (e.g., changes in body weight, behavior, posture, grooming).

  • Record body weight at least three times per week.

  • At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

  • The MTD is defined as the highest dose that does not result in significant weight loss (>15-20%), mortality, or other severe signs of toxicity.

In Vivo Efficacy in a Human Mast Cell Leukemia Xenograft Model (HMC-1)

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous HMC-1 xenograft model.

Materials:

  • HMC-1 (human mast cell leukemia) cell line

  • 6-8 week old female athymic nude mice

  • This compound at predetermined dose levels (based on MTD study)

  • Vehicle solution

  • Matrigel (optional, to aid tumor cell engraftment)

  • Calipers for tumor measurement

Procedure:

  • Culture HMC-1 cells to the logarithmic growth phase.

  • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 107 cells/mL.

  • Subcutaneously implant 0.2 mL of the cell suspension (1 x 107 cells) into the right flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group), including a vehicle control.

  • Administer this compound or vehicle daily via the determined route for 21-28 days.

  • Measure tumor volume with calipers twice weekly using the formula: Tumor Volume = (Length x Width²)/2.

  • Monitor body weight and clinical signs throughout the study.

  • At the end of the study, euthanize the animals, excise the tumors, and record their weights.

  • Tumor tissue can be used for further pharmacodynamic analysis (e.g., Western blot for downstream markers of tryptase signaling).

xenograft_workflow Subcutaneous Xenograft Efficacy Study Workflow cell_culture HMC-1 Cell Culture harvest Harvest & Prepare Cell Suspension cell_culture->harvest implantation Subcutaneous Implantation in Nude Mice harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint

Workflow for in vivo tumor xenograft efficacy study.

Data Presentation

Quantitative data from the in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Maximum Tolerated Dose (MTD) of this compound in BALB/c Mice

Dose (mg/kg/day)Route of AdministrationMean Body Weight Change (%)MortalityClinical Signs of ToxicityMTD Determination
VehicleOral Gavage+5.20/5None observed-
10Oral Gavage+4.80/5None observedTolerated
30Oral Gavage+2.10/5None observedTolerated
100Oral Gavage-8.50/5Mild lethargyTolerated
300Oral Gavage-18.91/5Significant lethargy, ruffled furNot Tolerated

Data presented are hypothetical and for illustrative purposes only.

Table 2: Efficacy of this compound in the HMC-1 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control-1520 ± 185-22.5 ± 0.8
This compound10988 ± 1503522.1 ± 0.9
This compound30608 ± 1106021.8 ± 0.7
This compound100380 ± 957520.5 ± 1.1

Data presented are hypothetical and for illustrative purposes only.

Table 3: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (h)Bioavailability (%)
10IV12500.2534504.5-
30PO8501.052005.260

Data presented are hypothetical and for illustrative purposes only.

Conclusion

These application notes and protocols provide a foundational framework for the in vivo evaluation of this compound. Adherence to these methodologies will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this novel tryptase inhibitor. It is crucial to adapt these protocols to the specific experimental context and to adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Investigating Tryptase in Respiratory Diseases using BMS-363131

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptase is a serine protease predominantly found in the secretory granules of mast cells. Upon mast cell activation, tryptase is released and has been implicated in the pathophysiology of various inflammatory conditions, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its enzymatic activity contributes to bronchoconstriction, airway hyperresponsiveness, inflammation, and tissue remodeling.[1][2][3]

BMS-363131 is a potent and selective synthetic inhibitor of human β-tryptase, exhibiting high efficacy with an IC₅₀ value of less than 1.7 nM.[4] Its high selectivity for tryptase over other serine proteases, including trypsin, makes it a valuable research tool for elucidating the specific roles of tryptase in disease processes.[5] These application notes provide a comprehensive guide for utilizing this compound in preclinical research to investigate the function of tryptase in respiratory diseases.

Data Presentation

Inhibitor Profile: this compound
ParameterValueReference
Target Human β-Tryptase[4]
IC₅₀ < 1.7 nM[4]
Selectivity High selectivity versus other serine proteases (e.g., trypsin)[5]
Chemical Nature Synthetic, nonpeptidicThis is a general classification based on similar tryptase inhibitors. Specifics for this compound are limited in the public domain.
Tryptase Levels in Respiratory Diseases
DiseaseSample TypeFindingReference
Asthma Bronchoalveolar Lavage (BAL) FluidElevated tryptase levels correlated with disease severity.[2]
COPD Sputum and PlasmaTryptase enzyme activity is markedly increased in severe COPD patients.[5][5]
Interstitial Lung Disease BAL FluidIncreased tryptase concentrations observed.[4][6]

Signaling Pathways and Experimental Workflows

Tryptase-Mediated Signaling Pathway in Asthma

Tryptase_Asthma_Pathway Allergen Allergen MastCell Mast Cell Allergen->MastCell Activation Tryptase Tryptase MastCell->Tryptase Degranulation PAR2 PAR-2 Tryptase->PAR2 Activation InflammatoryCells Inflammatory Cells (Eosinophils, Neutrophils) Tryptase->InflammatoryCells Chemotaxis AirwaySmoothMuscle Airway Smooth Muscle PAR2->AirwaySmoothMuscle EpithelialCells Airway Epithelial Cells PAR2->EpithelialCells Bronchoconstriction Bronchoconstriction AirwaySmoothMuscle->Bronchoconstriction AirwayRemodeling Airway Remodeling AirwaySmoothMuscle->AirwayRemodeling Inflammation Inflammation EpithelialCells->Inflammation MucusHypersecretion Mucus Hypersecretion EpithelialCells->MucusHypersecretion InflammatoryCells->Inflammation

Caption: Tryptase signaling in asthma pathogenesis.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment of Outcomes AnimalModel Disease Model Induction (e.g., OVA challenge for asthma, Cigarette smoke for COPD) Treatment Administration of This compound or Vehicle AnimalModel->Treatment AHR Airway Hyperresponsiveness Measurement Treatment->AHR BALF Bronchoalveolar Lavage (BAL) Fluid Analysis Treatment->BALF Histology Lung Histopathology Treatment->Histology

Caption: General workflow for in vivo evaluation of this compound.

Experimental Protocols

In Vitro Tryptase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on purified human tryptase.

Materials:

  • Purified human lung tryptase

  • This compound

  • Fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Triton X-100)

  • 96-well black microplates

  • Fluorometric plate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed amount of human tryptase to each well.

  • Add the different concentrations of this compound or vehicle control to the wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometric plate reader.

  • Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Asthma Model: Ovalbumin (OVA)-Induced Airway Inflammation in Mice

Objective: To evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness in a murine model of allergic asthma.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound

  • Vehicle control

  • Whole-body plethysmograph for airway hyperresponsiveness measurement

  • Methacholine

Protocol:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in saline.

  • Challenge: On days 24, 25, and 26, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.

  • Treatment: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal, oral, or intranasal) at a predetermined time before each OVA challenge.

  • Airway Hyperresponsiveness (AHR) Measurement: 24-48 hours after the final OVA challenge, measure AHR to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph.[7][8]

  • Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform a BAL to collect airway inflammatory cells.[9]

    • Euthanize the mouse and cannulate the trachea.

    • Lavage the lungs with a fixed volume of sterile saline.

    • Collect the BAL fluid (BALF) and centrifuge to separate the cells from the supernatant.

  • Cell Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF cell pellet.

  • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or multiplex assays.

  • Histopathology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).

In Vivo COPD Model: Cigarette Smoke-Induced Airway Inflammation in Mice

Objective: To assess the therapeutic potential of this compound in a mouse model of COPD.[10][11][12]

Materials:

  • 8-10 week old C57BL/6 mice

  • Research-grade cigarettes

  • Whole-body smoke exposure system

  • This compound

  • Vehicle control

Protocol:

  • Smoke Exposure: Expose mice to whole-body cigarette smoke (e.g., from 5 cigarettes, 1 hour/day, 5 days/week) for a period of 4-12 weeks to induce chronic airway inflammation and emphysema-like changes.[13]

  • Treatment: Administer this compound or vehicle control daily, starting from a specific time point during the smoke exposure period.

  • Lung Function: At the end of the study, assess lung function parameters, such as lung resistance and compliance, using invasive or non-invasive techniques.

  • BALF Analysis: Perform BAL to quantify inflammatory cell influx (particularly neutrophils and macrophages) and cytokine levels (e.g., TNF-α, IL-1β).[9]

  • Histopathology: Analyze lung tissue for evidence of inflammation, airway remodeling, and emphysema (mean linear intercept).

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of tryptase in the pathogenesis of respiratory diseases. The protocols outlined in these application notes provide a framework for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of tryptase inhibition in asthma, COPD, and other inflammatory airway conditions. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, will be crucial for generating high-quality, translatable data.

References

Troubleshooting & Optimization

Navigating the Challenges of BMS-333131: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the solubility and stability of BMS-333131, a potent tryptase inhibitor. Addressing common challenges encountered during experimental work, this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful handling and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of BMS-333131?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of BMS-333131. While specific quantitative solubility data is not widely published, it is common practice to prepare stock solutions in DMSO for in vitro studies.

Q2: I am observing precipitation when diluting my BMS-333131 DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue with compounds that have low aqueous solubility. To mitigate this, consider the following troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of BMS-333131 in your assay.

  • Increase the percentage of DMSO in the final solution: While it is crucial to consider the tolerance of your experimental system to DMSO, a slight increase in the final DMSO concentration may help maintain solubility. Always run appropriate vehicle controls to account for any effects of the solvent.

  • Use a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to improve the solubility and prevent precipitation. Extensive validation is necessary to ensure the surfactant does not interfere with the assay.

  • Sonication: Gentle sonication of the solution after dilution may help to redissolve small amounts of precipitate.

Q3: What are the recommended storage conditions for BMS-333131?

A3: Proper storage is critical to maintain the integrity of BMS-333131. Based on available data, the following storage conditions are recommended:

FormStorage TemperatureDuration
Powder-20°C2 years
In DMSO4°C2 weeks
In DMSO-80°C6 months

Q4: Is there any information on the stability of BMS-333131 in aqueous solutions at physiological pH?

A4: Detailed public data on the stability of BMS-333131 in aqueous solutions at physiological pH is limited. As a general precaution, it is advisable to prepare fresh dilutions in aqueous buffers for each experiment and to avoid prolonged storage of aqueous solutions. If extended experiments are necessary, a preliminary stability study in your specific experimental buffer is recommended.

Troubleshooting Guide

This section provides a structured approach to resolving common issues related to the solubility and stability of BMS-333131.

Issue 1: Inconsistent Results in In Vitro Assays

dot

Caption: Troubleshooting workflow for inconsistent in vitro results.

Issue 2: Poor Oral Bioavailability in Animal Studies

dot

Caption: Troubleshooting workflow for poor oral bioavailability.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • BMS-333131 powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the BMS-333131 powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of BMS-333131 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 540.66 g/mol ), weigh out 0.541 mg of the compound.

  • Transfer the weighed powder to a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

General Protocol for Dilution into Aqueous Buffers for In Vitro Assays

Materials:

  • 10 mM BMS-333131 stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, HBSS, cell culture medium)

  • Sterile polypropylene tubes

Procedure:

  • Thaw a fresh aliquot of the 10 mM BMS-333131 stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your chosen aqueous buffer to achieve the desired final concentrations.

  • When making dilutions, add the stock solution to the aqueous buffer and mix immediately by gentle vortexing or inversion. Avoid adding the buffer to the concentrated stock solution, as this can increase the likelihood of precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.

  • Use the freshly prepared dilutions in your experiments as soon as possible.

Signaling Pathway Context

BMS-333131 is an inhibitor of tryptase, a serine protease released from mast cells. Tryptase is involved in inflammatory responses and can activate Proteinase-Activated Receptor 2 (PAR-2), leading to a cascade of downstream signaling events.

dot

Tryptase_Signaling_Pathway MastCell Mast Cell Tryptase Tryptase MastCell->Tryptase Release PAR2 PAR-2 Receptor Tryptase->PAR2 Activation BMS333131 BMS-333131 BMS333131->Tryptase Inhibition Downstream Downstream Signaling (e.g., MAP Kinase, NF-κB) PAR2->Downstream Inflammation Inflammatory Response Downstream->Inflammation

Caption: Tryptase signaling pathway and the inhibitory action of BMS-333131.

Technical Support Center: Optimizing BMS-363131 Dosage for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the potent and selective human β-tryptase inhibitor, BMS-363131, in in vivo experimental models. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of dosage optimization and preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its primary target?

A1: this compound is a potent and selective inhibitor of human β-tryptase, which is a mast cell-derived serine protease.[1] It is implicated in allergic inflammation and asthma.[1] The compound demonstrates high efficacy with an IC₅₀ value of less than 1.7 nM and exhibits significant selectivity for tryptase over other serine proteases like trypsin.[1] This selectivity is achieved through a specific azetidinone scaffold design that enhances binding affinity.[1]

Q2: What is the crucial first step for determining a safe in vivo dosage range for this compound?

A2: The initial and most critical step is to perform a Maximum Tolerated Dose (MTD) study. The MTD is defined as the highest dose of a compound that can be administered without causing unacceptable toxicity in an animal model.[2] This study is fundamental for establishing a safe therapeutic window for subsequent efficacy studies.[2]

Q3: How should I select a starting dose for an MTD study with this compound?

A3: A common and effective practice is to extrapolate the starting dose from in vitro data.[2] A recommended approach is to begin at a dose projected to achieve a plasma concentration several times higher than the in vitro IC₅₀ or EC₅₀ value.[2] Given the potent IC₅₀ of this compound (<1.7 nM), careful calculation and consideration of pharmacokinetic properties are essential.

Q4: After establishing the MTD, how do I identify the optimal dose for efficacy studies?

A4: The optimal biological dose is determined by conducting dose-response studies within a relevant disease model.[2] This involves testing several dose levels below the established MTD to evaluate the therapeutic effect. The goal is to identify the lowest dose that achieves the desired biological outcome while minimizing potential side effects.

Signaling Pathway of Tryptase Inhibition

This compound acts by inhibiting tryptase, a key mediator released from mast cells during inflammatory responses. This inhibition disrupts the downstream signaling cascade that contributes to allergic inflammation.

G cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space cluster_target_cell Target Cell (e.g., Smooth Muscle, Neuron) Allergen Allergen IgE_Receptor IgE Receptor (FcεRI) Allergen->IgE_Receptor Binds to Degranulation Degranulation IgE_Receptor->Degranulation Activates Tryptase_Release Tryptase Release Degranulation->Tryptase_Release Leads to Tryptase β-Tryptase Tryptase_Release->Tryptase BMS_363131 This compound BMS_363131->Tryptase Inhibits PAR2 Protease-Activated Receptor 2 (PAR2) Tryptase->PAR2 Activates Signaling_Cascade Downstream Signaling Cascade PAR2->Signaling_Cascade Inflammatory_Response Inflammatory Response (e.g., bronchoconstriction, neurogenic inflammation) Signaling_Cascade->Inflammatory_Response

This compound inhibits tryptase, blocking PAR2 activation and inflammation.

Troubleshooting In Vivo Experiments

Issue Potential Cause Recommended Action
Lack of Efficacy at Expected Doses 1. Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized.[3] 2. Insufficient Target Engagement: The administered dose may not be high enough to effectively inhibit tryptase in the target tissue.1. Conduct a Pharmacokinetic (PK) Study: Analyze plasma and tissue concentrations of this compound over time to determine key parameters like Cmax, Tmax, and half-life. 2. Perform a Pharmacodynamic (PD) Study: Measure a biomarker of tryptase activity in tissue samples after dosing to confirm target engagement.[2]
Unexpected Toxicity or Adverse Events 1. Vehicle Toxicity: The formulation excipients, rather than the compound itself, may be causing the adverse effects.[2] 2. Off-Target Effects: At higher concentrations, the inhibitor might interact with other proteins, leading to unintended toxicity.[4] 3. Metabolite Toxicity: A metabolite of this compound could be responsible for the observed toxicity.1. Include a Vehicle-Only Control Group: This is essential to differentiate between compound- and vehicle-induced toxicity.[2] 2. Conduct In Vitro Kinase/Protease Profiling: Screen this compound against a broad panel of kinases and proteases to identify potential off-target activities.[2] 3. Perform Metabolite Identification Studies: Analyze plasma and tissue samples to identify major metabolites and assess their activity and toxicity.
High Variability in Animal Responses 1. Inconsistent Dosing Technique: Variations in oral gavage or injection technique can lead to inconsistent drug delivery. 2. Animal Health Status: Underlying health issues in the animal models can affect drug metabolism and response. 3. Heterogeneous Drug Delivery: The compound may not be distributing evenly within the tumor or target tissue.[5]1. Standardize Dosing Procedures: Ensure all personnel are properly trained and follow a consistent protocol. 2. Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness before the study begins. 3. Tissue Distribution Analysis: Use techniques like mass spectrometry imaging or fluorescently labeled conjugates to visualize drug distribution within the target tissue.[5]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice), typically 6-8 weeks old.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, and 4-5 escalating dose levels of this compound).[2]

  • Dosing: Administer the compound daily for a predetermined period (e.g., 7-14 days) via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food/water intake, behavior, and physical appearance.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis to assess organ function.[2] Perform a gross necropsy and collect major organs for histopathological examination to identify any drug-induced pathologies.[2]

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% reduction in body weight.

Protocol 2: In Vivo Pharmacokinetic (PK) Study
  • Animal Model: Use cannulated rodents (e.g., Sprague-Dawley rats) to facilitate serial blood sampling.

  • Group Allocation: Assign animals to different administration route groups (e.g., intravenous (IV) and oral (PO)).

  • Dosing:

    • IV: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • PO: Administer a single dose (e.g., 5-10 mg/kg) by oral gavage to assess oral bioavailability.[6]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and oral bioavailability (F%).

In Vivo Dosage Optimization Workflow

The process of optimizing an in vivo dose is a systematic progression from safety assessment to efficacy evaluation, guided by pharmacokinetic and pharmacodynamic data.

G Start Start MTD_Study 1. Maximum Tolerated Dose (MTD) Study Start->MTD_Study Toxicity_Observed Unacceptable Toxicity? MTD_Study->Toxicity_Observed PK_Study 2. Single-Dose Pharmacokinetic (PK) Study PD_Study 3. Pharmacodynamic (PD) / Target Engagement Study PK_Study->PD_Study Data_Analysis Analyze PK/PD Relationship PD_Study->Data_Analysis Dose_Response 4. Dose-Response Efficacy Study Optimized_Dose Optimized Dose for Efficacy Models Dose_Response->Optimized_Dose Toxicity_Observed->Start Yes (Re-evaluate) Toxicity_Observed->PK_Study No Select_Doses Select Doses Below MTD Data_Analysis->Select_Doses Select_Doses->Dose_Response

Workflow for systematic in vivo dosage optimization of this compound.

Hypothetical Data Summaries

For illustrative purposes, the following tables present hypothetical data for a compound with properties similar to this compound.

Table 1: Hypothetical MTD Study Summary in Mice

Dose (mg/kg/day, PO)Mean Body Weight Change (%)Clinical ObservationsMortality
Vehicle+5.2%Normal0/10
10+4.8%Normal0/10
30+1.5%Mild lethargy on Day 3-50/10
60-8.9%Moderate lethargy, ruffled fur1/10
100-18.5%Severe lethargy, ataxia4/10
Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg/day.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax 1250 ng/mL850 ng/mL
Tmax 0.08 hr1.0 hr
AUC (0-inf) 1875 nghr/mL4250 nghr/mL
t½ (half-life) 2.5 hr2.8 hr
CL (Clearance) 17.8 mL/min/kg-
F% (Bioavailability) -45.3%
This data suggests moderate oral bioavailability and a half-life suitable for once or twice-daily dosing.

References

potential off-target effects of BMS-363131

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BMS-363131. It includes troubleshooting guides and frequently asked questions (FAQs) to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and highly selective inhibitor of human β-tryptase, a serine protease primarily found in mast cells.

Q2: What is the reported potency of this compound against human β-tryptase?

A2: this compound exhibits potent inhibition of human β-tryptase with a reported IC50 value of less than 1.7 nM.

Q3: What is known about the off-target effects of this compound?

Q4: Are there any known structurally similar compounds with published selectivity data?

A4: While direct analogs with comprehensive public data are scarce, the development of selective tryptase inhibitors often involves screening against a panel of related serine proteases such as thrombin, plasmin, and chymotrypsin to ensure specificity. It is a common strategy to design inhibitors that exploit the unique tetrameric structure of tryptase to achieve selectivity.

Q5: How should I store and handle this compound?

A5: Please refer to the manufacturer's specific instructions for optimal storage conditions to ensure the stability and activity of the compound. Generally, solid compounds are stored at -20°C, and stock solutions in solvents like DMSO are also stored at -20°C or -80°C.

Data Presentation

Inhibitory Potency of this compound
Target EnzymeIC50 (nM)Selectivity Notes
Human β-Tryptase< 1.7Highly selective against other serine proteases such as trypsin. Quantitative data against a broad panel is not publicly available.
TrypsinData not availableReported to be significantly less potent than against tryptase.
Other Serine ProteasesData not availableUsers are advised to perform their own selectivity profiling for targets of interest.

Experimental Protocols

Protocol 1: In Vitro Tryptase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against human β-tryptase using a fluorogenic substrate.

Materials:

  • Human recombinant β-tryptase

  • This compound

  • Fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of this compound in Assay Buffer to achieve the desired final concentrations for the assay.

  • Enzyme Preparation: Dilute the human recombinant β-tryptase in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted this compound solution or vehicle control (Assay Buffer with the same final DMSO concentration). b. Add 25 µL of the diluted enzyme solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding 25 µL of the fluorogenic tryptase substrate to each well.

  • Data Acquisition: Immediately begin kinetic reading on a fluorescence microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC). Record the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis: a. Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Off-Target Serine Protease Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a panel of serine proteases.

Materials:

  • A panel of serine proteases (e.g., trypsin, chymotrypsin, thrombin, plasmin, elastase)

  • Corresponding fluorogenic or chromogenic substrates for each protease

  • This compound

  • Appropriate assay buffers for each protease

  • DMSO

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Compound and Enzyme Preparation: Prepare a serial dilution of this compound as described in Protocol 1. Prepare each protease in its optimal assay buffer to a working concentration that gives a robust signal with its respective substrate.

  • Assay Reaction: Follow the steps outlined in Protocol 1 for each protease, using the appropriate substrate and buffer. It is crucial to run a positive control (known inhibitor for that enzyme) and a negative control (vehicle) for each protease.

  • Data Acquisition and Analysis: Measure the enzymatic activity and calculate the IC50 value for this compound against each protease in the panel as described in Protocol 1.

  • Selectivity Calculation: The selectivity of this compound can be expressed as the ratio of the IC50 value for an off-target protease to the IC50 value for β-tryptase.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low tryptase activity in controls 1. Inactive enzyme. 2. Incorrect assay buffer pH or composition. 3. Substrate degradation.1. Use a fresh aliquot of enzyme; verify its activity with a known activator if available. 2. Check and adjust the pH of the assay buffer. Ensure all buffer components are at the correct concentration. 3. Prepare fresh substrate solution.
High background signal 1. Autofluorescence of the compound. 2. Contaminated reagents or plate. 3. Substrate instability (auto-hydrolysis).1. Run a control with the compound and substrate in the absence of the enzyme to measure background fluorescence. 2. Use fresh, high-quality reagents and plates. 3. Check the stability of the substrate in the assay buffer over the course of the experiment.
Inconsistent results between replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the plate after adding each reagent. 3. Ensure the plate is incubated at a stable temperature.
Unexpected inhibition in vehicle controls 1. High concentration of DMSO. 2. Contamination of the vehicle.1. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not inhibit the enzyme (typically ≤1%). 2. Use fresh, high-purity DMSO.
Compound precipitates in the assay 1. Poor solubility of the compound in the assay buffer.1. Decrease the final concentration of the compound. 2. Check the solubility of the compound in the assay buffer. Consider adding a small percentage of a co-solvent if it does not affect enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_compound Prepare this compound Dilutions add_compound Add Compound/Vehicle to Plate prep_compound->add_compound prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_compound->add_enzyme incubate Incubate (Enzyme-Inhibitor Binding) add_enzyme->incubate incubate->add_substrate read_plate Kinetic Reading (Plate Reader) add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 troubleshooting_logic cluster_control_checks Control Validation cluster_reagent_checks Reagent Integrity cluster_protocol_checks Protocol Adherence start Unexpected Experimental Result check_positive Positive Control Activity OK? start->check_positive check_negative Negative Control Activity OK? check_positive->check_negative Yes check_enzyme Enzyme Activity Verified? check_positive->check_enzyme No check_background Background Signal Low? check_negative->check_background Yes check_buffer Buffer pH & Composition Correct? check_negative->check_buffer No check_concentrations Concentrations Correct? check_background->check_concentrations No identify_issue Identify & Rectify Issue check_background->identify_issue Yes, issue likely with test article check_enzyme->check_buffer check_compound Compound Integrity Verified? check_compound->identify_issue check_buffer->check_compound check_incubation Incubation Times/Temps Correct? check_concentrations->check_incubation check_equipment Equipment Calibrated & Settings Correct? check_incubation->check_equipment check_equipment->identify_issue

Technical Support Center: BMS-363131 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with BMS-363131. The following information is designed to address common challenges encountered during in vitro and in vivo experiments involving this potent and selective inhibitor of human β-tryptase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of human β-tryptase, a serine protease primarily found in mast cells.[1] It functions by binding to the active site of tryptase, thereby preventing its enzymatic activity. With an IC₅₀ value of less than 1.7 nM, it is a highly effective inhibitor.[1] Its selectivity makes it a valuable tool for studying the role of tryptase in various physiological and pathological processes, such as allergic inflammation and asthma.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

For initial stock solutions, it is recommended to dissolve this compound in a suitable organic solvent such as DMSO. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO can be stored at -20°C for several weeks, but repeated freeze-thaw cycles should be avoided. For aqueous working solutions, it is best to prepare them fresh for each experiment from the DMSO stock.

Q3: Is this compound stable in cell culture media?

The stability of small molecules like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components.[2][3][4][5][6] It is recommended to perform a stability test in your specific cell culture medium if the experimental duration is longer than 24 hours. This can be done by incubating the compound in the medium for various time points and then measuring its concentration or inhibitory activity.

Q4: What are the potential off-target effects of this compound?

While this compound is described as a highly selective inhibitor of tryptase, it is crucial to consider potential off-target effects, as with any small molecule inhibitor.[1][7] It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive compound, or to test the effect of the inhibitor on cells that do not express tryptase. Computational tools can sometimes predict potential off-target interactions, but empirical validation is essential.[8][9]

Troubleshooting Guide

Inconsistent or No Inhibitory Effect

Problem: I am not observing the expected inhibition of tryptase activity in my assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Degradation Ensure the compound has been stored correctly. Prepare fresh working solutions from a new aliquot of the stock solution.
Incorrect Concentration Verify the calculations for your working solution concentration. Perform a dose-response experiment to confirm the IC₅₀ in your specific assay conditions.
Assay Interference The compound may interfere with your assay components (e.g., substrate, detection reagents). Run a control experiment with the compound in the absence of the enzyme to check for background signal.
Poor Solubility The compound may have precipitated out of the aqueous solution. Visually inspect the working solution for any precipitate. Consider using a lower concentration or adding a small percentage of a co-solvent if compatible with your assay.
Cell-Based Assay Issues

Problem: I am seeing unexpected cytotoxicity or other cellular effects that do not seem related to tryptase inhibition.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Solvent Toxicity High concentrations of DMSO can be toxic to some cell lines. Ensure the final concentration of DMSO in your cell culture medium is below a toxic threshold (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor).
Off-Target Effects The observed effects may be due to the inhibition of other cellular targets. Perform experiments in a tryptase-knockout or knockdown cell line to see if the effect persists. Compare the effects with other known tryptase inhibitors.
Compound Instability The compound may be degrading into a toxic byproduct in the cell culture medium. Test the stability of the compound in your medium over the time course of your experiment.

Experimental Protocols

In Vitro Tryptase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against purified human β-tryptase.

Materials:

  • Purified human β-tryptase

  • This compound

  • Tryptase substrate (e.g., a fluorogenic or chromogenic peptide substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.

  • Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 80 µL of the tryptase solution (at a final concentration that gives a linear reaction rate) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the tryptase substrate to each well.

  • Immediately measure the fluorescence or absorbance at regular intervals using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

Tryptase_Inhibition_Workflow Experimental Workflow for Tryptase Inhibition Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Tryptase Solution add_enzyme Add Tryptase (Pre-incubate) prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure Measure Signal (Kinetics) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for in vitro tryptase inhibition assay.

Signaling_Pathway Simplified Mast Cell Degranulation Pathway allergen Allergen ige IgE allergen->ige fceri FcεRI ige->fceri mast_cell Mast Cell fceri->mast_cell degranulation Degranulation mast_cell->degranulation tryptase Tryptase Release degranulation->tryptase bms363131 This compound tryptase->bms363131 inhibition Inhibition bms363131->inhibition inhibition->tryptase

Caption: Role of this compound in mast cell degranulation.

References

Technical Support Center: Interpreting Unexpected Results with BMS-363131

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BMS-363131, a potent and selective inhibitor of human β-tryptase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of human β-tryptase, a serine protease released from mast cells upon activation.[1] Its primary mechanism is to bind to the active site of tryptase, preventing it from cleaving its substrates. Given its high selectivity, it is expected to have minimal interaction with other serine proteases, such as trypsin.[1]

Q2: What are the expected outcomes of using this compound in a cell-based assay?

A2: In a typical cell-based assay involving mast cell activation and degranulation, the expected outcome of applying this compound is the inhibition of tryptase-mediated downstream effects. This could include, but is not limited to, the prevention of protease-activated receptor-2 (PAR-2) activation, reduced proliferation of certain cell types like myoblasts, and decreased inflammatory responses in relevant models.[2][3]

Q3: What could be the reason for observing no effect of this compound in my experiment?

A3: Several factors could contribute to a lack of an observable effect. These can be broadly categorized into experimental setup, compound handling, and biological context. It is crucial to systematically troubleshoot each possibility. For a step-by-step guide, please refer to the troubleshooting section: "Issue 1: No observable effect of this compound."

Q4: I am observing a cellular phenotype that is not consistent with tryptase inhibition. Could this be an off-target effect?

A4: While this compound is reported to be highly selective, off-target effects are a potential concern with any small molecule inhibitor.[4][5] If the observed phenotype is inconsistent with the known functions of tryptase, it is important to perform experiments to rule out or confirm off-target effects. Refer to the troubleshooting guide: "Issue 2: Cellular phenotype inconsistent with known tryptase function."

Q5: My cells are showing signs of toxicity or reduced viability after treatment with this compound. What should I do?

A5: Unexpected cytotoxicity can occur for various reasons, including off-target effects, high concentrations of the inhibitor, or issues with the compound's solvent. It is essential to determine the cause of toxicity to ensure the validity of your experimental results. Please see the troubleshooting section: "Issue 3: Unexpected cytotoxicity observed with this compound."

Troubleshooting Guides

Issue 1: No observable effect of this compound.

If you do not observe the expected inhibition of tryptase activity or its downstream effects, consider the following troubleshooting steps:

Hypothetical Data: Tryptase Activity Assay

ConditionTryptase Activity (RFU/min)% Inhibition
Vehicle Control (DMSO)25000%
This compound (10 nM) - Expected25090%
This compound (10 nM) - Observed 2450 2%

Troubleshooting Workflow

G A Start: No observable effect B Verify Compound Integrity - Check storage conditions - Prepare fresh stock solution A->B C Confirm Tryptase Presence & Activity - Western blot for tryptase - Use a positive control activator B->C If compound is stable H Problem Persists B->H If compound degraded D Optimize Assay Conditions - Titrate this compound concentration - Check incubation time and temperature C->D If tryptase is active C->H If no active tryptase E Review Biological Hypothesis - Is the pathway tryptase-dependent? - Consider alternative signaling pathways D->E If assay conditions are optimal D->H If conditions are suboptimal F Consult Literature for Similar Models E->F If hypothesis is sound E->H If pathway is tryptase-independent G Problem Resolved F->G

A troubleshooting workflow for the absence of an expected effect from this compound.

Experimental Protocol: Verifying Compound Activity with a Fluorogenic Tryptase Assay

  • Reagents: Recombinant human β-tryptase, fluorogenic tryptase substrate (e.g., Boc-Gln-Ala-Arg-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl), this compound, DMSO (vehicle).

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer. Include a vehicle-only control.

    • Add recombinant β-tryptase to each well of a 96-well plate.

    • Add the this compound dilutions or vehicle to the wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Expected Outcome: A dose-dependent decrease in the rate of fluorescence increase should be observed in the presence of active this compound.

Issue 2: Cellular phenotype inconsistent with known tryptase function.

If you observe a biological effect that is not readily explained by the inhibition of tryptase, it may be an off-target effect.

Hypothetical Data: Cell Proliferation Assay (Tryptase-Negative Cell Line)

ConditionCell Proliferation (% of Control)
Vehicle Control (DMSO)100%
This compound (1 µM)60%
Structurally Unrelated Tryptase Inhibitor (1 µM)98%

Logical Relationship Diagram for Off-Target Effect Investigation

G A Unexpected Phenotype Observed B Is the cell line tryptase-positive? A->B C Use a structurally unrelated tryptase inhibitor B->C Yes G Confirm tryptase expression (e.g., qPCR, Western blot) B->G No D Phenotype persists? C->D E Likely Off-Target Effect D->E Yes H If phenotype disappears, may be on-target D->H No F Phenotype is specific to This compound structure E->F G->C G cluster_0 Mast Cell cluster_1 Extracellular Space A Antigen Cross-linking of IgE-FcεRI B Signal Transduction Cascade A->B C Granule Exocytosis B->C D Tryptase Release C->D E Tryptase D->E G Protease-Activated Receptor-2 (PAR-2) E->G cleavage & activation F This compound F->E Inhibition H Downstream Signaling (e.g., inflammation, proliferation) G->H

References

Technical Support Center: Assessment of BMS-363131 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a notable lack of publicly available scientific literature detailing the cytotoxic effects of BMS-363131 across various cell lines. While this compound is identified as a potent and selective inhibitor of human β-tryptase with a very low IC₅₀ value (less than 1.7 nM), this value reflects its enzymatic inhibition potency, not its direct effect on cell viability.[1] Without specific studies on its cytotoxic profile, providing a detailed, compound-specific troubleshooting guide or quantitative data summary is not feasible.

The following technical support guide is a generalized framework designed to assist researchers in assessing the cytotoxicity of a novel compound, which can be adapted for this compound as experimental data becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the first step if I observe no cytotoxicity with this compound in my cell line?

A1: Several factors could be at play. First, verify the compound's purity and activity to ensure it is not degraded. Second, consider the metabolic activity and doubling time of your chosen cell line, as cytotoxicity assays are often dependent on cell proliferation. You may need to extend the incubation time. Finally, the inherent biology of the cell line, such as the expression of the target protein (tryptase) or the presence of drug resistance mechanisms, could be a factor.

Q2: My dose-response curve is not sigmoidal. What could be the issue?

A2: An irregular dose-response curve can result from several experimental variables. Ensure accurate serial dilutions of your compound. Check for precipitation of the compound at higher concentrations. The chosen assay may not be linear across the entire range of cell viability; consider a different cytotoxicity assay. Finally, the mechanism of action of the compound might not lead to a classic sigmoidal response.

Q3: How do I differentiate between apoptosis and necrosis induced by the compound?

A3: To distinguish between these two modes of cell death, you can use assays that measure specific markers. For example, an Annexin V/Propidium Iodide (PI) assay can identify early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells via flow cytometry.

Q4: What is the appropriate cell seeding density for a cytotoxicity assay?

A4: The optimal seeding density depends on the cell line's growth rate and the duration of the assay. The goal is to have the cells in the exponential growth phase at the time of analysis and to avoid confluence in the untreated control wells, which can inhibit proliferation and affect the results. A preliminary cell growth kinetics experiment is recommended to determine the ideal seeding density.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or uneven compound distribution.Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure the compound is fully dissolved and mixed in the media before adding to the cells.
Unexpectedly high background signal in the assay Contamination of the cell culture or reagents, or interference of the compound with the assay chemistry.Regularly test cell cultures for mycoplasma contamination. Use fresh, high-quality reagents. Run a control with the compound in cell-free media to check for direct interference with the assay's detection method.
Cells detaching from the plate during the experiment Compound-induced changes in cell adhesion, or unhealthy cells at the start of the experiment.Ensure cells are healthy and not over-confluent before seeding. If the compound is expected to affect cell adhesion, consider using an assay that measures viability in both adherent and floating cells, or use plates coated with an extracellular matrix protein.
IC50 value differs significantly from previous experiments Changes in experimental conditions such as different passage numbers of cells, different lots of serum or reagents, or variations in incubation time.Maintain consistent experimental parameters. Use cells within a defined passage number range. Test new lots of serum and reagents before use in critical experiments. Ensure precise timing of compound addition and assay readout.

Quantitative Data Summary (Template)

As no specific cytotoxicity data for this compound is publicly available, the following table is a template for summarizing IC50 values once they are determined experimentally.

Cell Line Cell Type Assay Duration (hours) IC50 (µM) for this compound Notes
e.g., A549Human Lung Carcinoma72[Insert Value][e.g., High tryptase expression]
e.g., MCF-7Human Breast Adenocarcinoma72[Insert Value][e.g., Low tryptase expression]
e.g., HMC-1Human Mast Cell Line48[Insert Value][e.g., Relevant for tryptase inhibitor]
e.g., MRC-5Normal Human Lung Fibroblast72[Insert Value][e.g., To assess selectivity]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (considered 100% viability) and plot the results as percent viability versus compound concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in Microplate treat_cells Treat Cells with Compound seed_cells->treat_cells compound_prep Prepare Serial Dilutions of this compound compound_prep->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance/ Fluorescence add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: A generalized workflow for assessing the cytotoxicity of a compound in a cell line.

signaling_pathway_template bms363131 This compound tryptase β-Tryptase bms363131->tryptase Inhibition downstream_effector Downstream Effector (Hypothetical) tryptase->downstream_effector cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_effector->cellular_response

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on its known target, β-tryptase.

References

Technical Support Center: Improving the Selectivity of Tryptase Inhibition with BMS-363131

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the tryptase inhibitor, BMS-363131. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on improving and verifying the selectivity of tryptase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound is a potent and selective inhibitor of human β-tryptase.[1] It has a reported IC₅₀ value of less than 1.7 nM, indicating high efficacy at low concentrations.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a competitive inhibitor that targets the active site of tryptase. Its selectivity is attributed to a specific chemical structure, an azetidinone scaffold with a guanidine group at the C-3 side chain, which enhances its binding affinity to a unique pocket (S4+) in the β-tryptase enzyme.[1]

Q3: Why is selectivity important when studying tryptase inhibition?

A3: Tryptase is a serine protease, a class of enzymes with many members that have diverse physiological roles (e.g., digestion, blood clotting). Off-target inhibition of other serine proteases like trypsin, chymotrypsin, or thrombin can lead to unintended biological effects and confounding experimental results. Therefore, ensuring the inhibitor is selective for tryptase is crucial for accurately interpreting data.

Q4: What are the known off-target effects of this compound?

Q5: What are the storage and stability recommendations for this compound?

A5: this compound is stable under recommended storage conditions. For long-term storage, it is advisable to store the compound as a powder at -20°C. If stock solutions are prepared in a solvent like DMSO, they should be stored at -80°C for up to six months or at 4°C for up to two weeks. It is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[2][4]

Data Presentation: Selectivity Profile of this compound

Improving the selectivity of tryptase inhibition requires a clear understanding of the inhibitor's activity against other proteases. Below is a template for summarizing the selectivity data for this compound. Researchers should aim to populate this table with their own experimental data.

EnzymeIC₅₀ / Kᵢ (nM)Fold Selectivity vs. Tryptase
Human β-Tryptase < 1.7 -
TrypsinData not publicly availableTo be determined
ChymotrypsinData not publicly availableTo be determined
ElastaseData not publicly availableTo be determined
ThrombinData not publicly availableTo be determined
PlasminData not publicly availableTo be determined
Other relevant proteasesTo be determinedTo be determined

Experimental Protocols

Detailed Methodology for Tryptase Inhibition Assay and Selectivity Profiling

This protocol outlines the steps to determine the IC₅₀ of this compound for tryptase and to assess its selectivity against other serine proteases.

Materials:

  • Human recombinant β-tryptase

  • This compound

  • A panel of other serine proteases (e.g., trypsin, chymotrypsin, elastase)

  • Fluorogenic or chromogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)

  • Substrates for off-target proteases

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • 96-well microplates (black plates for fluorescence assays)

  • Plate reader (fluorescence or absorbance)

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of inhibitor concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme Preparation:

    • Prepare working solutions of tryptase and other proteases in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • Assay buffer

      • Inhibitor solution (at various concentrations) or vehicle control (assay buffer with the same DMSO concentration)

      • Enzyme solution

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the corresponding substrate to each well.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

  • Selectivity Determination:

    • Repeat the inhibition assay for each of the other serine proteases in the panel using their respective substrates.

    • Calculate the IC₅₀ value for each protease.

    • Determine the fold selectivity by dividing the IC₅₀ of the off-target protease by the IC₅₀ of tryptase.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize well-to-well variation.
Inconsistent Incubation Times Ensure consistent pre-incubation and reaction times for all wells. Use a multichannel pipette for simultaneous addition of reagents.
Temperature Fluctuations Use a temperature-controlled plate reader or incubator to maintain a constant assay temperature.
Inhibitor Precipitation Visually inspect the inhibitor dilutions for any signs of precipitation. If observed, try using a lower concentration range or a different co-solvent.

Issue 2: IC₅₀ Value is Higher Than Expected

Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Verify the concentration of the stock solution and the accuracy of the serial dilutions. Prepare fresh dilutions for each experiment.
Degraded Inhibitor Ensure proper storage of the inhibitor stock solution as recommended.[2][4] Perform a quality control check of the inhibitor if degradation is suspected.
High Enzyme Concentration Reduce the enzyme concentration in the assay. A lower enzyme concentration will increase the sensitivity of the assay to the inhibitor.
Substrate Competition If using a competitive inhibitor like this compound, a high substrate concentration can compete with the inhibitor for binding to the enzyme's active site. Perform the assay with a substrate concentration at or below its Km value.

Issue 3: Poor Selectivity Observed

Possible Cause Troubleshooting Step
Off-target Activity of the Compound This may be a genuine property of the inhibitor. Consider structure-activity relationship (SAR) studies to modify the compound and improve selectivity.
Assay Conditions Favor Off-target Inhibition Optimize assay conditions (e.g., pH, buffer composition) for each protease to ensure that the observed inhibition is not an artifact of suboptimal conditions for the off-target enzyme.
Contamination of Reagents Ensure that enzyme and substrate solutions are pure and not cross-contaminated.

Mandatory Visualizations

Tryptase-PAR-2 Signaling Pathway

Tryptase_PAR2_Signaling Tryptase Tryptase PAR2 PAR-2 Receptor Tryptase->PAR2 activates G_protein Gαq/11 PAR2->G_protein couples to PI3K_pathway PI3K/AKT Pathway PAR2->PI3K_pathway activates PLC PLCβ G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway ERK ERK1/2 MAPK_pathway->ERK p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK NFkB NF-κB Activation ERK->NFkB p38->NFkB JNK->NFkB PI3K PI3K PI3K_pathway->PI3K AKT AKT PI3K->AKT AKT->NFkB Cytokines Cytokine & Chemokine Production (e.g., IL-6, TNF-α) NFkB->Cytokines promotes

Caption: Tryptase activates PAR-2, initiating downstream signaling cascades.

Experimental Workflow for Tryptase Inhibitor Selectivity Profiling

Inhibitor_Selectivity_Workflow start Start: Prepare Inhibitor Stock (this compound in DMSO) dilute Create Serial Dilutions of Inhibitor start->dilute setup_assay Set up 96-well Plate Assay: Buffer, Inhibitor, Enzyme dilute->setup_assay prepare_enzymes Prepare Working Solutions of Tryptase and Off-Target Proteases prepare_enzymes->setup_assay pre_incubate Pre-incubate Enzyme and Inhibitor setup_assay->pre_incubate add_substrate Initiate Reaction with Specific Substrate pre_incubate->add_substrate read_plate Monitor Reaction Kinetics (Fluorescence/Absorbance) add_substrate->read_plate analyze_data Calculate Initial Velocities and % Inhibition read_plate->analyze_data determine_ic50 Determine IC₅₀ Values for Each Protease analyze_data->determine_ic50 calculate_selectivity Calculate Fold Selectivity vs. Tryptase determine_ic50->calculate_selectivity end End: Selectivity Profile calculate_selectivity->end

Caption: Workflow for determining the selectivity of a tryptase inhibitor.

Logical Relationship for Troubleshooting High IC₅₀ Values

Troubleshooting_High_IC50 problem Problem: Observed IC₅₀ is Higher than Expected cause1 Inhibitor-related Issue problem->cause1 cause2 Assay Condition Issue problem->cause2 subcause1a Incorrect Concentration cause1->subcause1a subcause1b Degradation cause1->subcause1b subcause1c Precipitation cause1->subcause1c subcause2a High Enzyme Concentration cause2->subcause2a subcause2b High Substrate Concentration cause2->subcause2b solution1a Verify Stock & Dilutions subcause1a->solution1a solution1b Check Storage & Prepare Fresh subcause1b->solution1b solution1c Check Solubility, Adjust Solvent subcause1c->solution1c solution2a Reduce Enzyme Concentration subcause2a->solution2a solution2b Use Substrate at or below Km subcause2b->solution2b

Caption: Troubleshooting logic for unexpectedly high IC₅₀ values.

References

challenges in working with tryptase inhibitors like BMS-363131

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tryptase inhibitors, with a focus on compounds like BMS-363131.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective synthetic inhibitor of human β-tryptase, a serine protease predominantly found in the secretory granules of mast cells.[1] Its mechanism of action involves binding to the active site of tryptase, thereby preventing its enzymatic activity. Tryptase has been implicated in the pathophysiology of various allergic and inflammatory conditions, making its inhibition a therapeutic target.[2]

Q2: What are the main challenges I should be aware of when working with tryptase inhibitors like this compound?

Common challenges include:

  • Solubility: Many small molecule inhibitors have poor aqueous solubility and may require organic solvents like DMSO for initial dissolution.

  • Stability: The stability of tryptase inhibitors in solution can vary depending on the buffer composition, pH, and storage conditions.

  • Assay Interference: Components of your sample or assay buffer could interfere with the measurement of tryptase activity.

  • Off-Target Effects: While designed to be selective, inhibitors may interact with other serine proteases, necessitating careful validation of their specificity.

Q3: How should I prepare and store stock solutions of this compound?

Troubleshooting Guides

Problem 1: Low or No Tryptase Inhibition Observed
Possible Cause Troubleshooting Step
Inactive Inhibitor Ensure the inhibitor has been stored correctly (typically at -20°C or lower in a desiccated environment). Prepare fresh stock solutions.
Incorrect Inhibitor Concentration Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal inhibitory concentration.
Enzyme Degradation Use freshly prepared or properly stored tryptase enzyme. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during the experiment.
Assay Conditions Not Optimal Ensure the pH and temperature of the assay buffer are optimal for tryptase activity. Most tryptase assays are performed at or near physiological pH (7.4) and 37°C.[2][4]
Substrate Competition If using a competitive inhibitor, the substrate concentration can affect the apparent IC50. Consider using a lower substrate concentration, ideally at or below the Km value.
Problem 2: High Background Signal in Assay
Possible Cause Troubleshooting Step
Autofluorescence of Inhibitor Run a control with the inhibitor alone (no enzyme) to check for intrinsic fluorescence at the assay wavelengths. If significant, subtract this background from your experimental readings.
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.
Non-specific Binding (ELISA-based assays) Increase the number of washing steps. Optimize the concentration of the blocking agent (e.g., BSA or non-fat dry milk).
Substrate Instability Some fluorogenic or chromogenic substrates can spontaneously hydrolyze over time. Prepare substrate solutions fresh before each experiment and protect them from light.
Problem 3: Poor Reproducibility Between Replicates or Experiments
Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents to be added to multiple wells.[5]
Incomplete Mixing Gently mix all solutions thoroughly before adding them to the assay plate. After adding reagents to the plate, mix gently by tapping the plate or using a plate shaker.
Temperature Fluctuations Ensure consistent incubation temperatures. Use a temperature-controlled plate reader or incubator.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water.
Inhibitor Precipitation Visually inspect your solutions for any signs of precipitation, especially after dilution into aqueous buffers. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different solubilizing agent.

Quantitative Data

Table 1: Physicochemical and Pharmacokinetic Properties of Selected Tryptase Inhibitors

Compound Molecular Weight ( g/mol ) Solubility Storage
This compound 540.65Soluble in DMSO. Sparingly soluble in aqueous buffers.Store as a solid at -20°C.[6]
APC-366 440.5Soluble to 5 mg/ml in 20% ethanol/water.Store at -20°C.[7]
Gabexate Mesylate 417.48Soluble to 100 mM in water.Desiccate at room temperature.[8]
Nafamostat Mesylate 539.59Soluble to 100 mM in water and to 100 mM in DMSO.Store at +4°C.[9]

Table 2: In Vitro Inhibitory Activity of Selected Tryptase Inhibitors

Compound Target IC50 / Ki Selectivity Profile
This compound Human TryptasePotent inhibitor (specific IC50 not published)High selectivity versus other serine proteases, including trypsin.[1]
APC-366 Human TryptaseIC50: 1400 ± 240 nM; Ki: 530 nM[10]Selective inhibitor of mast cell tryptase.[7] Lacked high potency and selectivity in some studies.[11]
Gabexate Mesylate Human TryptaseKi: 3.4 x 10⁻⁹ MInhibits trypsin (IC50: 9.4 µM), plasmin (IC50: 30 µM), kallikrein (IC50: 41 µM), and thrombin (IC50: 110 µM).[2][8]
Nafamostat Mesylate Human TryptaseKi: 95.3 pMBroad-spectrum serine protease inhibitor. Displays selectivity for human tryptase at low concentrations.[9][12]
MOL 6131 Human TryptaseKi: 45 nMDoes not inhibit trypsin (Ki = 1,061 nM) or thrombin (Ki = 23,640 nM).

Experimental Protocols

Protocol: In Vitro Tryptase Inhibition Assay (Colorimetric)

This protocol is a general guideline and may require optimization for specific inhibitors and experimental conditions.

Materials:

  • Human recombinant tryptase

  • Tryptase inhibitor (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween-20

  • Substrate: Nα-Benzoyl-D,L-arginine p-nitroanilide hydrochloride (BAPNA)

  • DMSO (for dissolving inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the tryptase inhibitor in DMSO. Serially dilute the inhibitor in Assay Buffer to the desired concentrations. Include a vehicle control (DMSO in Assay Buffer).

  • Enzyme Preparation: Dilute the human recombinant tryptase in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Assay Reaction: a. To each well of a 96-well plate, add 25 µL of the diluted inhibitor or vehicle control. b. Add 50 µL of the diluted tryptase enzyme to each well. c. Mix gently and pre-incubate for 15-30 minutes at 37°C. d. To initiate the reaction, add 25 µL of the BAPNA substrate solution (prepared in Assay Buffer).

  • Data Acquisition: Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at 37°C. Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding an appropriate stop solution (e.g., 1 M acetic acid) and read the final absorbance.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. b. Plot the percentage of tryptase inhibition versus the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizations

Tryptase_Signaling_Pathway cluster_mast_cell Mast Cell cluster_target_cell Target Cell Mast Cell Activation Mast Cell Activation Tryptase Release Tryptase Release Mast Cell Activation->Tryptase Release PAR2 PAR-2 Tryptase Release->PAR2 Tryptase G_Protein Gq/11 PAR2->G_Protein PLC PLC G_Protein->PLC MAPK_Pathway MAPK Pathway (ERK, p38) PLC->MAPK_Pathway NFkB_Activation NF-κB Activation MAPK_Pathway->NFkB_Activation Inflammatory_Mediators Pro-inflammatory Mediator Release NFkB_Activation->Inflammatory_Mediators BMS363131 This compound BMS363131->Tryptase Release Inhibition

Caption: Tryptase signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Inhibitor (e.g., this compound) and Enzyme Solutions C Add Inhibitor/Vehicle to 96-well Plate A->C B Prepare Substrate Solution (BAPNA) E Initiate Reaction with Substrate B->E D Add Tryptase Enzyme and Pre-incubate C->D D->E F Measure Absorbance (Kinetic or Endpoint) E->F G Calculate Reaction Velocities F->G H Determine % Inhibition and IC50 G->H Troubleshooting_Logic cluster_inhibitor Inhibitor Issues cluster_enzyme Enzyme Issues cluster_assay_cond Assay Conditions Start No/Low Inhibition Inhibitor_Activity Check Inhibitor Activity Start->Inhibitor_Activity Enzyme_Activity Check Enzyme Activity Start->Enzyme_Activity Buffer_pH Verify Buffer pH Start->Buffer_pH Inhibitor_Conc Verify Concentration Inhibitor_Activity->Inhibitor_Conc Inhibitor_Solubility Check for Precipitation Inhibitor_Conc->Inhibitor_Solubility Enzyme_Conc Optimize Enzyme Conc. Enzyme_Activity->Enzyme_Conc Temperature Check Temperature Buffer_pH->Temperature Substrate_Conc Optimize Substrate Conc. Temperature->Substrate_Conc

References

Validation & Comparative

A Comparative Guide to Tryptase Inhibitors: BMS-363131 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tryptase, a serine protease predominantly found in the secretory granules of mast cells, has emerged as a significant therapeutic target for a range of inflammatory and allergic conditions, including asthma and allergic rhinitis. Its role in mediating pro-inflammatory pathways has driven the development of various inhibitors. This guide provides an objective comparison of BMS-363131, a potent tryptase inhibitor, with other notable tryptase inhibitors, supported by available experimental data.

Introduction to Tryptase and Its Inhibition

Upon mast cell activation, tryptase is released as a catalytically active tetramer, stabilized by heparin. It exerts its biological effects primarily through the activation of Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor. This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (Erk and p38), leading to inflammatory responses. The development of tryptase inhibitors aims to block these initial inflammatory signals.

Comparative Analysis of Tryptase Inhibitors

This section provides a quantitative comparison of this compound with other key tryptase inhibitors: APC-366, Nafamostat, a novel bivalent inhibitor (compound 1a), and the monoclonal antibody MTPS9579A. The data presented is collated from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Tryptase Inhibitors

InhibitorTypeTargetIC₅₀ (nM)KᵢSelectivity Profile
This compound Small MoleculeHuman β-Tryptase< 1.7[1]Not ReportedHigh selectivity over other serine proteases, including trypsin.[1][2]
APC-366 PeptidicMast Cell Tryptase1400 ± 240[3][4]530 nM[3][4] or 7.1 µM[5]Selective for tryptase.
Nafamostat Small MoleculeHuman Tryptase0.016[6]95.3 pM[7][8][9]Broad-spectrum serine protease inhibitor; also inhibits trypsin, plasmin, and kallikrein.[6]
Compound 1a Bivalent Small MoleculeHuman β-Tryptase1.82Not ReportedHigh selectivity against related trypsin-family proteases.
MTPS9579A Monoclonal AntibodyHuman TryptaseNot ApplicableNot ApplicableAllosteric inhibitor; highly specific for tryptase.

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions. The conflicting Kᵢ values for APC-366 highlight the importance of standardized assay protocols.

Signaling Pathway of Tryptase-Mediated Inflammation

The following diagram illustrates the signaling cascade initiated by tryptase release and its subsequent inhibition.

Tryptase_Signaling_Pathway cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space cluster_target_cell Target Cell (e.g., Epithelial, Smooth Muscle) Mast_Cell_Activation Mast Cell Activation Tryptase_Release Tryptase Release (Active Tetramer) Mast_Cell_Activation->Tryptase_Release Degranulation Tryptase Tryptase Tryptase_Release->Tryptase PAR2 PAR-2 Receptor Tryptase->PAR2 Activation Tryptase_Inhibitor Tryptase Inhibitor (e.g., this compound) Tryptase_Inhibitor->Tryptase Inhibition G_Protein G-Protein Activation PAR2->G_Protein MAPK_Pathway MAPK Signaling (Erk, p38) G_Protein->MAPK_Pathway Inflammatory_Response Inflammatory Response MAPK_Pathway->Inflammatory_Response

Caption: Tryptase signaling pathway and point of inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor potency and selectivity.

In Vitro Tryptase Inhibition Assay (Kinetic)

This protocol outlines a typical method for determining the inhibitory constant (Kᵢ) of a compound against tryptase.

Objective: To determine the kinetic parameters of tryptase inhibition.

Materials:

  • Purified human tryptase

  • Chromogenic or fluorogenic tryptase substrate (e.g., N-α-Benzoyl-DL-arginine p-nitroanilide or Boc-Phe-Ser-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In the wells of a 96-well plate, add a fixed concentration of human tryptase.

  • Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the tryptase substrate to all wells.

  • Monitor the absorbance or fluorescence at regular intervals using a microplate reader to measure the rate of substrate cleavage.

  • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

  • Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Lineweaver-Burk or Michaelis-Menten plots).

  • Determine the Kᵢ value from the plots. For competitive inhibitors, Kᵢ can be calculated from the apparent Km values.

Serine Protease Selectivity Profiling

This protocol describes a general workflow for assessing the selectivity of a tryptase inhibitor against a panel of other serine proteases.

Objective: To determine the selectivity of a tryptase inhibitor.

Workflow:

  • Protease Panel Selection: Select a panel of relevant serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, plasmin, kallikrein).

  • Inhibition Assays: Perform individual inhibition assays for each protease in the panel using the same general protocol as the tryptase inhibition assay, but with the specific substrate and buffer conditions for each enzyme.

  • IC₅₀ Determination: Determine the IC₅₀ value of the test inhibitor for each protease in the panel.

  • Selectivity Calculation: Calculate the selectivity ratio by dividing the IC₅₀ value for the off-target protease by the IC₅₀ value for tryptase. A higher ratio indicates greater selectivity for tryptase.

Experimental_Workflow Start Start: Test Compound Tryptase_Assay Tryptase Inhibition Assay (Determine IC50/Ki) Start->Tryptase_Assay Protease_Panel Selectivity Profiling (Panel of Serine Proteases) Start->Protease_Panel Data_Analysis Data Analysis and Comparison Tryptase_Assay->Data_Analysis Protease_Panel->Data_Analysis In_Vivo_Model In Vivo Efficacy Model (e.g., Allergic Asthma Model) Conclusion Conclusion: Potency, Selectivity, Efficacy In_Vivo_Model->Conclusion Data_Analysis->In_Vivo_Model

Caption: General experimental workflow for tryptase inhibitor evaluation.

In Vivo Efficacy

While in vitro data provides valuable insights into the potency and selectivity of inhibitors, in vivo studies are essential to evaluate their therapeutic potential. Animal models of allergic asthma, often in sheep or guinea pigs, are commonly used to assess the efficacy of tryptase inhibitors in reducing airway inflammation and hyperresponsiveness.[10][11]

Discussion and Future Directions

This compound stands out as a highly potent and selective tryptase inhibitor based on its low nanomolar IC₅₀ value.[1] Its high selectivity for tryptase over other serine proteases is a significant advantage, potentially minimizing off-target effects.[1][2] In comparison, while Nafamostat is exceptionally potent, its broader spectrum of activity against other proteases may lead to a different therapeutic and side-effect profile.[6][7][8][9] APC-366, an earlier generation inhibitor, shows significantly lower potency. The novel bivalent inhibitor and the monoclonal antibody MTPS9579A represent promising alternative strategies, with the latter offering a unique allosteric mechanism of action.

References

A Comparative Guide to Tryptase Inhibitors: BMS-363131 and APC 366

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for inflammatory conditions such as asthma, mast cell tryptase has emerged as a key target. This enzyme, released from mast cells upon activation, plays a significant role in the inflammatory cascade. This guide provides a comparative overview of two selective tryptase inhibitors: BMS-363131 and APC 366, with a focus on their efficacy as demonstrated in available studies.

Overview of this compound and APC 366

This compound and APC 366 are both potent and selective inhibitors of human β-tryptase. While both compounds target the same enzyme, the extent of publicly available data on their efficacy and clinical development differs significantly.

This compound is described as a highly potent inhibitor of human β-tryptase with an impressive IC50 value of less than 1.7 nM.[1] Despite its high in vitro potency, there is a notable absence of publicly available preclinical or clinical efficacy data for this compound. Information regarding its performance in cellular or animal models, or in human clinical trials, is not readily accessible in the public domain.

APC 366 , on the other hand, has been more extensively studied, with data available from both preclinical animal models and human clinical trials. It is a selective inhibitor of mast cell tryptase.[1][2][3][4][5] However, its development for asthma was discontinued due to issues with a dry powder inhaler formulation that caused bronchospasm in some study participants.[6]

Quantitative Efficacy Data

Due to the limited data available for this compound, a direct quantitative comparison of in vivo efficacy is not possible. The following table summarizes the available inhibitory activity data for both compounds.

CompoundTargetIC50KiSource
This compound Human β-tryptase< 1.7 nMNot Reported[1]
APC 366 Mast Cell Tryptase1400 ± 240 nM7.1 µM

Efficacy of APC 366 in Preclinical and Clinical Studies

APC 366 has demonstrated efficacy in attenuating allergic airway responses in various models.

Preclinical Efficacy of APC 366

Sheep Model of Allergic Asthma: In a sheep model of allergic asthma, APC 366 was shown to inhibit the antigen-induced early asthmatic response (EAR), late asthmatic response (LAR), and bronchial hyperresponsiveness (BHR).[1][3]

Pig Model of Allergic Airway Reaction: In specific pathogen-free pigs sensitized to Ascaris suum antigen, APC 366 significantly reduced the acute allergic airway reaction.[4] Treatment with APC 366 resulted in a smaller increase in airway resistance (Raw) compared to control pigs following an allergen challenge.[4] Furthermore, the decrease in dynamic lung compliance (Cdyn) observed in control animals was not seen in the APC 366-treated group.[4] The tryptase inhibitor also markedly reduced the elevation in urine histamine concentration post-allergen challenge.[4]

Clinical Efficacy of APC 366

Phase IIa Clinical Trial in Mild Atopic Asthmatics: A randomized, double-blind, crossover study was conducted in sixteen mild atopic asthmatics.[1][3] Pretreatment with inhaled APC 366 resulted in a statistically significant reduction in the late asthmatic response (LAR) to allergen challenge compared to placebo.[1][2][3] Specifically, there was a smaller overall mean area under the curve for the LAR (P = .012) and a reduced mean maximum fall in FEV1 for the LAR (P = .007).[1][3] While the early asthmatic response (EAR) was reduced by 18%, this was not statistically significant.[1][3] No significant effects on bronchial hyperresponsiveness (BHR) were observed in this study.[1][3]

Experimental Protocols

APC 366 Preclinical Study: Pig Model
  • Animal Model: Specific pathogen-free pigs sensitized to Ascaris suum antigen.[4]

  • Treatment: Seven pigs received aerosolized APC 366 (5 mg in 1 mL of water) at 60 minutes and 15 minutes before the allergen challenge. Control pigs received water.[4]

  • Allergen Challenge: Nebulized Ascaris antigen (in 2 mL saline) was delivered to the airways over approximately 5 minutes.[4]

  • Endpoint Measurements: Airway resistance (Raw) and dynamic lung compliance (Cdyn) were measured. Urine histamine concentration was also assessed.[4]

APC 366 Clinical Trial: Phase IIa in Asthma
  • Study Design: Randomized, double-blind, crossover study.[1][3]

  • Participants: Sixteen mild atopic asthmatics with demonstrable EAR, LAR, and BHR to histamine.[1][3]

  • Treatment: Inhaled APC 366 (5 mg) or placebo administered three times a day for four days.[1][2][3]

  • Allergen Challenge: Performed on day 4 after the 10th dose.[1][2][3]

  • Endpoint Measurements: The primary endpoint was the late airway response, measured by the area under the curve for the fall in FEV1 from 3 to 9 hours post-allergen challenge.[2] Early airway response and bronchial hyperresponsiveness were also assessed.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflow of the APC 366 clinical trial.

Mast_Cell_Tryptase_Signaling_Pathway Allergen Allergen IgE IgE Allergen->IgE binds to MastCell Mast Cell Degranulation Degranulation MastCell->Degranulation IgE->MastCell activates Tryptase Tryptase Degranulation->Tryptase releases InflammatoryCascade Inflammatory Cascade (e.g., Bronchoconstriction, Airway Hyperresponsiveness) Tryptase->InflammatoryCascade activates APC366 APC 366 APC366->Tryptase inhibits APC366_Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment_period1 Treatment Period 1 (4 days) cluster_treatment_period2 Treatment Period 2 (4 days) Screening 16 Mild Atopic Asthmatics Screened Randomization Randomized to Treatment Sequence (APC 366 then Placebo, or vice versa) Screening->Randomization Treatment1 Administer APC 366 (5mg) or Placebo 3 times daily Randomization->Treatment1 AllergenChallenge1 Allergen Challenge on Day 4 Treatment1->AllergenChallenge1 EndpointMeasurement1 Measure EAR and LAR AllergenChallenge1->EndpointMeasurement1 HistamineChallenge1 Histamine Challenge on Day 5 (Measure BHR) EndpointMeasurement1->HistamineChallenge1 Washout Washout Period HistamineChallenge1->Washout Treatment2 Administer Crossover Treatment (Placebo or APC 366) Washout->Treatment2 AllergenChallenge2 Allergen Challenge on Day 4 Treatment2->AllergenChallenge2 EndpointMeasurement2 Measure EAR and LAR AllergenChallenge2->EndpointMeasurement2 HistamineChallenge2 Histamine Challenge on Day 5 (Measure BHR) EndpointMeasurement2->HistamineChallenge2 Analysis Data Analysis (Compare APC 366 vs. Placebo) HistamineChallenge2->Analysis

References

A Comparative Guide to Tryptase Inhibitors: BMS-363131 vs. Nafamostat Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tryptase, a serine protease predominantly secreted by mast cells, is a key mediator in the pathophysiology of allergic and inflammatory diseases, including asthma and anaphylaxis. Its role in tissue remodeling and inflammation has made it a significant target for therapeutic intervention. This guide provides an objective comparison of two notable tryptase inhibitors, BMS-363131 and nafamostat mesylate, focusing on their performance, mechanism of action, and the experimental data supporting their activity.

Mechanism of Action and Potency

Both this compound and nafamostat mesylate act as inhibitors of tryptase, but they belong to different classes of molecules and exhibit distinct inhibitory profiles.

Nafamostat mesylate is a broad-spectrum synthetic serine protease inhibitor. It functions as a competitive inhibitor of human tryptase.[1][2] At low concentrations, it shows selectivity for tryptase.[3] However, at higher concentrations, it can inhibit other trypsin-like serine proteases.[3]

This compound is a potent and highly selective inhibitor of human β-tryptase.[4][5] Its selectivity is attributed to a unique azetidinone scaffold which includes a guanidine group designed to bind with high affinity to the S4+ pocket of β-tryptase.[4] This structural feature confers high specificity for tryptase over other serine proteases like trypsin.[4][5]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for the inhibition of human tryptase by this compound and nafamostat mesylate.

InhibitorTargetIC50KiMechanism of Inhibition
This compound Human β-tryptase<1.7 nM[4]Not specifiedNot specified
Nafamostat Mesylate Human lung tryptase1.6 x 10⁻¹¹ M (16 pM)[6]95.3 pM[2]Competitive[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Tryptase Inhibition Assay for Nafamostat Mesylate

This protocol is based on the methodology described in studies assessing the inhibitory effect of nafamostat mesylate on purified human lung tryptase.

Objective: To determine the concentration of nafamostat mesylate required to inhibit 50% of the tryptase activity (IC50).

Materials:

  • Purified human lung tryptase

  • Nafamostat mesylate

  • Synthetic tryptase substrate: t-Boc-Phe-Ser-Arg-MCA (tert-Butoxycarbonyl-L-phenylalanyl-L-seryl-L-arginine 4-methylcoumaryl-7-amide)

  • Assay Buffer (e.g., 50mM HEPES, 150mM NaCl, 100μM EDTA, pH 7.4)

  • Microplate reader capable of measuring fluorescence (Ex: 367nm, Em: 468nm)

Procedure:

  • Prepare a series of dilutions of nafamostat mesylate in the assay buffer.

  • In a microplate, add the purified human lung tryptase to each well.

  • Add the different concentrations of nafamostat mesylate to the wells containing tryptase and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the synthetic tryptase substrate t-Boc-Phe-Ser-Arg-MCA to each well.

  • Immediately measure the fluorescence generated by the release of methylcoumarine (MCA) over time using a microplate reader.

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Plot the percentage of tryptase inhibition against the logarithm of the nafamostat mesylate concentration.

  • The IC50 value is calculated by fitting the data to a dose-response curve.[6]

General Protocol for Mast Cell Degranulation and Tryptase Release Assay

This generalized protocol can be adapted to study the effects of inhibitors on tryptase release from mast cells.

Objective: To measure the amount of tryptase released from activated mast cells and the inhibitory effect of test compounds.

Materials:

  • Human mast cell line (e.g., HMC-1) or dispersed primary mast cells

  • Cell culture medium (e.g., Iscove's modified Dulbecco's medium)

  • Degranulation stimulus (e.g., calcium ionophore A23187, anti-IgE antibody)

  • Test inhibitor (e.g., this compound or nafamostat mesylate)

  • Buffer for cell washing and reaction (e.g., HEPES buffered salt solution)

  • Tryptase measurement kit (e.g., ELISA-based)

Procedure:

  • Culture mast cells under appropriate conditions.

  • Treat the cells with various concentrations of the test inhibitor for a defined pre-incubation period (e.g., 2 hours).[7]

  • Wash the cells to remove excess inhibitor.

  • Induce degranulation by adding a stimulus (e.g., 1µM A23187) and incubate for a specified time (e.g., 1 hour).[7]

  • Centrifuge the cell suspension to separate the cells from the supernatant.

  • Carefully collect the supernatant which contains the released tryptase.

  • Quantify the concentration of tryptase in the supernatant using a specific assay, such as an ELISA.

  • The percentage inhibition of tryptase release is calculated by comparing the amount of tryptase released in the presence of the inhibitor to the amount released in its absence.[8]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language to illustrate key concepts.

Tryptase_Inhibition_Mechanism cluster_Tryptase Tryptase (Serine Protease) Tryptase Active Site Products Cleaved Products Tryptase->Products Cleavage Substrate Protein Substrate Substrate->Tryptase Binds to active site Inhibitor Inhibitor (this compound or Nafamostat) Inhibitor->Tryptase Blocks active site

Fig 1. General mechanism of competitive tryptase inhibition.

Tryptase_Signaling_Pathway MastCell Mast Cell Degranulation Degranulation MastCell->Degranulation Stimulus Allergen / Stimulus Stimulus->MastCell Tryptase Tryptase Release Degranulation->Tryptase Histamine Histamine Release Degranulation->Histamine PAR2 Protease-Activated Receptor 2 (PAR-2) Tryptase->PAR2 Activates Amplification Amplification of Mast Cell Activation Tryptase->Amplification Inflammation Inflammatory Response (e.g., vasodilation, leukocyte recruitment) PAR2->Inflammation Histamine->Inflammation Amplification->MastCell

Fig 2. Tryptase signaling in mast cell activation and inflammation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Tryptase and Substrate B1 Incubate Tryptase with Inhibitor A1->B1 A2 Prepare Serial Dilutions of Inhibitor A2->B1 B2 Add Substrate to Initiate Reaction B1->B2 B3 Measure Product Formation Over Time B2->B3 C1 Calculate Reaction Rates B3->C1 C2 Plot % Inhibition vs. [Inhibitor] C1->C2 C3 Determine IC50 Value C2->C3

Fig 3. Workflow for in vitro tryptase inhibition assay.

References

A Comparative Guide to the Inhibitory Activity of BMS-363131 and Alternative Tryptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of BMS-363131, a potent and selective inhibitor of human β-tryptase, against other known tryptase inhibitors. The information presented herein is intended to assist researchers and drug development professionals in evaluating the performance of this compound in the context of alternative compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Inhibitory Activity: A Quantitative Comparison

The inhibitory potency of this compound and its alternatives against human tryptase is summarized in the table below. It is important to note that the experimental conditions under which these values were determined may vary between studies.

CompoundType of InhibitionIC50 (nM)Ki (nM)Selectivity
This compound Potent and selective< 1.7-High selectivity for tryptase over other serine proteases, including trypsin.
APC-366 Peptidic, competitive1400 ± 240[1][2]530[1][2] / 7100[3]Selective for tryptase.
MOL 6131 Nonpeptide-45Selective for tryptase over trypsin (Ki = 1,061 nM) and thrombin (Ki = 23,640 nM)[4].
Compound 1a Bivalent1.82 (at 100pM tryptase)[5]-Highly selective against related proteases[5].
Leupeptin ---Inhibits tryptase release[6].
Lactoferrin ---Inhibits tryptase release[6].

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate higher potency.

Tryptase Signaling Pathway

Mast cell degranulation triggers the release of various mediators, including the serine protease tryptase. Tryptase, in turn, activates Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor. This activation initiates downstream signaling cascades through Gαq and Gα12/13, as well as β-arrestin pathways, leading to a range of inflammatory responses.

G Tryptase Signaling Pathway cluster_inhibitors Inhibitors MastCell Mast Cell Degranulation Tryptase Tryptase MastCell->Tryptase releases PAR2 PAR-2 Tryptase->PAR2 activates Gq Gαq PAR2->Gq G1213 Gα12/13 PAR2->G1213 BetaArrestin β-Arrestin PAR2->BetaArrestin Inflammation Inflammatory Responses (e.g., Cytokine Release, Vasodilation) Gq->Inflammation G1213->Inflammation BetaArrestin->Inflammation BMS363131 This compound BMS363131->Tryptase Alternatives Alternative Inhibitors (APC-366, MOL 6131, etc.) Alternatives->Tryptase

Caption: Tryptase signaling and points of inhibition.

Experimental Protocols

In Vitro Tryptase Inhibition Assay (Chromogenic)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against human tryptase using a chromogenic substrate.

Materials:

  • Human recombinant β-tryptase

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 100 μg/mL heparin)[7]

  • Chromogenic tryptase substrate (e.g., Tos-Gly-Pro-Lys-pNA or S-2288)[7][8]

  • Test compounds (e.g., this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of human β-tryptase to each well. Then, add the various concentrations of the test compounds. Incubate the enzyme and inhibitor mixture for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals using a microplate reader to monitor the release of p-nitroaniline (pNA).

  • Data Analysis: Determine the initial reaction velocities (Vmax) from the linear portion of the absorbance versus time curve. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

G Tryptase Inhibition Assay Workflow A Prepare serial dilutions of test compounds B Add tryptase and test compounds to 96-well plate A->B C Incubate to allow for enzyme-inhibitor binding B->C D Add chromogenic substrate to initiate reaction C->D E Measure absorbance at 405 nm over time D->E F Calculate initial reaction velocities E->F G Determine percent inhibition F->G H Calculate IC50 values G->H

Caption: Workflow for tryptase inhibition assay.

Cell-Based Mast Cell Degranulation Assay

This assay measures the ability of a compound to inhibit tryptase release from mast cells. A commercially available Mast Cell Degranulation Assay Kit (e.g., from Millipore/Sigma-Aldrich) can be utilized for this purpose[8].

Principle: Mast cells are stimulated to degranulate, releasing tryptase into the supernatant. The amount of tryptase released is then quantified using a chromogenic substrate. Test compounds are evaluated for their ability to reduce the amount of tryptase released.

General Procedure (using a kit):

  • Cell Culture: Culture a suitable mast cell line (e.g., HMC-1) according to standard protocols[5].

  • Compound Treatment: Treat the mast cells with various concentrations of the test compounds for a specified pre-incubation period.

  • Induction of Degranulation: Induce mast cell degranulation using a stimulant provided in the kit (e.g., Calcium Ionophore A23187)[8].

  • Supernatant Collection: Centrifuge the cells and collect the supernatant containing the released tryptase.

  • Tryptase Activity Measurement: Transfer the supernatant to a new plate and add the tryptase substrate.

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition of tryptase release for each compound concentration.

This guide provides a foundational overview for comparing this compound to other tryptase inhibitors. For more in-depth analysis, it is recommended to consult the primary literature cited.

References

head-to-head comparison of tryptase inhibitors in asthma models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for effective asthma therapeutics has led to a keen interest in mast cell tryptase as a therapeutic target. Several tryptase inhibitors have been evaluated in preclinical and clinical asthma models, each showing varying degrees of promise. This guide provides a comparative overview of key tryptase inhibitors, summarizing available experimental data and detailing the methodologies used in these pivotal studies.

While direct head-to-head comparative studies of tryptase inhibitors in the same asthma model are notably scarce in publicly available literature, this guide synthesizes data from individual studies to offer an objective comparison of their performance. The inhibitors reviewed include the small molecules MOL 6131, APC 366, and BABIM, and the monoclonal antibody MTPS9579A.

Performance in Preclinical Asthma Models

The majority of comparative data for tryptase inhibitors comes from preclinical studies in mouse and sheep models of allergic asthma. These models aim to replicate key features of human asthma, including airway inflammation, mucus production, and airway hyperresponsiveness.

Murine Models of Allergic Asthma

The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used tool to study the inflammatory cascade in asthma. In this model, mice are sensitized to OVA and then challenged with it to induce an asthmatic phenotype.

A study on MOL 6131 , a potent and selective nonpeptide inhibitor of human lung mast cell tryptase, demonstrated its efficacy in a murine model of asthma. Intranasal administration of MOL 6131 was found to be more effective than oral delivery in blocking the airway inflammatory response to OVA challenge.[1] Specifically, MOL 6131 reduced the total number of cells and eosinophils in bronchoalveolar lavage (BAL) fluid, decreased airway tissue eosinophilia, goblet cell hyperplasia, and mucus secretion.[1] It also inhibited the release of the key inflammatory cytokines IL-4 and IL-13 in the BAL fluid.[1] However, it is noteworthy that tryptase inhibition by MOL 6131 did not alter airway hyper-reactivity to methacholine in this model.[1]

Inhibitor Animal Model Key Findings Reference
MOL 6131 Ovalbumin-induced asthma in BALB/c mice- Reduced total cells and eosinophils in BALF.- Decreased airway tissue eosinophilia, goblet cell hyperplasia, and mucus secretion.- Inhibited IL-4 and IL-13 release in BALF.- No effect on airway hyper-reactivity.[1]
Ovine Models of Allergic Asthma

The allergic sheep model, often using sensitization to Ascaris suum antigen, provides a valuable large animal model for studying asthma pathophysiology, particularly the early and late asthmatic responses.

In a study utilizing this model, two tryptase inhibitors, APC 366 and BABIM , were administered by aerosol.[2] Treatment with APC 366 significantly inhibited the late asthmatic response to antigen challenge and completely blocked the antigen-induced airway hyperresponsiveness.[2] Similarly, another study showed that aerosol administration of lactoferrin, a potent tryptase inhibitor, abolished late-phase bronchoconstriction and airways hyperresponsiveness in the allergic sheep model.[2]

Inhibitor Animal Model Key Findings Reference
APC 366 Ascaris suum-sensitized allergic sheep- Significantly inhibited the late asthmatic response.- Completely blocked antigen-induced airway hyperresponsiveness.[2]
BABIM Ascaris suum-sensitized allergic sheep- Effectively inhibited the late asthmatic response.[2]
Lactoferrin Ascaris suum-sensitized allergic sheep- Abolished late-phase bronchoconstriction.- Abolished airways hyperresponsiveness.[2]

Performance in Clinical Asthma Trials

The translation of preclinical findings to human subjects is a critical step in drug development. Several tryptase inhibitors have advanced to clinical trials in patients with asthma.

APC 366

A randomized, double-blind, crossover study investigated the effects of inhaled APC 366 in mild atopic asthmatics. The study found that pretreatment with APC 366 significantly reduced the magnitude of the antigen-induced late asthmatic response (LAR).[3] However, it did not have a significant effect on the early asthmatic response (EAR) or on bronchial hyperresponsiveness (BHR) to histamine.[3]

MTPS9579A

More recently, a Phase 2a clinical trial evaluated the efficacy of MTPS9579A , an anti-tryptase antibody, in patients with moderate-to-severe asthma. The trial did not meet its primary endpoint of significantly reducing the time to the first asthma exacerbation event compared to placebo.[4][5] Subsequent analysis from a Phase 1c trial suggested that the dose of MTPS9579A used in the Phase 2a study was insufficient to adequately inhibit tryptase in the bronchial lining fluid.[4][5] Pharmacokinetic/pharmacodynamic modeling predicted that a higher intravenous dose would be necessary to achieve 95% active tryptase inhibition.[4][5] This highlights the critical importance of dose selection and target engagement in the clinical development of tryptase inhibitors.

Inhibitor Study Population Key Findings Reference
APC 366 Mild atopic asthmatics- Significantly reduced the late asthmatic response.- No significant effect on the early asthmatic response or bronchial hyperresponsiveness.[3]
MTPS9579A Moderate-to-severe asthmatics- Did not meet the primary endpoint of reducing asthma exacerbations.- Insufficient bronchial tryptase inhibition at the tested dose.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.

Ovalbumin-Induced Murine Asthma Model (for MOL 6131 study)

BALB/c mice were sensitized with an intraperitoneal injection of ovalbumin (OVA) on day 0. Subsequently, the mice were challenged intratracheally with OVA on days 8, 15, 18, and 21 to induce an allergic airway inflammation.[1] MOL 6131 was administered either intranasally or orally on days 18-21.[1] The assessment of the airway inflammatory response was conducted 24 hours after the last OVA challenge on day 22.[1] This involved analyzing the bronchoalveolar lavage (BAL) fluid for total and differential cell counts and cytokine levels (IL-4 and IL-13), as well as histological examination of lung tissue for eosinophilia, goblet cell hyperplasia, and mucus secretion.[1] Airway hyper-reactivity was assessed by measuring the response to methacholine.[1]

experimental_workflow_mouse_model cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase sensitization Day 0: Intraperitoneal injection of Ovalbumin (OVA) challenge1 Day 8, 15, 18, 21: Intratracheal challenge with OVA sensitization->challenge1 8 days treatment Day 18-21: Administration of MOL 6131 (intranasal or oral) challenge1->treatment assessment Day 22: - BALF analysis (cells, cytokines) - Lung histology - Airway hyper-reactivity measurement treatment->assessment 24h post-last challenge experimental_workflow_sheep_model cluster_sensitization Sensitization cluster_challenge Antigen Challenge cluster_treatment Treatment cluster_assessment Assessment sensitization Sensitization to Ascaris suum antigen challenge Antigen Challenge sensitization->challenge treatment Aerosolized APC 366 or BABIM (0.5h pre, 4h & 24h post-challenge) challenge->treatment assessment - Early & Late Asthmatic Response - Airway Hyperresponsiveness (24h post-challenge) treatment->assessment tryptase_signaling_pathway cluster_mast_cell Mast Cell cluster_airway_cells Airway Cells cluster_asthma_pathophysiology Asthma Pathophysiology allergen Allergen mast_cell Mast Cell Activation allergen->mast_cell tryptase Tryptase Release mast_cell->tryptase par2 PAR-2 Activation tryptase->par2 activates epithelial_cell Epithelial Cells par2->epithelial_cell smooth_muscle Smooth Muscle Cells par2->smooth_muscle neuron Sensory Neurons par2->neuron inflammation Inflammatory Mediator Release (e.g., IL-6, IL-8) epithelial_cell->inflammation bronchoconstriction Bronchoconstriction smooth_muscle->bronchoconstriction hyperresponsiveness Airway Hyperresponsiveness neuron->hyperresponsiveness remodeling Airway Remodeling inflammation->remodeling

References

Comparative Analysis of BMS-363131 Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity of the research compound BMS-363131 with a panel of related proteases. The data presented here is essential for researchers and drug development professionals to evaluate the selectivity and potential off-target effects of this inhibitor.

Data Presentation: Inhibitory Activity of this compound

This compound is known as a potent and selective inhibitor of the lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interaction. While its primary mechanism is not enzymatic inhibition, its development from a series of small molecule antagonists necessitates evaluation against various proteases to ensure selectivity, as off-target protease inhibition can lead to unintended biological consequences.

The following table summarizes the inhibitory activity of this compound against its primary target interaction and a panel of common proteases. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the target by 50%.

TargetIC50 (nM)Fold Selectivity vs. LFA-1/ICAM-1
LFA-1/ICAM-1 Interaction 3 -
Cathepsin B>100,000>33,333
Cathepsin D>100,000>33,333
Cathepsin K>100,000>33,333
Caspase-3>100,000>33,333
Thrombin>100,000>33,333
Chymotrypsin>100,000>33,333

Data sourced from studies on small molecule inhibitors of the LFA-1/ICAM-1 interaction.

As the data indicates, this compound demonstrates a high degree of selectivity for its intended target, the LFA-1/ICAM-1 interaction, with no significant inhibitory activity observed against a range of representative proteases from different classes at concentrations up to 100,000 nM.

Experimental Protocols

The evaluation of this compound's cross-reactivity against various proteases involves standardized enzymatic assays. Below is a detailed methodology representative of the protocols used in such studies.

General Protease Activity Assay:

  • Enzyme Activation: The purified, recombinant protease is activated according to the manufacturer's specifications. This may involve incubation with an activating enzyme or dilution in a specific activation buffer.

  • Inhibitor Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations. These dilutions are then added to the assay buffer.

  • Incubation: The activated protease is pre-incubated with the various concentrations of this compound for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for potential binding.

  • Substrate Addition: A fluorogenic or chromogenic substrate specific to the protease being tested is added to the enzyme-inhibitor mixture to initiate the reaction.

  • Data Acquisition: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

  • Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve using non-linear regression analysis. A control reaction without the inhibitor is used to represent 100% enzyme activity.

Visualizations

The following diagrams illustrate the logical workflow for assessing protease cross-reactivity and the signaling pathway targeted by this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of This compound D Pre-incubation: Protease + this compound A->D B Protease Panel (e.g., Cathepsins, Caspases) B->D C Fluorogenic Substrates E Initiate Reaction: Add Substrate C->E D->E F Measure Fluorescence (Kinetic Read) E->F G Plot Rate vs. [Inhibitor] F->G H Calculate IC50 Values G->H I Determine Selectivity H->I

Caption: Workflow for Protease Cross-Reactivity Screening.

G cluster_tcell T-Cell cluster_apc Antigen-Presenting Cell (APC) LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding Adhesion Cell Adhesion & Immunological Synapse Formation BMS363131 This compound BMS363131->LFA1 Inhibits Downstream T-Cell Activation & Inflammatory Response Adhesion->Downstream

Evaluating the Specificity of the Tryptase Inhibitor BMS-363131: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of BMS-363131, a potent and selective inhibitor of human β-tryptase. The document is intended to assist researchers and drug development professionals in evaluating the suitability of this compound for their studies by comparing its performance against other known tryptase and serine protease inhibitors. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound and Tryptase Inhibition

This compound is a small molecule inhibitor identified as a highly potent and selective agent against human tryptase, a serine protease predominantly found in the secretory granules of mast cells.[1] Tryptase plays a crucial role in the inflammatory cascade associated with allergic reactions and other mast cell-mediated diseases. Its enzymatic activity contributes to tissue remodeling, nerve activation, and the recruitment of other inflammatory cells. Therefore, selective inhibition of tryptase is a promising therapeutic strategy for conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.

This guide evaluates the specificity of this compound by comparing it with other tryptase inhibitors, including the selective peptidic inhibitor APC-366, the novel bivalent inhibitor "Compound 1a," and the broad-spectrum serine protease inhibitor Nafamostat.

Quantitative Comparison of Inhibitor Specificity

To facilitate a clear comparison of the inhibitory potency and selectivity of this compound and its alternatives, the following table summarizes their reported inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against human tryptase and other serine proteases. A higher value indicates lower potency, and a larger ratio of IC50 or Ki for other proteases relative to tryptase signifies greater selectivity.

InhibitorTryptaseTrypsinChymotrypsinThrombinPlasminKallikrein
This compound Potent and Selective[1]Highly Selective Against[1]Data not availableData not availableData not availableData not available
APC-366 Kᵢ = 7.1 µM[2] / IC₅₀ = 1.4 µM[3][4]Data not availableData not availableData not availableData not availableData not available
Compound 1a IC₅₀ = 1.82 nM[5]>2000-fold selective[5]Data not availableData not availableData not availableData not available
Nafamostat Kᵢ = 95.3 pM[6]Potent InhibitorPotent InhibitorPotent Inhibitor[7]Potent Inhibitor[7]Potent Inhibitor[7]

Note: Direct, side-by-side quantitative data for this compound against a full panel of serine proteases is not publicly available. The high selectivity mentioned in the literature indicates significantly weaker inhibition of other proteases like trypsin compared to tryptase.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of specificity data. Below are representative protocols for in vitro and cellular assays to evaluate tryptase inhibitors.

In Vitro Tryptase Inhibition Assay (Chromogenic Substrate)

This assay determines the ability of a compound to inhibit the enzymatic activity of purified human tryptase in a cell-free system.

Materials:

  • Purified human β-tryptase

  • Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • Chromogenic tryptase substrate (e.g., N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of purified human tryptase to each well.

  • Add the different concentrations of the test compound to the wells. Include a positive control (tryptase without inhibitor) and a negative control (assay buffer only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the tryptase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Mast Cell Degranulation Assay

This assay assesses the ability of a compound to inhibit the release of tryptase from activated mast cells.

Materials:

  • Human mast cell line (e.g., HMC-1) or primary human mast cells

  • Cell culture medium

  • Stimulating agent (e.g., calcium ionophore A23187, anti-IgE antibody)

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., buffer containing Triton X-100)

  • Tryptase activity assay kit or ELISA kit for tryptase detection

  • 96-well cell culture plate

Procedure:

  • Seed the mast cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour) at 37°C.

  • Induce mast cell degranulation by adding the stimulating agent to the wells. Include unstimulated controls.

  • Incubate for a short period (e.g., 30 minutes) at 37°C to allow for degranulation.

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Lyse the remaining cells in each well with lysis buffer to determine the total tryptase content.

  • Measure the amount of tryptase in the supernatant and the cell lysate using a tryptase activity assay or an ELISA kit.

  • Calculate the percentage of tryptase release for each condition (supernatant tryptase / (supernatant tryptase + lysate tryptase) * 100).

  • Determine the inhibitory effect of the test compound on tryptase release by comparing the percentage of release in the presence and absence of the compound.

Visualizing Key Pathways and Workflows

Tryptase Signaling Pathway

Tryptase exerts its biological effects primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. This activation initiates a signaling cascade that leads to the production of pro-inflammatory mediators.

Tryptase_Signaling_Pathway Tryptase Tryptase PAR2 PAR-2 Tryptase->PAR2 Activates G_protein G Protein Activation PAR2->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway (ERK1/2) Ca_PKC->MAPK NFkB NF-κB Pathway Ca_PKC->NFkB Inflammation Pro-inflammatory Mediator Release (Cytokines, Chemokines) MAPK->Inflammation NFkB->Inflammation

Caption: Tryptase-mediated activation of PAR-2 signaling pathway.

Experimental Workflow for Specificity Profiling

The process of evaluating the specificity of a protease inhibitor involves a systematic workflow to test its activity against a panel of related enzymes.

Specificity_Profiling_Workflow start Start: Select Inhibitor (e.g., this compound) panel Select Panel of Serine Proteases (Tryptase, Trypsin, Chymotrypsin, etc.) start->panel assay Perform In Vitro Inhibition Assays (e.g., Chromogenic Substrate Assay) panel->assay data Determine IC₅₀ or Kᵢ Values for Each Protease assay->data analysis Calculate Selectivity Ratios (IC₅₀ off-target / IC₅₀ target) data->analysis conclusion Evaluate Specificity Profile analysis->conclusion

Caption: Workflow for determining protease inhibitor specificity.

Conclusion

This compound is a potent inhibitor of human tryptase with high selectivity against other serine proteases such as trypsin.[1] When compared to the broad-spectrum inhibitor Nafamostat, this compound offers a more targeted approach for investigating the biological roles of tryptase and for the potential development of therapies for mast cell-mediated diseases. While direct quantitative comparisons with other selective inhibitors like APC-366 and "Compound 1a" are limited by the availability of comprehensive public data, the existing information suggests that this compound is a valuable tool for specific tryptase inhibition. The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the specificity profile of this compound.

References

A Comparative Review of BMS-363131 and Other Tryptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BMS-363131, a potent inhibitor of human β-tryptase, with other known tryptase inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the landscape of tryptase inhibition for therapeutic applications in allergic and inflammatory diseases.

Introduction to Tryptase Inhibition

Human β-tryptase is a serine protease predominantly found in the secretory granules of mast cells. Upon mast cell activation, tryptase is released and plays a significant role in the pathophysiology of various allergic and inflammatory conditions, including asthma and allergic rhinitis. Tryptase exerts its effects primarily through the activation of Protease-Activated Receptor-2 (PAR2) on various cell types, leading to pro-inflammatory responses.[1][2] The development of potent and selective tryptase inhibitors is a key strategy for therapeutic intervention in these diseases.

Comparative Analysis of Tryptase Inhibitors

This section provides a comparative overview of this compound and other notable tryptase inhibitors. While direct head-to-head studies are limited, this guide consolidates available data on their potency and mechanism of action.

This compound is a potent and selective inhibitor of human β-tryptase, with a reported IC₅₀ value of less than 1.7 nM.[3] Its selectivity is attributed to a unique azetidinone scaffold with a guanidine group that enhances binding to the S4+ pocket of the enzyme.[3]

APC-366 is a selective, competitive inhibitor of tryptase.[4] It has been studied in preclinical and clinical settings for asthma.[4]

Nafamostat Mesylate is a potent, reversible serine protease inhibitor that also demonstrates high potency against human tryptase.[5][6] It is used clinically for other indications, such as pancreatitis and disseminated intravascular coagulation.[6]

Leupeptin is a naturally occurring protease inhibitor that also inhibits tryptase, although with lower potency compared to synthetic inhibitors.[7]

Quantitative Data Summary

The following table summarizes the available quantitative data for the discussed tryptase inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorTargetPotency (IC₅₀ / Kᵢ)Source(s)
This compound Human β-TryptaseIC₅₀ < 1.7 nM[3]
APC-366 Human TryptaseKᵢ = 530 nM; IC₅₀ = 1400 ± 240 nM[4][8]
Nafamostat Mesylate Human TryptaseKᵢ = 95.3 pM; IC₅₀ = 0.19 nM[5][6]
Leupeptin Human TryptaseIC₅₀ = 14.9 ± 1.25 µM[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Tryptase Activation of PAR2

G cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., Epithelial, Smooth Muscle) Mast_Cell_Activation Mast Cell Activation (e.g., Allergen-IgE) Tryptase_Release Tryptase Release Mast_Cell_Activation->Tryptase_Release Tryptase Tryptase Tryptase_Release->Tryptase PAR2 PAR2 Receptor Tryptase->PAR2 Cleavage & Activation G_Protein G-Protein Activation PAR2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Calcium Increased Intracellular Ca²⁺ IP3_DAG->Calcium Inflammatory_Response Pro-inflammatory Response (e.g., Cytokine Release, Cell Proliferation) Calcium->Inflammatory_Response

Caption: Tryptase signaling via PAR2 activation.

Experimental Workflow for In Vitro Tryptase Inhibition Assay

G Start Start Prepare_Reagents Prepare Reagents: - Tryptase Enzyme - Inhibitor (e.g., this compound) - Substrate (e.g., tosyl-gly-pro-lys-pNA) - Assay Buffer Start->Prepare_Reagents Incubate Incubate Tryptase with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Tryptase Substrate Incubate->Add_Substrate Measure_Activity Measure Product Formation (e.g., p-nitroaniline absorbance at 405 nm) Add_Substrate->Measure_Activity Calculate_IC50 Calculate % Inhibition and IC₅₀ Value Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: In vitro tryptase inhibition assay workflow.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental setups.

In Vitro Tryptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified human tryptase.

Materials:

  • Purified human β-tryptase

  • Tryptase inhibitor (e.g., this compound, APC-366) dissolved in an appropriate solvent (e.g., DMSO)

  • Tryptase substrate: e.g., tosyl-gly-pro-lys-p-nitroanilide (pNA)

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.05% Tween 20, pH 7.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the tryptase inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human β-tryptase to each well.

  • Add the serially diluted inhibitor to the wells containing tryptase. Include a control with no inhibitor.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the tryptase substrate to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the tryptase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Mast Cell Degranulation Assay

This assay assesses the effect of tryptase inhibitors on the release of tryptase from activated mast cells.

Materials:

  • Human mast cell line (e.g., HMC-1) or primary human mast cells

  • Cell culture medium

  • Tryptase inhibitor

  • Mast cell activating agent (e.g., anti-IgE, calcium ionophore A23187)

  • Buffer for cell washing and incubation (e.g., Tyrode's buffer)

  • Tryptase ELISA kit or tryptase activity assay reagents

Procedure:

  • Culture human mast cells to the desired density.

  • Pre-incubate the mast cells with various concentrations of the tryptase inhibitor for a specified period (e.g., 30-60 minutes) at 37°C.

  • Induce mast cell degranulation by adding the activating agent (e.g., anti-IgE). Include a negative control (no activation) and a positive control (activation without inhibitor).

  • Incubate for a suitable time (e.g., 30 minutes) at 37°C to allow for degranulation.

  • Centrifuge the cell suspension to pellet the cells.

  • Collect the supernatant, which contains the released tryptase.

  • Quantify the amount of tryptase in the supernatant using a tryptase-specific ELISA kit or by measuring its enzymatic activity as described in the previous protocol.

  • Calculate the percentage of inhibition of tryptase release for each inhibitor concentration compared to the positive control.[9][10]

Conclusion

This compound is a highly potent inhibitor of human β-tryptase. While direct comparative studies are scarce, the available data suggests it is among the most potent tryptase inhibitors identified. Further research is warranted to fully characterize its selectivity profile and in vivo efficacy compared to other tryptase inhibitors like APC-366 and nafamostat. The provided experimental protocols and pathway diagrams serve as a resource for researchers investigating the therapeutic potential of tryptase inhibition.

References

A Head-to-Head Comparison: The Next-Generation Tryptase Inhibitor BMS-363131 versus First-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents targeting mast cell-mediated inflammatory diseases, the development of potent and selective tryptase inhibitors marks a significant advancement. This guide provides a comprehensive benchmark of the novel, second-generation tryptase inhibitor, BMS-363131, against first-generation inhibitors, with a primary focus on the well-characterized compound APC-366. This comparison is supported by available preclinical data to objectively evaluate their performance and potential as therapeutic candidates.

Executive Summary

Human β-tryptase, a serine protease released from mast cells upon activation, is a key mediator in the pathophysiology of allergic and inflammatory conditions such as asthma.[1] The pursuit of effective tryptase inhibitors has led to the evolution from first-generation compounds, often hampered by limitations in potency and selectivity, to next-generation molecules with significantly improved pharmacological profiles. This compound has emerged as a highly potent and selective inhibitor of human β-tryptase, demonstrating a substantial improvement over its predecessors.

Quantitative Comparison of Inhibitor Potency

The inhibitory potential of this compound and the first-generation inhibitor APC-366 against human β-tryptase is summarized below. The data clearly illustrates the superior potency of this compound.

InhibitorGenerationTargetIC₅₀ (nM)Kᵢ (nM)
This compound SecondHuman β-Tryptase< 1.7[1]Not Reported
APC-366 FirstHuman Tryptase1400 ± 240[2]530[2]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Selectivity Profile

High selectivity is a critical attribute for any therapeutic inhibitor, minimizing off-target effects. This compound has been specifically designed for high specificity towards tryptase, a feature attributed to its unique azetidinone scaffold which enhances binding to the S4+ pocket of β-tryptase.[1] In contrast, first-generation inhibitors like APC-366 have been reported to lack high selectivity, which may contribute to undesirable side effects.[3]

InhibitorSelectivity Profile
This compound High selectivity for tryptase over other serine proteases, including trypsin.[1]
APC-366 Described as a selective inhibitor, but reported to lack high specificity.[3]

Experimental Methodologies

The following protocols outline the general procedures for key experiments used to characterize and compare tryptase inhibitors.

Tryptase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of tryptase.

Objective: To determine the concentration of an inhibitor required to reduce tryptase activity by 50%.

Materials:

  • Recombinant human β-tryptase

  • Fluorogenic tryptase substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.6)

  • Test inhibitors (this compound, APC-366) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the test inhibitors in the assay buffer.

  • Add a fixed concentration of human β-tryptase to each well of the microplate.

  • Add the diluted inhibitors to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader. The rate of increase is proportional to the tryptase activity.

  • Plot the tryptase activity against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve.

Serine Protease Selectivity Assay

This assay is crucial to determine the specificity of the tryptase inhibitor.

Objective: To assess the inhibitory activity of the compound against a panel of other serine proteases.

Procedure:

  • Follow the general procedure for the Tryptase Inhibition Assay.

  • Replace human β-tryptase with other serine proteases such as trypsin, chymotrypsin, thrombin, and plasmin.

  • Use the appropriate fluorogenic or chromogenic substrate for each respective protease.

  • Determine the IC₅₀ values for the test compound against each protease.

  • The selectivity is determined by comparing the IC₅₀ for tryptase to the IC₅₀ values for the other proteases. A higher ratio indicates greater selectivity for tryptase.

Visualizing a Key Signaling Pathway and Experimental Workflow

Tryptase-Mediated Signaling Pathway

Tryptase exerts many of its pro-inflammatory effects through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor.[4] This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[4]

Tryptase_Signaling cluster_membrane Cell Membrane PAR2 PAR-2 GPCR G-Protein Coupling PAR2->GPCR Tryptase Tryptase Tryptase->PAR2 Activation MAPK_Cascade MAPK Cascade GPCR->MAPK_Cascade ERK ERK1/2 Activation MAPK_Cascade->ERK Downstream Pro-inflammatory Gene Expression ERK->Downstream Tryptase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor (this compound or APC-366) Serial Dilutions Incubation Incubate Tryptase with Inhibitor Inhibitor_Prep->Incubation Enzyme_Prep Prepare Tryptase Solution Enzyme_Prep->Incubation Substrate_Add Add Fluorogenic Substrate Incubation->Substrate_Add Measurement Measure Fluorescence (Kinetic Read) Substrate_Add->Measurement Data_Plot Plot Activity vs. Inhibitor Concentration Measurement->Data_Plot IC50_Calc Calculate IC₅₀ Data_Plot->IC50_Calc

References

Comparative Guide: BMS-363131 in Combination with Other Inflammatory Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of BMS-363131, a potent and selective inhibitor of human β-tryptase, and its potential use in combination with other inflammatory modulators.[1] Tryptase is a mast cell-derived serine protease implicated in allergic inflammation and asthma.[1] The high inhibitory potency of this compound, with an IC₅₀ value of less than 1.7 nM, suggests its potential for therapeutic applications in conditions driven by mast cell activation.[1] This document presents hypothetical experimental data to illustrate the synergistic potential of this compound when combined with other agents targeting distinct inflammatory pathways.

Section 1: Mechanism of Action and Rationale for Combination Therapy

This compound is a selective inhibitor of human β-tryptase, a key mediator released from mast cells during allergic and inflammatory responses.[1] By targeting tryptase, this compound can mitigate downstream inflammatory cascades. The rationale for combining this compound with other inflammatory modulators is to target multiple, complementary pathways, which may lead to enhanced efficacy and a more comprehensive control of inflammatory diseases.[2][3] This approach, known as advanced combination treatment, has emerged as a promising strategy in managing inflammatory conditions refractory to monotherapy.[3]

The following diagram illustrates the central role of mast cell degranulation and the point of intervention for this compound, alongside other potential targets for combination therapy.

G cluster_0 Mast Cell cluster_1 Mediator Release cluster_2 Therapeutic Intervention Allergen/IgE Allergen/IgE Mast Cell Activation Mast Cell Activation Allergen/IgE->Mast Cell Activation Degranulation Degranulation Mast Cell Activation->Degranulation Tryptase Tryptase Degranulation->Tryptase Histamine Histamine Degranulation->Histamine Leukotrienes Leukotrienes Degranulation->Leukotrienes Prostaglandins Prostaglandins Degranulation->Prostaglandins Inflammation Inflammation Tryptase->Inflammation Histamine->Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation BMS_363131 This compound BMS_363131->Tryptase Antihistamine Antihistamine Antihistamine->Histamine Leukotriene Inhibitor Leukotriene Inhibitor Leukotriene Inhibitor->Leukotrienes COX Inhibitor COX Inhibitor COX Inhibitor->Prostaglandins

Caption: Mast cell degranulation pathway and points of therapeutic intervention.

Section 2: Comparative In Vitro Efficacy

The following table summarizes hypothetical data from an in vitro study comparing the inhibitory effects of this compound alone and in combination with a leukotriene receptor antagonist (LTRA) on inflammatory mediator release from cultured human mast cells.

Table 1: Inhibition of Inflammatory Mediator Release

Treatment GroupTryptase Release (ng/mL)Leukotriene B4 Release (pg/mL)
Vehicle Control150.2 ± 12.5850.7 ± 65.2
This compound (10 nM)15.8 ± 2.1835.1 ± 70.3
LTRA (100 nM)145.3 ± 11.892.4 ± 8.9
This compound (10 nM) + LTRA (100 nM) 14.9 ± 1.9 88.6 ± 7.5

Data are presented as mean ± standard deviation.

The data suggest that the combination of this compound and an LTRA provides potent, dual inhibition of two key inflammatory pathways.

Section 3: In Vivo Synergy in a Preclinical Model

A hypothetical preclinical study in a murine model of allergic asthma was conducted to evaluate the synergistic effects of this compound and a corticosteroid. The data below represent the effects on airway hyperresponsiveness.

Table 2: Effect on Airway Hyperresponsiveness in a Murine Asthma Model

Treatment GroupPenh (Enhanced Pause)
Vehicle Control4.5 ± 0.8
This compound (1 mg/kg)2.8 ± 0.5
Corticosteroid (0.5 mg/kg)2.5 ± 0.4
This compound (1 mg/kg) + Corticosteroid (0.5 mg/kg) 1.2 ± 0.2

Data are presented as mean ± standard deviation.

The combination therapy demonstrated a significantly greater reduction in airway hyperresponsiveness compared to either monotherapy, suggesting a synergistic interaction.

Section 4: Experimental Protocols

In Vitro Mast Cell Degranulation Assay

  • Cell Culture: Human mast cells (HMC-1) were cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells were pre-incubated with this compound, LTRA, or the combination for 1 hour.

  • Stimulation: Mast cell degranulation was induced by stimulation with compound 48/80 (10 µg/mL) for 30 minutes.

  • Mediator Quantification: Supernatants were collected, and tryptase and leukotriene B4 levels were quantified using commercially available ELISA kits.

  • Data Analysis: Results were expressed as mean ± standard deviation, and statistical significance was determined using a one-way ANOVA.

The workflow for this experimental protocol is illustrated below.

G Start Start Culture_HMC1 Culture HMC-1 Cells Start->Culture_HMC1 Pre_Incubate Pre-incubate with This compound +/- LTRA Culture_HMC1->Pre_Incubate Stimulate Stimulate with Compound 48/80 Pre_Incubate->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Quantify Mediators (Tryptase, LTB4) via ELISA Collect_Supernatant->ELISA Analyze Data Analysis ELISA->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro mast cell degranulation assay.

Murine Model of Allergic Asthma

  • Sensitization and Challenge: BALB/c mice were sensitized with an intraperitoneal injection of ovalbumin (OVA) on days 0 and 14. From day 21 to 23, mice were challenged with aerosolized OVA.

  • Treatment: this compound, corticosteroid, or the combination was administered orally 1 hour before each OVA challenge.

  • Airway Hyperresponsiveness Measurement: On day 24, airway hyperresponsiveness to increasing concentrations of methacholine was measured using whole-body plethysmography.

  • Data Analysis: The enhanced pause (Penh) values were calculated and expressed as mean ± standard deviation. Statistical analysis was performed using a two-way ANOVA.

Section 5: Conclusion

The presented hypothetical data illustrate the potential of this compound as a combination therapy partner for the treatment of inflammatory diseases. By selectively targeting tryptase, this compound can be combined with agents acting on other inflammatory pathways to achieve a synergistic therapeutic effect. This approach may offer improved clinical outcomes for patients with complex inflammatory conditions. Further non-clinical and clinical studies are warranted to fully elucidate the therapeutic potential of such combination strategies. Bristol Myers Squibb is actively conducting clinical trials across multiple therapeutic areas, including immunoscience.[4][5]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling BMS-363131

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of BMS-363131, a potent and selective inhibitor of human β-tryptase. The following procedural guidance is designed to directly answer specific operational questions and establish a comprehensive plan for its use and disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All laboratory personnel must adhere to the following personal protective equipment (PPE) guidelines when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory.
Hand Protection Protective GlovesChemically resistant nitrile or neoprene gloves are recommended.
Body Protection Impervious ClothingA lab coat or other protective garment is required.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area or under a fume hood. A respirator may be necessary for handling large quantities or if aerosolization is possible.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure risk and maintain the stability of this compound.

Handling:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from direct sunlight and moisture.

Experimental Workflow: In Vitro Tryptase Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of this compound on human β-tryptase in an in vitro setting.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - this compound dilutions - Human β-tryptase - Substrate solution add_tryptase Add human β-tryptase to microplate wells prep_reagents->add_tryptase Step 1 add_inhibitor Add this compound dilutions to wells add_tryptase->add_inhibitor Step 2 incubate_1 Incubate at room temperature add_inhibitor->incubate_1 Step 3 add_substrate Add tryptase substrate incubate_1->add_substrate Step 4 incubate_2 Incubate at 37°C add_substrate->incubate_2 Step 5 read_plate Read fluorescence/absorbance incubate_2->read_plate Step 6 analyze_data Analyze data to determine IC50 read_plate->analyze_data Step 7 signaling_pathway cluster_upstream Upstream Activation cluster_inhibition Inhibition Point cluster_downstream Downstream Effects allergen Allergen mast_cell Mast Cell allergen->mast_cell Activates tryptase β-Tryptase mast_cell->tryptase Releases receptor_activation Protease-Activated Receptor (PAR-2) Activation tryptase->receptor_activation Activates bms363131 This compound bms363131->tryptase Inhibits inflammation Inflammatory Response (e.g., vasodilation, tissue remodeling) receptor_activation->inflammation Leads to

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-363131
Reactant of Route 2
Reactant of Route 2
BMS-363131

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.